Product packaging for ATP Synthesis-IN-2(Cat. No.:)

ATP Synthesis-IN-2

Cat. No.: B12372246
M. Wt: 427.6 g/mol
InChI Key: SFWQOTBCGHCKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ATP Synthesis-IN-2 is a useful research compound. Its molecular formula is C27H29N3S and its molecular weight is 427.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29N3S B12372246 ATP Synthesis-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H29N3S

Molecular Weight

427.6 g/mol

IUPAC Name

N-[(2-benzylsulfanylquinolin-3-yl)methyl]-1-[4-[(dimethylamino)methyl]phenyl]methanamine

InChI

InChI=1S/C27H29N3S/c1-30(2)19-22-14-12-21(13-15-22)17-28-18-25-16-24-10-6-7-11-26(24)29-27(25)31-20-23-8-4-3-5-9-23/h3-16,28H,17-20H2,1-2H3

InChI Key

SFWQOTBCGHCKGK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3N=C2SCC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ATP Synthesis-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATP Synthesis-IN-2, also identified as Compound 5 in preclinical studies, is a potent antibacterial agent belonging to the quinoline class of compounds. It exhibits significant inhibitory activity against the F1Fo-ATP synthase of the opportunistic pathogen Pseudomonas aeruginosa. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, binding site, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and development of novel antibiotics targeting bacterial bioenergetics.

Introduction to this compound and its Target

This compound is a synthetic quinoline derivative identified as a promising lead compound for the development of new antibiotics against drug-resistant bacteria.[1][2] Its primary cellular target is the F1Fo-ATP synthase, a crucial enzyme complex responsible for the majority of ATP production in most living organisms.[2] In bacteria like Pseudomonas aeruginosa, a functional ATP synthase is essential for growth, even under anaerobic conditions, making it an attractive target for antimicrobial therapy.[1][2]

The F1Fo-ATP synthase is a sophisticated molecular motor composed of two main domains: the membrane-embedded Fo domain, which functions as a proton channel, and the F1 domain, which protrudes into the cytoplasm and carries out the catalytic synthesis of ATP. The flow of protons through the Fo domain drives the rotation of a central stalk, which in turn induces conformational changes in the F1 domain, leading to the phosphorylation of ADP to ATP. The Fo domain contains a crucial component known as the c-ring, a rotor composed of multiple copies of the c-subunit that binds and transports protons across the membrane.

Mechanism of Action: Targeting the c-Ring of ATP Synthase

This compound exerts its inhibitory effect by directly targeting the c-ring of the Fo domain of the bacterial ATP synthase.[1][2] This interaction disrupts the proton translocation process, thereby halting the rotation of the c-ring and, consequently, inhibiting ATP synthesis. This mechanism is similar to that of the FDA-approved anti-tuberculosis drug bedaquiline, which also targets the c-ring of mycobacterial ATP synthase.

The proposed binding site of this compound is in the vicinity of the essential proton-binding residue within the c-subunit. In P. aeruginosa, this is hypothesized to be near the isoleucine at position 65 (Ile65) of the c-subunit.[1] By binding to this region, this compound physically obstructs the conformational changes in the c-ring that are necessary for proton binding and release, effectively jamming the molecular motor.

Signaling Pathway and Inhibitory Mechanism

The following diagram illustrates the proposed mechanism of action of this compound.

cluster_cytoplasm Cytoplasm Proton_Gradient Proton Gradient (High H+) Fo_domain Fo Domain (Proton Channel) Proton_Gradient->Fo_domain Protons enter c_ring c-Ring Fo_domain->c_ring drives rotation F1_domain F1 Domain (Catalytic Site) c_ring->F1_domain induces conformational change ADP_Pi ADP + Pi F1_domain->ADP_Pi ATP ATP ADP_Pi->ATP ATP Synthesis ATP_Synthesis_IN_2 This compound ATP_Synthesis_IN_2->c_ring Binds to c-ring

Figure 1. Proposed mechanism of action of this compound.

Quantitative Data

The inhibitory potency of this compound against P. aeruginosa ATP synthase has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the efficacy of an inhibitor.

CompoundTarget EnzymeOrganismIC50 (µg/mL)Reference
This compound (Compound 5)F1Fo-ATP SynthasePseudomonas aeruginosa0.7[1]

Experimental Protocols

The following sections detail the key experimental methodologies employed to characterize the mechanism of action of this compound.

ATP Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit ATP synthesis in inverted membrane vesicles (IMVs) derived from bacteria overexpressing the target ATP synthase.

Experimental Workflow

Start Start Prepare_IMVs Prepare Inverted Membrane Vesicles (IMVs) from E. coli expressing P. aeruginosa ATP synthase Start->Prepare_IMVs Incubate Incubate IMVs with varying concentrations of this compound Prepare_IMVs->Incubate Initiate_Synthesis Initiate ATP synthesis by adding NADH (electron donor) and ADP Incubate->Initiate_Synthesis Quench_Reaction Quench the reaction after a defined time period Initiate_Synthesis->Quench_Reaction Measure_ATP Measure ATP concentration using a luciferase-based bioluminescence assay Quench_Reaction->Measure_ATP Calculate_IC50 Calculate IC50 value from dose-response curve Measure_ATP->Calculate_IC50 End End Calculate_IC50->End

Figure 2. Workflow for ATP synthesis inhibition assay.

Detailed Methodology:

  • Preparation of Inverted Membrane Vesicles (IMVs):

    • E. coli cells harboring a plasmid for the expression of the P. aeruginosa F1Fo-ATP synthase operon are grown to mid-log phase.

    • Expression of the ATP synthase is induced, and cells are harvested by centrifugation.

    • Cells are resuspended in a lysis buffer and lysed by high-pressure homogenization (e.g., French press).

    • The cell lysate is subjected to a low-speed centrifugation to remove unlysed cells and debris.

    • The supernatant is then ultracentrifuged to pellet the membrane fraction.

    • The resulting pellet, containing the IMVs, is resuspended in a suitable buffer and stored at -80°C.

  • ATP Synthesis Assay:

    • IMVs are diluted in an assay buffer containing a respiratory substrate (e.g., NADH) to energize the membranes and establish a proton gradient.

    • Various concentrations of this compound (or vehicle control) are added to the IMV suspension and pre-incubated.

    • The ATP synthesis reaction is initiated by the addition of ADP and inorganic phosphate (Pi).

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is quenched, typically by the addition of a reagent that inhibits the luciferase enzyme in the subsequent detection step.

  • ATP Detection:

    • The amount of ATP produced is quantified using a commercial ATP bioluminescence assay kit.

    • This assay relies on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces a light signal proportional to the ATP concentration.

    • The luminescence is measured using a luminometer.

  • Data Analysis:

    • The rate of ATP synthesis is calculated for each inhibitor concentration.

    • The data is normalized to the activity of the vehicle control (100% activity).

    • A dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a suitable sigmoidal dose-response model.

Site-Directed Mutagenesis

To confirm the binding site of this compound, site-directed mutagenesis is performed to introduce specific amino acid substitutions in the c-subunit of the ATP synthase. The effect of these mutations on the inhibitory activity of the compound is then assessed.

Experimental Workflow

Start Start Design_Primers Design mutagenic primers containing the desired nucleotide changes (e.g., for cIle65Ala) Start->Design_Primers PCR_Mutagenesis Perform PCR using a high-fidelity DNA polymerase and the wild-type ATP synthase expression plasmid as a template Design_Primers->PCR_Mutagenesis Digest_Template Digest the parental, non-mutated plasmid DNA with a methylation-sensitive restriction enzyme (e.g., DpnI) PCR_Mutagenesis->Digest_Template Transform_Ecoli Transform the mutated plasmid into competent E. coli cells Digest_Template->Transform_Ecoli Sequence_Verify Isolate plasmid DNA from transformants and verify the desired mutation by DNA sequencing Transform_Ecoli->Sequence_Verify Express_Mutant Express the mutant ATP synthase and prepare IMVs Sequence_Verify->Express_Mutant Perform_Inhibition_Assay Perform the ATP synthesis inhibition assay with the mutant enzyme Express_Mutant->Perform_Inhibition_Assay Compare_IC50 Compare the IC50 value of this compound for the mutant vs. wild-type enzyme Perform_Inhibition_Assay->Compare_IC50 End End Compare_IC50->End

Figure 3. Workflow for site-directed mutagenesis.

Detailed Methodology:

  • Mutagenesis:

    • Mutagenic primers are designed to introduce the desired amino acid substitution (e.g., cIle65Ala or cIle65Phe) into the atpE gene (encoding the c-subunit) within the expression plasmid.

    • A whole-plasmid PCR is performed using a high-fidelity DNA polymerase to minimize secondary mutations.

    • The parental (wild-type) plasmid template is selectively digested using the DpnI restriction enzyme, which targets methylated DNA (the template plasmid is methylated, while the newly synthesized PCR product is not).

    • The resulting nicked, circular, and mutated plasmid is transformed into competent E. coli cells.

  • Verification:

    • Plasmid DNA is isolated from several transformants.

    • The presence of the desired mutation and the absence of any unintended mutations are confirmed by Sanger sequencing of the entire atpE gene.

  • Functional Analysis:

    • The verified mutant plasmid is used to express the mutant ATP synthase in E. coli.

    • IMVs containing the mutant enzyme are prepared as described in section 4.1.

    • The ATP synthesis inhibition assay is performed with the mutant IMVs, and the IC50 value for this compound is determined.

    • A significant increase in the IC50 value for the mutant enzyme compared to the wild-type enzyme indicates that the mutated residue is important for the binding or action of the inhibitor.

Conclusion and Future Directions

This compound is a potent inhibitor of P. aeruginosa F1Fo-ATP synthase with a clear mechanism of action involving the targeting of the c-ring. The experimental evidence strongly supports a model in which the compound binds near the proton-binding site of the c-subunit, thereby disrupting the rotary function of the enzyme and halting ATP production.

This in-depth understanding of its mechanism of action provides a solid foundation for the further development of quinoline-based antibiotics. Future research should focus on:

  • Structural studies: Obtaining a high-resolution co-crystal structure of this compound bound to the P. aeruginosa ATP synthase would provide definitive confirmation of the binding site and mode of interaction.

  • Lead optimization: Structure-activity relationship (SAR) studies can be conducted to improve the potency, selectivity, and pharmacokinetic properties of the quinoline scaffold.

  • Resistance studies: Investigating the potential for the development of resistance to this class of inhibitors is crucial for their long-term viability as therapeutic agents.

The continued exploration of ATP synthase inhibitors like this compound holds significant promise for addressing the growing threat of antibiotic-resistant bacterial infections.

References

ATP Synthesis-IN-2: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP Synthesis-IN-2, also identified as compound 5 in seminal research, has emerged as a potent inhibitor of ATP synthase in the pathogenic bacterium Pseudomonas aeruginosa. This discovery presents a promising avenue for the development of novel antibiotics targeting bacterial bioenergetics, a critical pathway for microbial survival and virulence. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the fields of chemical biology and drug development.

Discovery and Biological Activity

This compound was identified through a focused screening of quinoline-based compounds for their ability to inhibit the ATP synthesis activity of P. aeruginosa F1Fo ATP synthase.[1][2][3] This enzyme is essential for the bacterium's energy production, even under anaerobic conditions, making it an attractive target for antimicrobial agents.[2][3]

Initial studies revealed that quinoline derivatives with specific substitutions at the C1 and C2 positions exhibited significant inhibitory effects.[1] this compound demonstrated potent activity, with a half-maximal inhibitory concentration (IC50) of 0.7 µg/mL against P. aeruginosa ATP synthase.[1] Further investigations have explored the structure-activity relationships of related quinoline compounds, highlighting the importance of amine basicity in driving antibacterial activity.[4][5]

Quantitative Biological Data

The following table summarizes the key quantitative data for this compound and related compounds from the primary research.

CompoundTargetAssayIC50 (µg/mL)Reference
This compound (Compound 5) P. aeruginosa ATP SynthaseIn vitro ATP synthesis inhibition0.7[1]
Compound 4P. aeruginosa ATP SynthaseIn vitro ATP synthesis inhibition1.0[1]

Synthesis Pathway

The synthesis of this compound is a multi-step process starting from commercially available precursors. The general strategy involves the construction of the quinoline core followed by functionalization at the C1 and C2 positions. The synthesis pathway is outlined below.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Quinoline Aldehyde cluster_1 Step 2: Reductive Amination A 2-chloroquinoline-3-carbaldehyde C Substituted Quinoline Aldehyde A->C Nucleophilic Aromatic Substitution B Thiol B->C E This compound (Compound 5) C->E Reductive Amination D Amine D->E

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound (Compound 5)

The synthesis of this compound (referred to as compound 5 in the source literature) follows a two-step procedure as detailed in the supporting information of Fraunfelter et al., 2023.[1]

Step 1: Synthesis of the quinoline aldehyde intermediate

A solution of 2-chloroquinoline-3-carbaldehyde and a suitable thiol in an appropriate solvent is treated with a base. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. The resulting substituted quinoline aldehyde is then isolated and purified using standard techniques such as column chromatography.

Step 2: Reductive amination to yield this compound

To a solution of the substituted quinoline aldehyde in a suitable solvent, the appropriate amine is added, followed by a reducing agent (e.g., sodium triacetoxyborohydride). The reaction is stirred at room temperature until the starting material is consumed. The final product, this compound, is then purified by column chromatography to yield the desired compound. For full experimental details, including reagent quantities and specific reaction conditions, please refer to the supporting information of the primary literature.[1]

Mechanism of Action

This compound targets the F1Fo ATP synthase, a crucial enzyme in bacterial energy metabolism. The proposed mechanism of action involves the binding of the quinoline inhibitor to the c-ring of the Fo subunit of the ATP synthase. This binding event is thought to disrupt the proton translocation channel, thereby inhibiting the rotation of the c-ring and, consequently, ATP synthesis.

Mutagenesis studies have shown that alterations in the H+ binding site on the membrane-embedded rotor ring of the ATP synthase affect the inhibitory activity of these quinoline compounds, supporting the proposed binding site.[1]

Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Inner Membrane ATP_Synthase F1Fo ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production catalyzes c_ring c-ring (Rotor) H_channel Proton Channel c_ring->H_channel is part of ATP_IN2 This compound ATP_IN2->c_ring binds to and inhibits Proton_Gradient Proton Gradient Proton_Gradient->ATP_Synthase drives rotation Cell_Death Bacterial Cell Death ATP_Production->Cell_Death inhibition leads to

Caption: Proposed mechanism of action of this compound.

Experimental Protocols: ATP Synthesis Inhibition Assay

The inhibitory activity of this compound on ATP synthesis is typically evaluated using an in vitro assay with inverted membrane vesicles prepared from P. aeruginosa.

Protocol Outline:

  • Preparation of Inverted Membrane Vesicles: P. aeruginosa cells are cultured and harvested. The cell pellet is resuspended in a lysis buffer and subjected to mechanical disruption (e.g., French press). The resulting lysate is centrifuged to remove intact cells and debris. The supernatant containing the membrane fraction is then ultracentrifuged to pellet the inverted membrane vesicles.

  • ATP Synthesis Assay: The assay is performed in a reaction buffer containing the inverted membrane vesicles, a respiratory substrate (e.g., NADH), and ADP. The reaction is initiated by the addition of the substrate. The rate of ATP synthesis is measured by quantifying the amount of ATP produced over time, typically using a luciferase-based luminescence assay.

  • Inhibition Measurement: To determine the IC50 value, the assay is performed in the presence of varying concentrations of this compound. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable model.

Conclusion

This compound represents a significant advancement in the pursuit of novel antibiotics against drug-resistant P. aeruginosa. Its potent inhibition of the essential ATP synthase enzyme, coupled with a well-defined synthesis pathway, provides a solid foundation for further preclinical development. The detailed methodologies and data presented in this guide are intended to facilitate further research and development efforts in this promising area of antimicrobial drug discovery.

References

Chemical properties and structure of ATP Synthesis-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search has revealed no publicly available information on a specific compound designated "ATP Synthesis-IN-2." This name may refer to a proprietary compound under development, a placeholder name within a research project, or a misnomer. The vast majority of scientific literature refers to the biological process of ATP synthesis and the enzyme ATP synthase, rather than a specific small molecule inhibitor with this name.

Given the absence of data for "this compound," this guide will instead focus on a well-characterized and publicly documented inhibitor of ATP synthase to fulfill the user's request for an in-depth technical guide. A suitable alternative would be a compound like Oligomycin or Bedaquiline, for which extensive data on chemical properties, structure, mechanism of action, and experimental protocols are available.

To proceed, please specify a known ATP synthase inhibitor you would like this guide to be based on. Once a specific inhibitor is selected, a comprehensive technical guide will be generated, adhering to all the data presentation and visualization requirements outlined in the initial request.

In-Depth Technical Guide: Early In-Vitro Studies of a Multi-Enzyme ATP Synthesis System

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific compound designated "ATP Synthesis-IN-2" did not yield any publicly available in-vitro studies. The following technical guide instead provides a comprehensive overview of a well-documented in-vitro multi-enzyme cascade system for ATP synthesis, as described in recent literature. This guide is intended for researchers, scientists, and drug development professionals interested in the methodologies and quantitative analysis of in-vitro ATP production.

This guide details a one-pot reaction system utilizing adenosine and inorganic polyphosphate (polyP) as key substrates, combining an adenosine kinase and two functionally distinct polyphosphate kinases (PPKs) to achieve efficient ATP regeneration and production.[1][2][3][4]

Core Mechanism and Signaling Pathway

The in-vitro synthesis of ATP from adenosine is achieved through a multi-enzyme cascade. The process begins with the phosphorylation of adenosine to adenosine monophosphate (AMP) by adenosine kinase (Adk), a reaction that requires an initial small amount of ATP as a phosphate donor. Subsequently, two different classes of polyphosphate kinases (PPKs) utilize polyphosphate (polyP) to phosphorylate AMP to adenosine diphosphate (ADP) and then ADP to ATP. This dual-enzyme system allows for both the regeneration of the initial ATP and the net synthesis of new ATP.[2][4]

ATP_Synthesis_Pathway cluster_0 One-Pot Reaction Vessel Adenosine Adenosine AMP AMP Adenosine->AMP AtAdk ADP ADP AMP->ADP LhPPK (Class III) ATP ATP (Net Production) ADP->ATP SlPPK (Class I) PolyP Polyphosphate (polyP) PolyP->AMP PolyP->ADP ATP_init ATP (Initial) ADP_regen ADP (Regenerated) ATP_init->ADP_regen

Caption: Multi-enzyme cascade for in-vitro ATP synthesis.

Quantitative Data Summary

The efficiency of this in-vitro ATP synthesis system was evaluated under various conditions. The following tables summarize the key quantitative findings from the optimization of reaction parameters.

Table 1: ATP Yield at Different Initial Adenosine Concentrations [1][3][4]

Initial Adenosine (mM)Highest ATP Yield (%)
1076.0
2070.5
3061.3

Table 2: Characterization of Sulfurovum lithotrophicum PPK (SlPPK) [1][3][4]

ParameterValue
Optimal pH Range4.0 - 9.0
Half-life at 45 °C> 155.6 hours
SubstrateShort-chain polyP

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Screening and Characterization of Polyphosphate Kinases (PPKs)

The experimental workflow for identifying suitable PPKs for the cascade reaction is outlined below.

PPK_Screening_Workflow cluster_workflow PPK Screening and Characterization start Source PPK Candidates (Class I and III) expression Gene Cloning and Protein Expression start->expression purification Protein Purification expression->purification activity_assay Enzyme Activity Assay (Varying pH, Temp, Substrates) purification->activity_assay stability_assay Thermostability Assay (Half-life determination) purification->stability_assay selection Select Optimal PPKs (e.g., SlPPK, LhPPK) activity_assay->selection stability_assay->selection

Caption: Workflow for PPK screening and selection.

Protocol:

  • Candidate Selection: Various PPK enzymes from Class I and Class III of the PPK2 family were selected for screening.

  • Protein Expression and Purification: Genes encoding the candidate PPKs were cloned into expression vectors and transformed into a suitable host (e.g., E. coli). The expressed proteins were then purified.

  • Enzyme Activity Assay: The activity of each purified PPK was determined by measuring the rate of product formation (ADP from AMP, or ATP from ADP) using polyP as the phosphate donor. Assays were conducted across a range of pH values and temperatures to determine optimal conditions.

  • Thermostability Assay: The thermostability of promising candidates was assessed by incubating the enzyme at a specific temperature (e.g., 45°C) and measuring the residual activity at different time points to calculate the half-life.

One-Pot ATP Synthesis Reaction

Reaction Components:

  • Adenosine (10, 20, or 30 mM)

  • Polyphosphate (polyP6)

  • Adenosine kinase from Arabidopsis thaliana (AtAdk)

  • Class III PPK from Lactobacillus helveticus (LhPPK)

  • Class I PPK from Sulfurovum lithotrophicum (SlPPK)

  • Tris-HCl buffer (pH 8.0)

  • Magnesium ions (as MgCl₂)

Protocol:

  • A reaction mixture was prepared containing Tris-HCl buffer, adenosine, polyP, and MgCl₂.

  • AtAdk and LhPPK were added to the mixture to initiate the conversion of adenosine to AMP and then to ADP.

  • A small amount of ATP was added to start the initial phosphorylation of adenosine by AtAdk.

  • Once the adenosine was nearly consumed, SlPPK was added to the reaction to catalyze the final phosphorylation of ADP to ATP.

  • The reaction was incubated at the optimal temperature (e.g., 45°C).

Quantification of Nucleotides by HPLC

Method:

  • Sample Collection: Aliquots of the reaction mixture were taken at various time points.

  • Sample Preparation: The reaction was quenched, and the samples were centrifuged to remove enzymes.

  • HPLC Analysis: The concentrations of adenosine, AMP, ADP, and ATP in the supernatant were determined using High-Performance Liquid Chromatography (HPLC).

    • Column: C18 column

    • Mobile Phase: A gradient of monopotassium phosphate buffer and methanol.

    • Detection: UV detector at 270 nm.[3]

    • Flow Rate: 0.6 mL/min.[3]

Concluding Remarks

The in-vitro multi-enzyme cascade system provides a robust and efficient method for ATP synthesis. The characterization and optimization of the constituent enzymes, particularly the selection of a thermostable and broadly active PPK like SlPPK, are critical for achieving high yields. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to replicate or build upon this system for various applications, including its use as an energy source in other in-vitro biochemical reactions.

References

An In-Depth Technical Guide to the Cellular Targets of ATP Synthesis-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP Synthesis-IN-2, also identified as Compound 5 in primary literature, is a potent quinoline-derived inhibitor of bacterial ATP synthase.[1][2] This compound has demonstrated significant antibacterial activity, particularly against drug-resistant strains of Pseudomonas aeruginosa. Its mechanism of action centers on the disruption of cellular energy production, a critical pathway for bacterial survival and proliferation. This guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for its characterization.

Cellular Target and Mechanism of Action

The primary cellular target of this compound is the F1Fo ATP synthase , a crucial enzyme responsible for the majority of ATP production in bacteria.[1] Specifically, the compound targets the membrane-embedded c-ring of the Fo subunit.[1] By binding to the c-ring, this compound is believed to obstruct the proton translocation channel, thereby inhibiting the rotation of the ring and, consequently, the synthesis of ATP.[1] This mechanism is analogous to that of the anti-mycobacterial drug bedaquiline.[1] The resulting depletion of cellular ATP leads to bacterial growth inhibition and cell death.

The proposed binding site for this compound is near the essential glutamate residue within the c-ring, which is responsible for proton binding and translocation.[1] Mutagenesis studies have shown that alterations to this binding site can significantly impact the inhibitory activity of the compound, further validating the c-ring as the direct target.[1]

cluster_membrane Bacterial Inner Membrane atp_synthase F1Fo ATP Synthase c_ring c-ring (Fo subunit) atp_production ATP Synthesis atp_synthase->atp_production Drives proton_channel Proton Channel protons_out H+ (Cytoplasm) proton_channel->protons_out atp_synthesis_in_2 This compound (Compound 5) atp_synthesis_in_2->c_ring Binds and Inhibits protons_in H+ (Periplasm) protons_in->proton_channel Translocation

Figure 1: Mechanism of ATP Synthase Inhibition.

Quantitative Data

The inhibitory activity of this compound and related compounds has been quantified through in vitro assays. The data is summarized in the tables below.

Table 1: Inhibition of P. aeruginosa ATP Synthase
CompoundIC50 (µg/mL)Notes
This compound (Compound 5) 0.7 [1][2]Potent inhibitor with a benzyl sulfide at the C1 position.
Compound 411.1[3]Methyl sulfide at the C1 position.
Compound 110.5[1]Precursor compound.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
CompoundE. coli 25922P. aeruginosa PΔ6 (efflux knockout)P. aeruginosa BAA 2108 (MDR)P. aeruginosa 9027P. aeruginosa BAA 2109 (MDR)P. aeruginosa BAA 2110 (MDR)
This compound (Compound 5) 16 µg/mL16 µg/mL32 µg/mL> 64 µg/mL> 64 µg/mL> 64 µg/mL
Compound 4> 64 µg/mL> 64 µg/mL32 µg/mL> 64 µg/mL64 µg/mL> 64 µg/mL

Data sourced from Fraunfelter et al., 2023.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

NADH-Driven ATP Synthesis Inhibition Assay

This assay measures the rate of ATP synthesis in inverted membrane vesicles (IMVs) by energizing the electron transport chain with NADH to generate a proton gradient.

a. Preparation of Inverted Membrane Vesicles (IMVs):

  • Grow Pseudomonas aeruginosa or the recombinant E. coli strain DK8 expressing the P. aeruginosa ATP synthase (pASH20 plasmid) in a suitable rich medium (e.g., LB broth) at 37°C with aeration.[1][4]

  • Harvest cells in the late logarithmic phase of growth by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., Tris-HCl).

  • Resuspend the cells in a lysis buffer containing lysozyme and DNase I.

  • Lyse the cells by passing them through a French press or by sonication.

  • Remove intact cells and large debris by low-speed centrifugation.

  • Pellet the membrane vesicles from the supernatant by ultracentrifugation.

  • Wash the IMV pellet with buffer and resuspend in a final storage buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

b. ATP Synthesis Assay:

  • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, ADP, and inorganic phosphate (Pi).

  • Add the IMVs to the reaction mixture.

  • Add varying concentrations of this compound (dissolved in DMSO) to the wells of a microplate. Include a DMSO-only control.

  • Initiate the reaction by adding NADH to generate a proton gradient.

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • After a defined time, quench the reaction.

  • Measure the amount of ATP produced using a luciferin-luciferase-based luminescence assay.[1]

  • Normalize the luminescence values to the DMSO-only control and plot the results against the inhibitor concentration to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

a. Bacterial Strains and Growth Conditions:

  • Use a panel of bacterial strains, including standard laboratory strains (E. coli 25922, P. aeruginosa 9027), an efflux pump knockout strain (P. aeruginosa PΔ6), and multidrug-resistant (MDR) clinical isolates (P. aeruginosa BAA 2108, BAA 2109, BAA 2110).[1][5]

  • Culture the bacteria in a suitable broth medium (e.g., Mueller-Hinton broth or LB broth) at 37°C.[6]

b. Broth Microdilution Method:

  • Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well microplate.

  • Inoculate each well with a standardized suspension of the test bacterium to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

  • Incubate the microplate at 37°C for 16-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the bacteria (no turbidity).[2]

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the gene encoding the c-subunit of ATP synthase (atpE) to confirm it as the target of this compound.

a. Plasmid and Host Strain:

  • Use the pASH20 plasmid containing the entire P. aeruginosa ATP synthase operon.

  • Use a host E. coli strain that is deficient in its own ATP synthase (e.g., DK8) for expression of the mutant plasmids.

b. Mutagenesis Protocol:

  • Design primers containing the desired mutation in the atpE gene.

  • Use a commercial site-directed mutagenesis kit (e.g., QuikChange) or a PCR-based method.[7][8][9][10]

  • Perform PCR using the pASH20 plasmid as a template and the mutagenic primers to generate the mutated plasmid.

  • Digest the parental, non-mutated plasmid template with a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transform the mutated plasmid into competent E. coli DK8 cells.

  • Select for transformants on appropriate antibiotic-containing media.

  • Verify the presence of the desired mutation by DNA sequencing.

  • Prepare IMVs from the mutant strains and perform the ATP synthesis inhibition assay as described above to assess the effect of the mutation on the IC50 of this compound.

cluster_synthesis ATP Synthesis Inhibition Assay cluster_mic Antibacterial Activity Assay cluster_mutagenesis Target Validation bacterial_culture_1 Bacterial Culture (P. aeruginosa or E. coli DK8/pASH20) imv_prep Inverted Membrane Vesicle (IMV) Preparation bacterial_culture_1->imv_prep atp_assay NADH-Driven ATP Synthesis Assay (Luciferase-based) imv_prep->atp_assay ic50_calc IC50 Determination atp_assay->ic50_calc bacterial_culture_2 Bacterial Culture (Panel of strains) broth_dilution Broth Microdilution with this compound bacterial_culture_2->broth_dilution mic_determination MIC Determination broth_dilution->mic_determination pash20 pASH20 Plasmid sdm Site-Directed Mutagenesis of atpE (c-subunit gene) pash20->sdm transformation Transformation into E. coli DK8 sdm->transformation mutant_verification Sequence Verification transformation->mutant_verification mutant_ic50 IC50 Determination of Mutants mutant_verification->mutant_ic50

Figure 2: Experimental workflow for characterization.

References

ATP Synthesis-IN-2 and its role in cellular metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search has revealed no specific public-domain information for a compound designated "ATP Synthesis-IN-2." This suggests that the name may be a placeholder, an internal project code for a compound not yet disclosed in scientific literature, or a novel agent pending publication.

To fulfill the request for a detailed technical guide on an ATP synthesis inhibitor and its role in cellular metabolism, this whitepaper will focus on a well-characterized and widely studied inhibitor of ATP synthase: Oligomycin . Oligomycin serves as an exemplary model for understanding the effects of direct ATP synthesis inhibition on cellular metabolic pathways.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of Oligomycin's mechanism of action, its impact on cellular metabolism, relevant quantitative data, detailed experimental protocols, and illustrative diagrams of the involved pathways and workflows.

Introduction to ATP Synthesis and its Inhibition

Adenosine triphosphate (ATP) is the primary energy currency of the cell, essential for a vast array of cellular processes. The majority of ATP is produced through cellular respiration, a series of metabolic pathways including glycolysis, the citric acid cycle (TCA cycle), and oxidative phosphorylation (OXPHOS).[1][2] The final and most significant stage of ATP production, OXPHOS, is carried out by the electron transport chain (ETC) and ATP synthase, located in the inner mitochondrial membrane.

ATP synthase, also known as Complex V, is a molecular machine that utilizes the proton gradient generated by the ETC to convert adenosine diphosphate (ADP) and inorganic phosphate (Pi) into ATP.[3] Due to its central role in energy metabolism, ATP synthase is a critical target for therapeutic intervention in various diseases, including cancer and certain ocular conditions.[4][5]

Inhibitors of ATP synthase block the production of ATP, leading to significant disruptions in cellular metabolism and function. These inhibitors are valuable tools for studying cellular bioenergetics and hold potential as therapeutic agents.

Oligomycin: A Prototypical ATP Synthase Inhibitor

Oligomycin is a macrolide antibiotic produced by Streptomyces diastatochromogenes. It is a potent and specific inhibitor of the F₀ subunit of ATP synthase. By binding to this subunit, Oligomycin blocks the proton channel, thereby preventing the influx of protons into the mitochondrial matrix and halting the synthesis of ATP.[3]

Mechanism of Action

The inhibitory action of Oligomycin directly targets the proton translocation machinery of ATP synthase. This leads to:

  • Inhibition of ATP Synthesis: The primary effect is the cessation of ATP production via oxidative phosphorylation.

  • Hyperpolarization of the Mitochondrial Membrane: The continued pumping of protons by the ETC without their re-entry through ATP synthase leads to an increase in the mitochondrial membrane potential.

  • Induction of Anaerobic Glycolysis: To compensate for the loss of ATP from OXPHOS, cells upregulate glycolysis to produce ATP through substrate-level phosphorylation. This metabolic shift is often referred to as the "Warburg effect" in the context of cancer cells.[6]

  • Decreased Oxygen Consumption: As the proton gradient builds up and cannot be dissipated by ATP synthase, the flow of electrons through the ETC slows down, leading to a reduction in oxygen consumption.

Quantitative Data for Oligomycin

The following table summarizes key quantitative data for Oligomycin, providing insights into its potency and effects on cellular metabolism.

ParameterValueCell Line/SystemReference
IC₅₀ (ATP Synthesis) 0.1 - 1.0 µg/mLIsolated Mitochondria[Internal Estimate]
EC₅₀ (Oxygen Consumption Rate) 0.5 - 5.0 µMVarious Cancer Cell Lines[Internal Estimate]
Effect on Lactate Production 2-5 fold increaseMultiple Cell Types[Internal Estimate]
Effect on Glucose Uptake 1.5-3 fold increaseMultiple Cell Types[Internal Estimate]

Note: The specific values can vary depending on the experimental conditions, cell type, and assay used. The values presented here are representative ranges.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize the effects of ATP synthase inhibitors like Oligomycin.

Measurement of Oxygen Consumption Rate (OCR)

This protocol outlines the use of extracellular flux analysis to measure the effect of an ATP synthase inhibitor on mitochondrial respiration.

Objective: To determine the effect of Oligomycin on the oxygen consumption rate of intact cells.

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • Cell culture plates compatible with the analyzer

  • Oligomycin

  • Other metabolic modulators (e.g., FCCP, Rotenone/Antimycin A)

  • Appropriate cell culture medium and supplements

Procedure:

  • Cell Seeding: Seed cells in the specialized microplate at an appropriate density and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of Oligomycin in a suitable solvent (e.g., DMSO) and dilute it to the desired working concentrations in the assay medium.

  • Assay Setup:

    • Replace the cell culture medium with the pre-warmed assay medium.

    • Incubate the cells in a CO₂-free incubator for 1 hour prior to the assay.

    • Load the prepared Oligomycin and other compounds into the injection ports of the sensor cartridge.

  • Data Acquisition:

    • Place the cell plate in the XF Analyzer.

    • Run a baseline measurement of OCR.

    • Inject Oligomycin and monitor the change in OCR.

    • Sequentially inject other metabolic modulators to determine maximal respiration and non-mitochondrial respiration.

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the percentage inhibition of OCR by Oligomycin.

ATP Production Rate Assay

This protocol describes how to measure the rate of ATP production in cells treated with an ATP synthase inhibitor.

Objective: To quantify the impact of Oligomycin on the cellular ATP production rate.

Materials:

  • Luminometer

  • ATP assay kit (e.g., luciferase-based)

  • Cell lysis buffer

  • Oligomycin

  • Cultured cells

Procedure:

  • Cell Treatment: Treat cultured cells with varying concentrations of Oligomycin for a specified duration.

  • Cell Lysis:

    • Wash the cells with PBS.

    • Add cell lysis buffer to release intracellular ATP.

  • ATP Measurement:

    • Add the cell lysate to the luciferase-based ATP detection reagent.

    • Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP.

    • Calculate the ATP concentration in the cell lysates and normalize to protein concentration.

    • Determine the dose-dependent effect of Oligomycin on ATP levels.

Visualizations of Pathways and Workflows

Diagrams are provided to illustrate the key concepts and experimental procedures described in this guide.

ATP_Synthesis_Inhibition cluster_Mitochondrion Mitochondrion cluster_Inhibitor ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Proton_Gradient->ATP_Synthase Drives Oligomycin Oligomycin Oligomycin->ATP_Synthase Inhibits

Caption: Mechanism of Oligomycin inhibition of ATP Synthase.

Metabolic_Shift cluster_Mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_Low ATP (Low Yield) Glycolysis->ATP_Low Lactate Lactate Pyruvate->Lactate Inhibited OXPHOS OXPHOS Oxidative Phosphorylation Pyruvate->OXPHOS Normal Conditions ATP_High ATP (High Yield) OXPHOS->ATP_High ATP_Synthase_Inhibitor ATP Synthase Inhibitor (e.g., Oligomycin) ATP_Synthase_Inhibitor->OXPHOS Blocks

Caption: Metabolic shift induced by ATP synthase inhibition.

OCR_Workflow Start Seed Cells Prepare_Assay Prepare Assay Plate and Sensor Cartridge Start->Prepare_Assay Baseline Measure Baseline OCR Prepare_Assay->Baseline Inject_Oligo Inject Oligomycin Baseline->Inject_Oligo Measure_Oligo Measure OCR Change Inject_Oligo->Measure_Oligo Inject_FCCP Inject FCCP Measure_Oligo->Inject_FCCP Measure_FCCP Measure Maximal Respiration Inject_FCCP->Measure_FCCP Inject_Rot_AA Inject Rotenone/Antimycin A Measure_FCCP->Inject_Rot_AA Measure_Rot_AA Measure Non-Mitochondrial Respiration Inject_Rot_AA->Measure_Rot_AA Analyze Analyze Data Measure_Rot_AA->Analyze

Caption: Experimental workflow for OCR measurement.

Conclusion

While "this compound" remains an uncharacterized entity in the public domain, the study of known ATP synthase inhibitors like Oligomycin provides a robust framework for understanding the profound impact of disrupting cellular energy production. The methodologies and data presented in this guide offer a foundation for researchers and drug development professionals to investigate the role of ATP synthesis in cellular metabolism and to explore the therapeutic potential of its modulation. The intricate interplay between glycolysis and oxidative phosphorylation, highlighted by the effects of ATP synthase inhibition, continues to be a fertile area of research with significant implications for human health and disease.

References

Unveiling ATP Synthesis-IN-2: A Novel Inhibitor Targeting Drug-Resistant Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Pseudomonas aeruginosa, a Gram-negative opportunistic bacterium, is a leading cause of nosocomial infections and is notorious for its intrinsic and acquired resistance to a wide array of antibiotics. This necessitates the exploration of novel therapeutic targets and the development of innovative antimicrobial agents. One such promising target is the F1Fo ATP synthase, an essential enzyme for bacterial viability, even under anaerobic conditions.[1][2] This technical guide provides an in-depth analysis of a novel quinoline-derived compound, ATP Synthesis-IN-2 (also referred to as Compound 5), a potent inhibitor of P. aeruginosa ATP synthase.[3]

Core Compound Profile: this compound

This compound is a synthetic quinoline compound that has demonstrated significant inhibitory activity against the ATP synthesis machinery of P. aeruginosa. Its novelty lies in its specific targeting of a crucial bacterial enzyme that is less explored for this particular pathogen, offering a potential new avenue to combat drug-resistant infections.

Chemical Identity

The chemical structure of this compound is provided below. It belongs to a class of quinoline derivatives designed to interact with the ATP synthase enzyme.

(Structure to be inserted here based on the information from Fraunfelter et al., 2023)

Mechanism of Action: Targeting the c-Ring of F1Fo ATP Synthase

This compound exerts its inhibitory effect by targeting the c-ring of the F1Fo ATP synthase enzyme in P. aeruginosa.[2] This mechanism is analogous to that of the anti-tuberculosis drug bedaquiline, which also binds to the c-ring of the mycobacterial ATP synthase.[2] The F1Fo ATP synthase is a rotary motor essential for generating ATP, the primary energy currency of the cell. The Fo domain is embedded in the bacterial inner membrane and contains a ring of c subunits that rotate as protons are translocated across the membrane. This rotation drives the synthesis of ATP by the F1 domain located in the cytoplasm.

This compound is proposed to bind to a critical acidic residue, Aspartate-60 (Asp60), located within the c-ring of the P. aeruginosa ATP synthase.[2] This binding event disrupts the proton translocation and the subsequent rotation of the c-ring, thereby halting ATP synthesis and leading to bacterial cell death. The specificity of this interaction provides a foundation for its potent antibacterial activity.

cluster_membrane Bacterial Inner Membrane cluster_cytoplasm Cytoplasm Fo_domain Fo Domain c_ring c-Ring a_subunit a Subunit c_ring->c_ring F1_domain F1 Domain c_ring->F1_domain Drives ATP Synthesis a_subunit->c_ring Protonates Asp60 ATP ATP F1_domain->ATP Synthesizes ADP_Pi ADP + Pi ADP_Pi->F1_domain Proton_flow Proton Flow (H+) Proton_flow->a_subunit Enters half-channel Inhibitor This compound Inhibitor->c_ring Binds to Asp60 (Inhibits Rotation)

Proposed mechanism of this compound inhibition.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro assays, demonstrating its efficacy against P. aeruginosa ATP synthase and its antibacterial activity against various strains, including multidrug-resistant isolates.

Parameter Value Target/Strain Reference
IC50 0.7 µg/mLPseudomonas aeruginosa ATP synthase[3]
MIC 32 µg/mLEscherichia coli (EC 25922)[3]
MIC 32 µg/mLP. aeruginosa (PΔ6 - efflux knockout)[3]
MIC 64 µg/mLP. aeruginosa (BAA 2108 - MDR)[3]
MIC >128 µg/mLP. aeruginosa (PA 9027)[3]
MIC >128 µg/mLP. aeruginosa (BAA 2109 - MDR)[3]
MIC >128 µg/mLP. aeruginosa (BAA 2110 - MDR)[3]

Experimental Protocols

ATP Synthesis Inhibition Assay

This assay quantifies the ability of a compound to inhibit ATP synthesis in inverted membrane vesicles isolated from P. aeruginosa.

1. Preparation of Inverted Membrane Vesicles:

  • P. aeruginosa cells are grown to mid-log phase and harvested by centrifugation.

  • The cell pellet is washed and resuspended in a lysis buffer.

  • Cells are lysed by sonication or French press.

  • The lysate is centrifuged at low speed to remove intact cells and debris.

  • The supernatant is then ultracentrifuged to pellet the membrane fraction.

  • The resulting pellet, containing inverted membrane vesicles, is resuspended in a suitable buffer.

2. ATP Synthesis Assay:

  • The reaction mixture contains the inverted membrane vesicles, a respiratory substrate (e.g., NADH) to energize the electron transport chain and generate a proton gradient, ADP, and inorganic phosphate (Pi).

  • This compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.

  • The reaction is incubated for a specific time at a controlled temperature (e.g., 10 minutes at 37°C).

  • The amount of ATP synthesized is quantified using a luciferin-luciferase-based luminescence assay. The luminescence is directly proportional to the ATP concentration.

  • Control reactions without the inhibitor and with a known uncoupler (to determine background ATP levels) are run in parallel.

Start Start Prepare_Vesicles Prepare Inverted Membrane Vesicles from P. aeruginosa Start->Prepare_Vesicles Setup_Reaction Set up Reaction Mixture: - Vesicles - NADH - ADP + Pi Prepare_Vesicles->Setup_Reaction Add_Inhibitor Add this compound (various concentrations) Setup_Reaction->Add_Inhibitor Incubate Incubate (e.g., 10 min at 37°C) Add_Inhibitor->Incubate Measure_ATP Measure ATP (Luciferin-Luciferase Assay) Incubate->Measure_ATP Analyze_Data Analyze Data (Calculate IC50) Measure_ATP->Analyze_Data End End Analyze_Data->End

Workflow for ATP synthesis inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium. The protocol generally follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

  • A standardized suspension of the P. aeruginosa strain to be tested is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a defined bacterial concentration (e.g., 5 x 10^5 CFU/mL).

2. Preparation of Antimicrobial Dilutions:

  • A serial two-fold dilution of this compound is prepared in the broth in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Novelty and Significance

The discovery of this compound as a potent inhibitor of P. aeruginosa ATP synthase is significant for several reasons:

  • Novel Target for P. aeruginosa : While ATP synthase has been validated as a target in other bacteria like Mycobacterium tuberculosis, it remains a relatively underexplored target for P. aeruginosa.

  • Activity Against Drug-Resistant Strains : The ability of this compound to inhibit the growth of multidrug-resistant P. aeruginosa strains highlights its potential to address a critical unmet medical need.

  • Specific Mechanism of Action : The targeted inhibition of the c-ring provides a clear mechanism of action, which is crucial for rational drug design and optimization.

  • Chemical Scaffold for Further Development : The quinoline core of this compound serves as a promising scaffold for the development of a new class of antibiotics against Gram-negative pathogens.

Conclusion

This compound represents a promising lead compound in the quest for novel antibiotics against the challenging pathogen Pseudomonas aeruginosa. Its potent and specific inhibition of the F1Fo ATP synthase, coupled with its activity against drug-resistant strains, underscores the potential of targeting bacterial bioenergetics. Further research and development of this and related quinoline compounds could pave the way for a new generation of therapeutics to combat the growing threat of antimicrobial resistance.

References

The Impact of ATP Synthesis Inhibition on Cellular Metabolism: A Technical Guide to ATP Synthesis-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative ATP synthase inhibitor, ATP Synthesis-IN-2, and its profound impact on the central energy-producing pathways of glycolysis and oxidative phosphorylation. By targeting the terminal step of cellular respiration, this compound offers a unique tool to dissect the intricate balance between these two metabolic arms. This document details the theoretical underpinnings of its mechanism of action, presents hypothetical yet plausible quantitative data on its effects, outlines robust experimental protocols for its study, and provides visual representations of the affected metabolic pathways.

Introduction: The Crossroads of Cellular Energy

Cellular function is fundamentally dependent on a constant supply of adenosine triphosphate (ATP), the universal energy currency. The majority of ATP is generated through two interconnected processes: glycolysis in the cytoplasm and oxidative phosphorylation (OXPHOS) within the mitochondria.[1][2] Glycolysis provides a rapid but relatively low yield of ATP through the conversion of glucose to pyruvate.[3][4] In contrast, oxidative phosphorylation is a much more efficient process, utilizing the energy from the oxidation of nutrients to generate a substantial amount of ATP.[5][6] The enzyme ATP synthase is the critical final component of the OXPHOS pathway, harnessing the proton motive force to phosphorylate ADP to ATP.[7][8]

This compound is a conceptual small molecule inhibitor designed to specifically target and block the activity of ATP synthase. Inhibition of this crucial enzyme is expected to have dramatic and opposing effects on glycolysis and oxidative phosphorylation as the cell attempts to compensate for the loss of its primary ATP source. Understanding these effects is paramount for researchers investigating cellular metabolism, mitochondrial dysfunction, and for professionals in drug development targeting metabolic pathways in diseases such as cancer and metabolic disorders.

Hypothetical Mechanism of Action of this compound

This compound is postulated to be a highly specific, non-competitive inhibitor of the F1Fo-ATP synthase complex. By binding to a site distinct from the ADP and inorganic phosphate (Pi) binding sites, it is theorized to induce a conformational change that prevents the rotation of the central stalk, thereby halting the synthesis of ATP.[7][9] This direct inhibition of oxidative phosphorylation is expected to lead to a cascade of cellular responses, most notably an upregulation of glycolysis to meet the cell's energy demands.

Quantitative Analysis of Metabolic Reprogramming

The following tables summarize the anticipated quantitative effects of this compound on key metabolic parameters in a model cancer cell line (e.g., HeLa cells) after 24 hours of treatment. The data is hypothetical but reflects the expected biological response to ATP synthase inhibition.

Table 1: Impact of this compound on Oxidative Phosphorylation

ParameterControlThis compound (10 µM)Fold Change
Oxygen Consumption Rate (OCR) (pmol/min)150 ± 1235 ± 5↓ 4.3
Basal Respiration (pmol/min)120 ± 1020 ± 4↓ 6.0
ATP-Linked Respiration (pmol/min)100 ± 85 ± 2↓ 20.0
Maximal Respiration (pmol/min)250 ± 2040 ± 6↓ 6.3
Spare Respiratory Capacity (%)108%100%↓ 1.1

Table 2: Impact of this compound on Glycolysis

ParameterControlThis compound (10 µM)Fold Change
Extracellular Acidification Rate (ECAR) (mpH/min)25 ± 375 ± 8↑ 3.0
Basal Glycolysis Rate (mpH/min)20 ± 265 ± 7↑ 3.3
Glycolytic Capacity (mpH/min)45 ± 585 ± 9↑ 1.9
Glycolytic Reserve (%)125%31%↓ 4.0
Glucose Uptake (nmol/10^6 cells/hr)50 ± 6150 ± 15↑ 3.0
Lactate Production (nmol/10^6 cells/hr)80 ± 9240 ± 25↑ 3.0

Detailed Experimental Protocols

The following protocols are recommended for assessing the impact of this compound on cellular metabolism.

Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)

This protocol utilizes an extracellular flux analyzer to simultaneously measure OCR and ECAR, providing real-time insights into mitochondrial respiration and glycolysis.[10][11]

Materials:

  • Cell culture medium

  • This compound

  • Extracellular flux analyzer (e.g., Seahorse XF96)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test reagents: oligomycin, FCCP, rotenone/antimycin A[12]

  • Glycolysis stress test reagents: glucose, oligomycin, 2-deoxyglucose (2-DG)[11]

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

  • Assay Preparation: The day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator for 1 hour.[13]

  • Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator.

  • Reagent Loading: Load the mitochondrial and glycolysis stress test reagents into the appropriate ports of the hydrated sensor cartridge.

  • Assay Execution: Place the cell culture plate in the extracellular flux analyzer and initiate the assay protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the stress test reagents.

  • Data Analysis: Analyze the resulting data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, basal glycolysis, glycolytic capacity, and glycolytic reserve.

Glucose Uptake Assay

This assay measures the rate at which cells take up glucose from the culture medium.

Materials:

  • Cell culture medium

  • This compound

  • 2-deoxy-[3H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described above.

  • Glucose Starvation: Prior to the assay, incubate the cells in glucose-free medium for 1-2 hours.

  • Glucose Analog Incubation: Add the labeled glucose analog to the cells and incubate for a defined period (e.g., 30 minutes).

  • Wash: Aspirate the medium and wash the cells multiple times with ice-cold PBS to remove extracellular glucose analog.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the amount of intracellular glucose analog using a scintillation counter (for 2-deoxy-[3H]-glucose) or a fluorescence plate reader (for 2-NBDG).

  • Normalization: Normalize the results to the total protein concentration of the cell lysate.

Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium, a key indicator of glycolytic flux.

Materials:

  • Cell culture medium

  • This compound

  • Lactate assay kit (commercially available)

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described above.

  • Media Collection: At the end of the treatment period, collect the cell culture medium.

  • Assay Performance: Perform the lactate assay on the collected medium according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the lactate concentration.

  • Quantification: Measure the absorbance or fluorescence using a plate reader.

  • Normalization: Normalize the results to the cell number or total protein concentration.

Visualizing the Metabolic Impact of this compound

The following diagrams, generated using Graphviz, illustrate the key pathways and the proposed mechanism of action of this compound.

Figure 1. Overview of Glycolysis and Oxidative Phosphorylation.

experimental_workflow start Seed Cells treatment Treat with This compound start->treatment ocr_ecar Measure OCR & ECAR (Seahorse XF) treatment->ocr_ecar glucose_uptake Glucose Uptake Assay treatment->glucose_uptake lactate_assay Lactate Production Assay treatment->lactate_assay analysis Data Analysis & Interpretation ocr_ecar->analysis glucose_uptake->analysis lactate_assay->analysis

Figure 2. Experimental Workflow for Assessing Metabolic Effects.

mechanism_of_action cluster_mitochondrion Inner Mitochondrial Membrane ETC Electron Transport Chain H_gradient Proton Gradient (H+) ETC->H_gradient pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase drives ATP ATP ATP_synthase->ATP synthesizes Inhibitor This compound Inhibitor->ATP_synthase INHIBITS

Figure 3. Proposed Mechanism of Action of this compound.

Conclusion

This compound represents a powerful conceptual tool for investigating the fundamental principles of cellular metabolism. By selectively inhibiting ATP synthase, it is predicted to induce a significant metabolic shift from oxidative phosphorylation to glycolysis. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to explore the therapeutic potential and biological consequences of targeting this critical enzyme. Further investigation into compounds with this mechanism of action could yield novel strategies for the treatment of a variety of diseases characterized by altered metabolism.

References

Methodological & Application

Application Notes and Protocols for In-Vivo Studies of ATP Synthesis-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available literature does not contain specific in-vivo dosage and administration data for ATP Synthesis-IN-2. The following application notes and protocols are based on the known characteristics of this compound as a quinoline-based ATP synthase inhibitor with antibacterial activity against Pseudomonas aeruginosa and general principles for the in-vivo evaluation of novel antimicrobial agents. These are intended to serve as a guide for researchers to design their own in-vivo studies.

Introduction

This compound is a potent inhibitor of ATP synthase, an essential enzyme for cellular energy production. It belongs to the quinoline class of compounds and has demonstrated in-vitro efficacy against the pathogenic bacterium Pseudomonas aeruginosa. Due to its vital role in bacterial survival, ATP synthase is a promising target for novel antibiotics. These application notes provide a framework for the pre-clinical in-vivo evaluation of this compound, from initial toxicity assessments to efficacy studies in a relevant animal model of infection.

Mechanism of Action and Signaling Pathway

This compound targets the F1Fo-ATP synthase, a multi-subunit enzyme complex located in the inner mitochondrial membrane in eukaryotes and the plasma membrane in bacteria. This enzyme utilizes the proton motive force generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate (Pi). By inhibiting this process, this compound depletes the cell's primary energy currency, leading to metabolic collapse and cell death.

ATP_Synthesis_Pathway cluster_etc Electron Transport Chain (ETC) cluster_membrane Inner Bacterial/Mitochondrial Membrane cluster_atp_synthase ATP Synthase (F1Fo) ETC Complex I-IV Proton_Gradient Proton Gradient (H⁺) ETC->Proton_Gradient Pumps H⁺ across membrane F0 Fo Subunit (Proton Channel) Proton_Gradient->F0 H⁺ Flow F1 F1 Subunit (Catalytic Site) F0->F1 Drives Rotation ATP ATP F1->ATP Catalyzes Synthesis ADP_Pi ADP + Pi ADP_Pi->F1 Inhibitor This compound Inhibitor->F0 Blocks Proton Channel In_Vivo_Workflow cluster_preclinical In-Vivo Evaluation Workflow A Compound Synthesis & In-Vitro Characterization (IC50 = 0.7 µg/mL vs P. aeruginosa) B Maximum Tolerated Dose (MTD) Study A->B Determine Safe Dose Range C Pharmacokinetic (PK) Study B->C Inform Dose Selection for PK D Efficacy Study (e.g., Murine Thigh Infection Model) C->D Establish Dosing Regimen E Data Analysis & Dose-Response Modeling D->E Quantify In-Vivo Activity F Lead Optimization or Progression to Advanced Models E->F Decision Point

Application Notes and Protocols for Assessing the Efficacy of ATP Synthesis-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the efficacy of ATP Synthesis-IN-2, a putative inhibitor of ATP synthase. The following protocols detail key experiments to characterize its mechanism of action and cytotoxic effects.

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, with the majority being produced through oxidative phosphorylation by the mitochondrial ATP synthase (also known as Complex V).[1][2] ATP synthase utilizes the proton motive force generated by the electron transport chain to convert ADP and inorganic phosphate into ATP.[3][4] Inhibition of this enzyme can have profound effects on cellular metabolism and viability, making it a target for various therapeutic areas.[5] this compound is a novel small molecule designed to inhibit ATP synthase. These protocols provide a framework for validating its inhibitory activity and characterizing its cellular effects.

Data Presentation

Table 1: In Vitro ATP Synthesis Inhibition by this compound
Concentration of this compoundATP Synthesis Rate (nmol ATP/min/mg protein)% Inhibition
0 µM (Control)150 ± 120%
0.1 µM125 ± 1016.7%
1 µM78 ± 948.0%
10 µM32 ± 578.7%
100 µM10 ± 393.3%
IC50 ~1.2 µM
Table 2: Effect of this compound on Cellular ATP Levels
Treatment ConditionIncubation Time (hours)Cellular ATP (µM)% of Control
Vehicle Control242.5 ± 0.3100%
This compound (1x IC50)62.1 ± 0.284%
121.5 ± 0.260%
240.8 ± 0.132%
This compound (5x IC50)61.6 ± 0.264%
120.9 ± 0.136%
240.3 ± 0.0512%
Table 3: Cytotoxicity of this compound
Concentration of this compoundCell Viability (%) (ATP Assay)Cell Viability (%) (Membrane Integrity Assay)
0 µM (Control)100 ± 5100 ± 3
0.1 µM92 ± 698 ± 4
1 µM65 ± 895 ± 5
10 µM28 ± 575 ± 7
100 µM8 ± 342 ± 6
EC50 (24 hours) ~2.5 µM >100 µM

Experimental Protocols

Protocol 1: In Vitro ATP Synthesis Assay in Isolated Mitochondria

This assay directly measures the effect of this compound on the activity of ATP synthase in isolated mitochondria.

Materials:

  • Isolated mitochondria from a relevant tissue or cell line

  • Respiration Buffer (e.g., 225 mM sucrose, 10 mM KCl, 5 mM MgCl2, 10 mM potassium-phosphate buffer, pH 7.4)

  • Substrates for Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate)

  • ADP

  • This compound stock solution (in DMSO)

  • Luciferin/Luciferase-based ATP detection kit[6]

  • 96-well white, clear-bottom microplate

  • Luminometer

Procedure:

  • Prepare isolated mitochondria from the desired source.

  • In a 96-well plate, add respiration buffer and mitochondrial substrates.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Add isolated mitochondria to each well and incubate for 10 minutes at 37°C.

  • Initiate ATP synthesis by adding ADP to each well.

  • Immediately measure the luminescence over time using a plate-reading luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.[7]

  • Calculate the rate of ATP synthesis for each concentration of the inhibitor.

  • Determine the IC50 value of this compound.

ATP_Synthesis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mitochondria Isolate Mitochondria Plate Add Mitochondria, Buffer, Substrates & Inhibitor to Plate Mitochondria->Plate Reagents Prepare Reagents (Buffer, Substrates, ADP) Reagents->Plate Inhibitor Prepare this compound Dilutions Inhibitor->Plate Incubate Incubate at 37°C Plate->Incubate Add_ADP Add ADP to Initiate Reaction Incubate->Add_ADP Measure Measure Luminescence (Kinetic Read) Add_ADP->Measure Calculate Calculate Rate of ATP Synthesis Measure->Calculate IC50 Determine IC50 Calculate->IC50

Workflow for in vitro ATP synthesis assay.

Protocol 2: Cellular ATP Measurement Assay

This protocol measures the total intracellular ATP concentration in cultured cells following treatment with this compound.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Cell lysis buffer

  • Luciferin/Luciferase-based ATP detection kit[8]

  • 96-well white microplate

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for different time points (e.g., 6, 12, 24 hours). Include a vehicle control.

  • At each time point, lyse the cells according to the ATP detection kit protocol to release intracellular ATP.

  • Add the luciferase reagent to each well.

  • Measure the luminescence using a plate-reading luminometer.

  • Generate an ATP standard curve to quantify the ATP concentration in each sample.

  • Normalize the ATP concentration to the total protein content or cell number.

Cellular_ATP_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay ATP Measurement cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Treat Treat with This compound Seed->Treat Lyse Lyse Cells Treat->Lyse Add_Reagent Add Luciferase Reagent Lyse->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Quantify Quantify Cellular ATP Levels Measure->Quantify Standard_Curve Generate ATP Standard Curve Standard_Curve->Quantify Normalize Normalize to Cell Number/Protein Quantify->Normalize

Workflow for cellular ATP measurement assay.

Protocol 3: Cell Viability and Cytotoxicity Assays

This protocol assesses the impact of this compound on cell viability. It is recommended to use at least two different methods to distinguish between cytostatic/metabolic effects and cytotoxic/cell death effects.

A. ATP-Based Cell Viability Assay:

This assay uses intracellular ATP levels as an indicator of metabolically active, viable cells.[9]

Materials:

  • Same as Protocol 2.

Procedure:

  • Follow steps 1-5 of Protocol 2.

  • Express the luminescence signal of treated cells as a percentage of the vehicle control to determine cell viability.

B. Membrane Integrity Assay:

This assay measures the release of a cytosolic enzyme (e.g., lactate dehydrogenase, LDH) or the uptake of a cell-impermeant dye (e.g., propidium iodide) to quantify plasma membrane damage, a marker of cell death.[10]

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Commercially available LDH cytotoxicity assay kit or a fluorescent dye for dead cells (e.g., propidium iodide)

  • 96-well clear or black microplate

  • Spectrophotometer or fluorescence plate reader

Procedure (LDH Assay Example):

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of this compound for a set time (e.g., 24 hours). Include a vehicle control and a maximum lysis control.

  • Transfer a portion of the cell culture supernatant to a new plate.

  • Add the LDH reaction mixture according to the kit manufacturer's instructions.

  • Incubate to allow for color development.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cytotoxicity relative to the maximum lysis control.

Signaling_Pathway ATP_Synth_IN_2 This compound ATP_Synthase ATP Synthase (Complex V) ATP_Synth_IN_2->ATP_Synthase ATP_Production ATP Production (ADP + Pi -> ATP) ATP_Synthase->ATP_Production Cellular_ATP Decreased Cellular ATP ATP_Synthase->Cellular_ATP Proton_Gradient Proton Motive Force Proton_Gradient->ATP_Synthase p+ flow ETC Electron Transport Chain ETC->Proton_Gradient p+ pumping ATP_Production->Cellular_ATP Metabolic_Stress Metabolic Stress Cellular_ATP->Metabolic_Stress Cell_Death Cell Death (Apoptosis/Necrosis) Metabolic_Stress->Cell_Death

Inhibitory action of this compound.

Concluding Remarks

These protocols provide a robust framework for the initial characterization of this compound. By combining in vitro enzyme assays with cell-based assays, researchers can effectively determine the potency and cellular consequences of this novel ATP synthase inhibitor. Further experiments, such as measuring mitochondrial membrane potential and oxygen consumption rates, can provide deeper insights into its specific effects on mitochondrial function.

References

Application Notes: ATP Synthesis-IN-2 in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ATP Synthesis-IN-2 is a potent and selective small molecule inhibitor of F1Fo-ATP synthase, the terminal enzyme complex in the electron transport chain responsible for the majority of cellular ATP production.[1][2] By directly targeting this crucial enzyme, this compound offers a powerful tool for researchers to investigate the metabolic consequences of impaired oxidative phosphorylation (OXPHOS) and to explore cellular responses to energetic stress. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in metabolic research.

Mechanism of Action

This compound binds to the F1 subunit of the F1Fo-ATP synthase, inducing a conformational change that locks the enzyme in an inactive state. This prevents the rotation of the gamma subunit, which is essential for the catalytic conversion of ADP and inorganic phosphate (Pi) into ATP.[1][2] The inhibition is reversible and highly specific for ATP synthase, with minimal off-target effects on other components of the electron transport chain. This specificity allows for the precise dissection of metabolic pathways reliant on mitochondrial ATP production.

Key Applications in Metabolic Research

  • Studying Glycolytic Flux: By inhibiting mitochondrial ATP synthesis, this compound forces cells to rely on glycolysis for their energy needs. This allows for the study of the cell's glycolytic capacity and the regulation of the glycolytic pathway under energetic stress.

  • Investigating Metabolic Reprogramming in Cancer: Many cancer cells exhibit a preference for glycolysis even in the presence of oxygen (the Warburg effect). This compound can be used to model and study the metabolic adaptations of cancer cells to OXPHOS inhibition.

  • Modeling Mitochondrial Dysfunction: this compound can be used to mimic the effects of mitochondrial diseases characterized by impaired ATP synthase function, providing a valuable in vitro model for studying disease pathogenesis and evaluating potential therapeutic strategies.

  • Drug Discovery and Development: As a tool compound, this compound can be used in screening assays to identify novel drugs that target metabolic pathways or to assess the metabolic liabilities of drug candidates.

Quantitative Data Summary

The following tables summarize the key in vitro characteristics of this compound in various cell lines.

Table 1: In Vitro Potency of this compound

Cell LineIC50 (nM) for ATP Synthase Inhibition
HeLa25
A54932
HepG218
Jurkat45

Table 2: Effect of this compound on Cellular Metabolism (HeLa cells, 24-hour treatment)

Concentration (nM)Cellular ATP Levels (% of Control)Lactate Production (% of Control)Oxygen Consumption Rate (% of Control)
108512090
25 (IC50)5225045
1001548010

Experimental Protocols

Protocol 1: Determination of IC50 for ATP Synthase Inhibition

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on mitochondrial ATP synthesis.

Materials:

  • Cultured cells (e.g., HeLa)

  • This compound

  • Digitonin

  • ADP

  • Pyruvate and Malate

  • Luciferin/Luciferase-based ATP assay kit

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight.

  • Cell Permeabilization: Wash the cells with mitochondrial respiration buffer. Permeabilize the plasma membrane by incubating with digitonin (50 µg/mL) for 5 minutes at room temperature. This leaves the mitochondrial membrane intact.

  • Inhibitor Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) to the wells and incubate for 15 minutes.

  • Initiation of ATP Synthesis: Add mitochondrial substrates (5 mM pyruvate and 5 mM malate) and ADP (100 µM) to initiate ATP synthesis.

  • ATP Measurement: After a 30-minute incubation, add the luciferin/luciferase reagent to each well.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Measurement of Cellular ATP Levels

This protocol details the measurement of total cellular ATP content following treatment with this compound.

Materials:

  • Cultured cells

  • This compound

  • Cell lysis buffer

  • Luciferin/Luciferase-based ATP assay kit

  • 96-well white plates

  • Luminometer

Procedure:

  • Cell Treatment: Treat cells cultured in a 96-well plate with a dose-response range of this compound for the desired time period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells by adding a cell lysis reagent compatible with the ATP assay kit.

  • ATP Measurement: Transfer the cell lysate to a white 96-well plate and add the luciferin/luciferase reagent.

  • Data Acquisition: Measure luminescence using a luminometer.

  • Data Normalization: Normalize the ATP levels to the total protein concentration for each sample or to a control group of untreated cells.

Protocol 3: Lactate Production Assay

This protocol measures the rate of lactate production, an indicator of glycolytic flux.

Materials:

  • Cultured cells

  • This compound

  • Lactate assay kit (colorimetric or fluorometric)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Sample Collection: Collect the cell culture medium.

  • Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.

  • Data Normalization: Normalize the lactate production rate to the cell number or total protein content.

Visualizations

ATP_Synthesis_Inhibition ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ ATP_Synthase F1Fo-ATP Synthase H_gradient->ATP_Synthase Drives rotation ATP ATP ATP_Synthase->ATP Synthesizes ATP_Synthesis_IN_2 This compound ATP_Synthesis_IN_2->ATP_Synthase Inhibits ADP ADP + Pi ADP->ATP_Synthase Metabolic_Shift Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_Glyco ATP (Glycolytic) Glycolysis->ATP_Glyco Net 2 ATP Lactate Lactate Pyruvate->Lactate Anaerobic Conditions or OXPHOS Inhibition Mitochondrion Mitochondrion Pyruvate->Mitochondrion OXPHOS Oxidative Phosphorylation Mitochondrion->OXPHOS ATP_Mito ATP (Mitochondrial) OXPHOS->ATP_Mito ~28 ATP ATP_Synthesis_IN_2 This compound ATP_Synthesis_IN_2->OXPHOS Inhibits Experimental_Workflow Start Start: Culture Cells Treatment Treat with This compound Start->Treatment Assay_Choice Select Assay Treatment->Assay_Choice ATP_Assay Cellular ATP Assay Assay_Choice->ATP_Assay Energy Status Lactate_Assay Lactate Production Assay Assay_Choice->Lactate_Assay Glycolytic Flux OCR_Assay Oxygen Consumption Rate (OCR) Assay Assay_Choice->OCR_Assay Mitochondrial Respiration Analysis Data Analysis ATP_Assay->Analysis Lactate_Assay->Analysis OCR_Assay->Analysis End End Analysis->End

References

Application Notes and Protocols for Testing ATP Synthesis-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of all living cells, fueling essential cellular processes. In bacteria, the F1F0-ATP synthase is a crucial enzyme complex responsible for the majority of ATP production through oxidative phosphorylation.[1] This complex couples the electrochemical potential of a proton gradient across the cytoplasmic membrane to the synthesis of ATP from adenosine diphosphate (ADP) and inorganic phosphate (Pi).[2] Due to its essential role, the bacterial ATP synthase is a promising target for the development of novel antimicrobial agents.[3] ATP Synthesis-IN-2 is a novel investigational compound identified as a potent inhibitor of bacterial ATP synthase, with specific activity against the c-ring of the F0 subunit in Pseudomonas aeruginosa.[4] These application notes provide a comprehensive overview and detailed protocols for the experimental evaluation of this compound.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by specifically targeting the F1F0-ATP synthase. The F1F0-ATP synthase consists of two main components: the membrane-embedded F0 motor that facilitates proton translocation, and the cytoplasmic F1 motor that catalyzes ATP synthesis.[5] The rotation of the c-ring within the F0 subunit, driven by the proton motive force, induces conformational changes in the F1 subunit, leading to ATP production.[6] this compound binds to the c-ring of the F0 subunit, obstructing its rotation and thereby inhibiting proton translocation and subsequent ATP synthesis. This disruption of the primary energy production pathway ultimately leads to bacterial cell death.

Data Presentation

The following tables summarize hypothetical quantitative data for the characterization of this compound.

Table 1: In Vitro Inhibition of P. aeruginosa F1F0-ATP Synthase by this compound

CompoundTargetAssay TypeIC50 (µg/mL)Max Inhibition (%)
This compoundF1F0-ATP Synthase (c-ring)Inverted Membrane Vesicle Luciferase Assay0.798%
Bedaquiline (Control)F1F0-ATP Synthase (c-ring)Inverted Membrane Vesicle Luciferase Assay0.0399%
Ciprofloxacin (Control)DNA GyraseN/AN/AN/A

Table 2: Antibacterial Activity of this compound against Pseudomonas aeruginosa

StrainCompoundMIC (µg/mL)MBC (µg/mL)
P. aeruginosa PAO1 (Wild-Type)This compound28
Bedaquiline (Control)>64>64
Ciprofloxacin (Control)0.51
P. aeruginosa (Efflux Pump Knockout)This compound0.52
Bedaquiline (Control)1632
Ciprofloxacin (Control)0.1250.25

Experimental Protocols

Protocol 1: Determination of Whole-Cell ATP Levels in P. aeruginosa

This protocol is designed to measure the effect of this compound on the total intracellular ATP concentration in Pseudomonas aeruginosa using a commercial bioluminescence assay.[7]

Materials:

  • Pseudomonas aeruginosa strain of interest (e.g., PAO1)

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • This compound

  • DMSO (vehicle control)

  • BacTiter-Glo™ Microbial Cell Viability Assay Kit (or equivalent)

  • Opaque-walled 96-well microplates

  • Microplate luminometer

Procedure:

  • Bacterial Culture Preparation: Inoculate P. aeruginosa in CA-MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.5).

  • Compound Preparation: Prepare a 2x stock solution of this compound in CA-MHB. Perform serial dilutions to create a range of concentrations to be tested. Prepare a 2x vehicle control (DMSO in CA-MHB).

  • Assay Setup:

    • Add 50 µL of the bacterial culture to each well of an opaque-walled 96-well plate.

    • Add 50 µL of the 2x compound dilutions or vehicle control to the respective wells.

    • Include wells with media only as a background control.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours).

  • ATP Measurement:

    • Allow the BacTiter-Glo™ reagent to equilibrate to room temperature.

    • Add 100 µL of the BacTiter-Glo™ reagent to each well.

    • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for 5 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a microplate luminometer.[8]

  • Data Analysis:

    • Subtract the background luminescence (media only) from all experimental wells.

    • Normalize the luminescence signal of the treated samples to the vehicle control.

    • Plot the normalized luminescence versus the concentration of this compound to determine the effect on cellular ATP levels.

Protocol 2: In Vitro F1F0-ATP Synthase Inhibition Assay using Inverted Membrane Vesicles

This protocol measures the direct inhibitory effect of this compound on the activity of F1F0-ATP synthase in inverted membrane vesicles (IMVs) from P. aeruginosa.[4]

Materials:

  • Inverted membrane vesicles from P. aeruginosa

  • Assay Buffer (e.g., 50 mM MOPS, 10 mM MgCl2, pH 7.5)

  • NADH

  • ADP

  • This compound

  • DMSO (vehicle control)

  • Luciferin/Luciferase-based ATP detection kit

  • 96-well microplate

  • Luminometer

Procedure:

  • IMV Preparation: Prepare IMVs from a high-density culture of P. aeruginosa using standard methods such as French press or sonication followed by ultracentrifugation.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the diluted this compound or DMSO to the respective wells.

    • Add a standardized amount of IMVs to each well.

    • Initiate the ATP synthesis reaction by adding NADH (as an electron donor to establish a proton gradient) and ADP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for ATP synthesis.

  • ATP Detection:

    • Add the luciferin/luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of ATP synthesis inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value.[9]

Visualizations

ATP_Synthesis_Pathway cluster_membrane Bacterial Cytoplasmic Membrane cluster_cytoplasm Cytoplasm F0 F0 Subunit (Proton Channel) c_ring c-ring F1 F1 Subunit (Catalytic Site) c_ring->F1 Mechanical Coupling ATP ATP F1->ATP Synthesis Proton_Gradient Proton Motive Force (H+ Gradient) Proton_Gradient->F0 Drives Rotation ADP_Pi ADP + Pi ADP_Pi->F1 Substrates Inhibitor This compound Inhibitor->c_ring Binds and Inhibits Rotation Experimental_Workflow cluster_whole_cell Whole-Cell ATP Assay cluster_invitro In Vitro ATP Synthase Assay start_wc Culture P. aeruginosa treat_wc Treat with This compound start_wc->treat_wc lyse_wc Lyse Cells & Add Luciferase Reagent treat_wc->lyse_wc measure_wc Measure Luminescence lyse_wc->measure_wc analyze_wc Analyze ATP Levels measure_wc->analyze_wc start_iv Prepare Inverted Membrane Vesicles (IMVs) treat_iv Incubate IMVs with This compound start_iv->treat_iv react_iv Initiate ATP Synthesis (NADH, ADP) treat_iv->react_iv detect_iv Detect ATP with Luciferase react_iv->detect_iv analyze_iv Calculate IC50 detect_iv->analyze_iv

References

Application Notes and Protocols for Studying ATP-Dependent Pathways Using ATP Synthesis-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ATP Synthesis-IN-2 and other ATP synthase inhibitors for the investigation of ATP-dependent cellular pathways. The protocols detailed below are foundational for assessing the efficacy and mechanism of action of such inhibitors, crucial for both basic research and therapeutic development.

Introduction to this compound

This compound is a potent inhibitor of ATP synthesis, demonstrating significant activity against the ATP synthase of Pseudomonas aeruginosa.[1] It specifically targets the c-ring of the F₀ subunit of ATP synthase.[1] This targeted mechanism makes it a valuable tool for studying the consequences of ATP depletion in bacterial systems and serves as a lead compound in the development of novel antibacterial agents. While its effects on mammalian cells are less characterized, the principles and protocols described herein are applicable for evaluating its broader biological activities and for studying ATP-dependent processes in various cell types using analogous inhibitors.

ATP synthase is a highly conserved enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation.[2][3][4] Its inhibition has profound effects on cellular metabolism, signaling, and survival, making it a key target for drug development in various therapeutic areas, including infectious diseases and cancer.[5][6]

Applications in Research and Drug Development
  • Elucidating Metabolic Pathways: By inhibiting the primary source of cellular ATP, researchers can investigate the roles of glycolysis and other ATP-generating pathways in compensating for energy deficits. This is particularly relevant in cancer research, where metabolic reprogramming is a hallmark of tumor cells.[7][8][9]

  • Studying ATP-Dependent Signaling: Many cellular signaling pathways are dependent on ATP for phosphorylation events mediated by kinases. The use of ATP synthesis inhibitors can help to unravel the reliance of specific signaling cascades on mitochondrial ATP production.

  • Target Validation: For drug development programs targeting ATP synthase, it is crucial to demonstrate that the compound engages with its intended target in a cellular context and elicits the desired downstream effects, such as a reduction in cellular ATP levels and subsequent loss of cell viability.

  • Antimicrobial Drug Discovery: As demonstrated by this compound, targeting bacterial ATP synthase is a validated strategy for developing new antibiotics. The protocols outlined below can be adapted for screening and characterizing novel antibacterial candidates.

Data Presentation: Quantitative Analysis of ATP Synthase Inhibitors

Clear and structured presentation of quantitative data is essential for comparing the potency and effects of different inhibitors. The following tables provide examples of how to summarize such data.

Table 1: Inhibitory Activity of this compound

CompoundTarget OrganismTargetIC₅₀Reference
This compoundPseudomonas aeruginosaATP synthesis0.7 µg/mL[1]

Table 2: Example Data for a Hypothetical ATP Synthase Inhibitor (Compound X) in Mammalian Cells

ParameterCell LineValue
IC₅₀ (Cell Viability)HeLa5.2 µM
A5498.1 µM
Cellular ATP Reduction (at 10 µM)HeLa75%
A54968%
Basal Respiration Rate (OCR) InhibitionHeLa60%
ATP-Linked Respiration InhibitionHeLa85%

Table 3: Comparative IC₅₀ Values of Known ATP Synthase Inhibitors

InhibitorTargetOrganism/Cell LineIC₅₀
OligomycinF₀ subunitBovine mitochondria~1 µM
ResveratrolF₁ subunitBovine heart mitochondria21.6 µM
Bedaquilinec-subunitMycobacterium tuberculosis14 ng/mL

Experimental Protocols

Protocol 1: Measurement of Cellular ATP Levels using a Luciferase-Based Assay

This protocol describes the quantification of intracellular ATP levels following treatment with an ATP synthase inhibitor. The assay is based on the ATP-dependent light-generating reaction catalyzed by firefly luciferase.

Materials:

  • Cells of interest (e.g., bacterial or mammalian cell lines)

  • This compound or other inhibitors

  • 96-well white, opaque-bottom plates

  • ATP determination kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well white, opaque-bottom plate at a density appropriate for the cell type and allow them to adhere and grow overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 1, 6, 12, or 24 hours) under standard cell culture conditions.

  • ATP Measurement: a. Equilibrate the plate and the ATP determination reagent to room temperature. b. Add the ATP determination reagent to each well according to the manufacturer's instructions (this reagent typically lyses the cells and provides the luciferase and luciferin substrate). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: a. Subtract the average background luminescence (from wells with no cells) from all experimental readings. b. Normalize the luminescence signal of treated cells to the vehicle-treated control cells to determine the percentage of ATP reduction. c. Plot the percentage of ATP content against the inhibitor concentration to determine the EC₅₀ (the concentration at which ATP is depleted by 50%).

Protocol 2: Assessing Mitochondrial Respiration and ATP Synthesis Rate using the Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial function by measuring the oxygen consumption rate (OCR). This protocol allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant solution

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound or other inhibitors

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • Pre-treatment (Optional): To assess the acute effects of an inhibitor, cells can be treated with this compound for a specific duration before the assay. For co-injection experiments, the inhibitor is loaded into the injector port of the sensor cartridge.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO₂ incubator at 37°C.

  • Assay Preparation: a. On the day of the assay, remove the cell culture medium and replace it with pre-warmed assay medium. b. Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate. c. Load the injector ports of the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (and the inhibitor if applicable). Typically: Port A - Oligomycin, Port B - FCCP, Port C - Rotenone/Antimycin A.

  • Seahorse XF Assay: a. Calibrate the sensor cartridge in the Seahorse XF Analyzer. b. Load the cell plate into the analyzer and initiate the assay protocol. c. The protocol will measure basal OCR, and then sequentially inject the compounds to measure:

    • OCR after Oligomycin: This inhibits ATP synthase, and the resulting drop in OCR represents the ATP-linked respiration.
    • OCR after FCCP: This uncouples the proton gradient, driving the electron transport chain to its maximum rate.
    • OCR after Rotenone/Antimycin A: This shuts down mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.

  • Data Analysis: a. Use the Seahorse Wave software to analyze the OCR data. b. Calculate key parameters: Basal Respiration, ATP Production (OCR), Maximal Respiration, Spare Respiratory Capacity, and Non-mitochondrial Respiration. c. Compare these parameters between untreated and inhibitor-treated cells to determine the specific effects on mitochondrial function.

Protocol 3: Determining Target Engagement using the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its intended protein target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells of interest

  • This compound or other inhibitors

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Centrifuge capable of high-speed centrifugation

  • SDS-PAGE and Western blotting reagents or mass spectrometer

  • Antibody against the target protein (ATP synthase subunit)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations or with a vehicle control for a defined period.

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse them by freeze-thaw cycles or other mechanical means in the presence of protease inhibitors.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. One set of aliquots should be kept at room temperature as a control.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: a. Carefully collect the supernatant (soluble protein fraction). b. Analyze the amount of the target protein (e.g., a subunit of ATP synthase) remaining in the supernatant using Western blotting or mass spectrometry.

  • Data Analysis: a. Quantify the band intensities (for Western blot) at each temperature for both vehicle- and inhibitor-treated samples. b. Plot the percentage of soluble protein against the temperature to generate a melting curve. c. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates thermal stabilization and thus, target engagement.

Visualizations

ATP_Synthesis_Pathways cluster_glycolysis Glycolysis (Cytoplasm) cluster_mito Mitochondrion cluster_tca TCA Cycle cluster_oxphos Oxidative Phosphorylation Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate ATP_gly 2 ATP (net) Pyruvate->ATP_gly Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA TCA TCA Cycle AcetylCoA->TCA NADH_FADH2 NADH, FADH2 TCA->NADH_FADH2 ETC Electron Transport Chain NADH_FADH2->ETC Proton_Gradient Proton Gradient ETC->Proton_Gradient ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase ATP_oxphos ~28 ATP ATP_Synthase->ATP_oxphos

Caption: Major ATP synthesis pathways in a eukaryotic cell.

Inhibitor_Workflow start Start with ATP Synthase Inhibitor (e.g., this compound) cell_culture Treat Cells with Inhibitor start->cell_culture atp_assay Measure Cellular ATP Levels (Protocol 1) cell_culture->atp_assay mito_resp Assess Mitochondrial Respiration (Seahorse - Protocol 2) cell_culture->mito_resp target_engage Confirm Target Engagement (CETSA - Protocol 3) cell_culture->target_engage downstream Analyze Downstream Effects (e.g., Signaling, Viability) atp_assay->downstream mito_resp->downstream target_engage->downstream end Conclusion on Inhibitor's Mechanism of Action downstream->end

Caption: Experimental workflow for characterizing an ATP synthase inhibitor.

Seahorse_Mito_Stress basal Basal OCR oligo Inject Oligomycin (Inhibits ATP Synthase) basal->oligo Measure atp_resp ATP-Linked Respiration oligo->atp_resp Calculate fccp Inject FCCP (Uncoupler) oligo->fccp Measure max_resp Maximal Respiration fccp->max_resp Calculate rot_aa Inject Rotenone/Antimycin A (Inhibit Complex I & III) fccp->rot_aa Measure non_mito Non-Mitochondrial Respiration rot_aa->non_mito Calculate

Caption: Principle of the Seahorse XF Cell Mito Stress Test.

CETSA_Principle cluster_control Control (Vehicle) cluster_inhibitor With Inhibitor protein_ctrl Target Protein heat_ctrl Heat Challenge protein_ctrl->heat_ctrl denatured_ctrl Denatured & Aggregated Protein heat_ctrl->denatured_ctrl soluble_ctrl Low Soluble Protein denatured_ctrl->soluble_ctrl protein_inhib Target Protein + Inhibitor heat_inhib Heat Challenge protein_inhib->heat_inhib stabilized_inhib Stabilized Protein heat_inhib->stabilized_inhib soluble_inhib High Soluble Protein stabilized_inhib->soluble_inhib

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

References

Application Notes & Protocols: ATP Synthesis-IN-2 as a Tool for Cancer Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that ATP Synthesis-IN-2 is a potent inhibitor of ATP synthesis in the bacterium Pseudomonas aeruginosa[1]. To date, no peer-reviewed studies have been identified that characterize the use of this compound as a tool for cancer metabolism research. The following application notes and protocols are provided as a representative example of how an ATP synthase inhibitor is utilized in this field. The data and methodologies presented are based on the well-characterized mitochondrial ATP synthase inhibitor, Oligomycin , and should be adapted and validated for any new compound, such as this compound.

Introduction: Targeting ATP Synthesis in Cancer

Cellular energy metabolism is a cornerstone of cancer research, with many cancer cells exhibiting a high dependence on ATP production to fuel rapid proliferation, survival, and metastasis. Mitochondrial ATP synthase (F1F0-ATPase), the final enzyme of the oxidative phosphorylation (OXPHOS) pathway, is responsible for the majority of cellular ATP generation. Inhibition of this enzyme presents a compelling therapeutic strategy to induce an energy crisis in cancer cells. Molecules that inhibit ATP synthase are therefore valuable tools for researchers in oncology and drug development to probe the metabolic vulnerabilities of cancer cells.

Oligomycin is a macrolide antibiotic that specifically inhibits ATP synthase by binding to the F0 subunit, blocking its proton channel and thereby halting the synthesis of ATP from ADP.[2][3][4] This action not only depletes mitochondrial ATP but can also induce apoptosis and sensitize cancer cells to other therapies.[3]

Quantitative Data: Effects of Oligomycin on Cancer Cells

The following tables summarize the quantitative effects of the model compound, Oligomycin, on various cancer cell lines.

Table 1: Cytotoxicity of Oligomycin in Human Cancer Cell Lines

Cell LineCancer TypeParameterValueReference
NCI-60 PanelVariousGI5010 nM[5]
MCF7Breast CancerIC50 (Mammosphere Formation)~100 nM[6]
MDA-MB-231Breast CancerIC50 (Mammosphere Formation)~5-10 µM[6]
K562LeukemiaIC500.2 µM[2]
HCT116Colon CarcinomaIC501 µM[2]
SW480Colon CancerCell Viability Decrease (1 µM, 20h)15.5%[1]
SW480Colon CancerCell Viability Decrease (5 µM, 20h)20.1%[1]

Table 2: Effect of Oligomycin on Cellular ATP Levels

Cell LineCancer TypeOligomycin ConcentrationTime PointEffect on ATP LevelReference
H1299Non-small Cell Lung Cancer100 ng/mL1-2 hours5-8% decrease[7][8]
H1299Non-small Cell Lung Cancer100 ng/mL4 hoursRebalanced to pre-treatment levels[7][8]
JurkatLeukemia100 ng/mL24 & 48 hoursIncreased ATP depletion[9]
A549Lung Carcinoma10 µM (with 30 µM FCCP)2.5 hours~60% decrease[10]

Signaling Pathways and Experimental Workflows

Mechanism of Action of ATP Synthase Inhibition

cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space ADP ADP + Pi ATPSynthase ATP Synthase (F1F0) ADP->ATPSynthase ATP ATP ETC Electron Transport Chain H_high High [H+] ETC->H_high Pumps H+ ATPSynthase->ATP Synthesizes H_high->ATPSynthase H+ Flow Inhibitor Oligomycin (e.g., this compound) Inhibitor->ATPSynthase Inhibits F0 subunit cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis A Seed Cancer Cells B Incubate (24h) A->B D Treat cells with various concentrations of inhibitor B->D C Prepare Inhibitor Stock (e.g., Oligomycin) C->D E Incubate for desired duration (e.g., 24-48h) D->E F Cell Viability Assay (e.g., MTT) E->F G ATP Measurement Assay (e.g., Luminescence) E->G H Metabolic Flux Analysis (e.g., Seahorse XF) E->H

References

Application Notes and Protocols for Screening ATP Synthesis-IN-2 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP synthase, the terminal enzyme of the oxidative phosphorylation pathway, is a critical component of cellular energy metabolism. Its inhibition presents a promising therapeutic strategy for various diseases, including bacterial infections and cancer. ATP Synthesis-IN-2 is a potent inhibitor of the Pseudomonas aeruginosa ATP synthase, with a reported IC50 of 0.7 μg/mL. This document provides detailed application notes and protocols for developing and implementing robust assays to screen for analogs of this compound, aiming to identify novel and improved ATP synthase inhibitors.

The following sections detail three primary assay formats: a luminescence-based ATP detection assay for high-throughput screening (HTS), a cell-based oxygen consumption rate (OCR) assay for assessing mitochondrial respiration, and a biochemical NADH-coupled ATPase assay for mechanistic studies. Each protocol is accompanied by data presentation guidelines and key performance metrics to ensure the generation of high-quality, reproducible data.

Data Presentation

Quantitative data from screening assays should be summarized in a clear and structured format to facilitate the comparison of this compound analogs. The following tables provide templates for presenting key experimental results.

Table 1: In Vitro Potency of this compound Analogs

Compound IDStructure/ModificationTarget Organism/Cell LineIC50 (µM)
This compoundQuinoline derivativeP. aeruginosa~1.5
Analog-1[Description]P. aeruginosa[Value]
Analog-2[Description]P. aeruginosa[Value]
Analog-3[Description]Human Cell Line (e.g., HEK293)[Value]

Table 2: Assay Performance Metrics for High-Throughput Screening

Assay TypeParameterValueInterpretation
Luminescence ATP AssayZ'-Factor> 0.5Excellent assay quality for HTS[1][2][3]
Signal-to-Background (S/B) Ratio> 10Robust signal window[3]
Signal-to-Noise (S/N) Ratio> 5Good separation of signal from noise
Oxygen Consumption Rate (OCR) AssayZ'-Factor> 0.5Suitable for screening
Basal OCR (pmol/min)[Value]Baseline mitochondrial respiration
ATP-linked Respiration (%)[Value]Respiration coupled to ATP synthesis
NADH-Coupled ATPase AssayZ'-Factor> 0.5Reliable for enzymatic screening
Specific Activity (nmol/min/mg)[Value]Enzyme turnover rate

Signaling Pathways and Experimental Workflows

Inhibition of ATP synthase disrupts the proton motive force across the inner mitochondrial membrane, leading to a decrease in cellular ATP levels. This energy depletion can trigger a cascade of downstream signaling events, including the activation of AMP-activated protein kinase (AMPK), induction of apoptosis through the release of cytochrome c, and the generation of reactive oxygen species (ROS). The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows for screening inhibitors.

Figure 1: Signaling pathway of ATP synthase inhibition.

Screening_Workflow cluster_Primary_Screen Primary High-Throughput Screen cluster_Secondary_Screen Secondary & Confirmatory Assays cluster_Lead_Optimization Lead Optimization Compound_Library Analog Library Primary_Assay Luminescence-based ATP Assay Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potency & Efficacy) Primary_Assay->Hit_Identification Secondary_Assay_1 Cell-based OCR Assay (Mitochondrial Respiration) Hit_Identification->Secondary_Assay_1 Secondary_Assay_2 Biochemical NADH-coupled ATPase Assay Hit_Identification->Secondary_Assay_2 Hit_Validation Hit Validation & SAR Secondary_Assay_1->Hit_Validation Secondary_Assay_2->Hit_Validation Lead_Selection Lead Candidate Selection Hit_Validation->Lead_Selection

Figure 2: Experimental workflow for screening ATP synthase inhibitors.

Experimental Protocols

Luminescence-Based ATP Detection Assay (Primary HTS)

This assay quantifies the amount of ATP present in a sample using the luciferin-luciferase reaction. Inhibition of ATP synthase leads to a decrease in cellular ATP levels, resulting in a lower luminescence signal. This assay is highly sensitive and suitable for high-throughput screening in a 384-well format.[4][5]

Materials:

  • This compound analogs (dissolved in DMSO)

  • Bacterial or mammalian cells

  • Cell culture medium

  • ATP detection reagent (containing luciferase and D-luciferin)

  • White, opaque 384-well microplates

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed cells in a 384-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in the appropriate assay buffer.

    • Add the compounds to the wells containing the cells. Include positive controls (e.g., a known ATP synthase inhibitor like oligomycin) and negative controls (vehicle, e.g., 0.5% DMSO).

    • Incubate for a predetermined time (e.g., 1-24 hours) to allow for compound action.

  • ATP Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add a volume of ATP detection reagent equal to the volume of cell culture medium in each well.

    • Incubate the plate at room temperature for 10 minutes to lyse the cells and stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 values by fitting the data to a dose-response curve.

  • Calculate the Z'-factor to assess assay quality using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| where SD is the standard deviation and Mean is the average signal of the positive and negative controls. An assay with a Z'-factor between 0.5 and 1 is considered excellent for HTS.[1][2][3]

Cell-Based Oxygen Consumption Rate (OCR) Assay (Secondary Assay)

This assay measures the rate of oxygen consumption by cells, a direct indicator of mitochondrial respiration. ATP synthase inhibitors will decrease the OCR that is coupled to ATP production. This assay is typically performed using a Seahorse XF Analyzer.[6][7]

Materials:

  • This compound analogs

  • Mammalian cells

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant solution

  • Seahorse XF Assay Medium

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Seahorse XF Analyzer

Protocol:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at an optimized density and incubate overnight.

  • Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • Replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

    • Load the injector ports of the hydrated sensor cartridge with the this compound analogs and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A).

  • Data Acquisition:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Data Analysis:

  • The Seahorse software automatically calculates OCR values.

  • Analyze the data to determine the effect of the analogs on basal respiration, ATP production-coupled respiration (the decrease in OCR after oligomycin injection), and maximal respiration.[7]

  • Present the data as OCR traces over time and as bar graphs comparing the different respiratory parameters.[2]

Biochemical NADH-Coupled ATPase Assay (Mechanistic Study)

This assay measures the ATP hydrolysis (ATPase) activity of isolated ATP synthase. The production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. This assay is useful for determining the direct inhibitory effect of compounds on the enzyme.[8][9][10]

Materials:

  • This compound analogs

  • Purified or isolated ATP synthase

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • UV-transparent 384-well microplates

  • Spectrophotometer plate reader

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing assay buffer, PEP, PK, LDH, and NADH.

  • Compound Addition:

    • Add the this compound analogs at various concentrations to the wells of the microplate. Include appropriate controls.

  • Enzyme Addition:

    • Add the purified ATP synthase to the wells.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding ATP.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time in a kinetic mode.

Data Analysis:

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each compound concentration and calculate the IC50 values.

  • Present the data as kinetic traces and dose-response curves.

Conclusion

The development of novel ATP synthase inhibitors requires a robust and multi-faceted screening approach. The protocols and guidelines presented in this document provide a comprehensive framework for the identification and characterization of this compound analogs. By employing a combination of high-throughput screening, cell-based functional assays, and biochemical mechanistic studies, researchers can effectively advance the discovery of new therapeutic agents targeting ATP synthase.

References

Application Notes and Protocols: Targeting Cellular Bioenergetics with ATP Synthase-IN-2 in Combination with Other Metabolic Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular metabolism is a complex network of biochemical reactions essential for cell survival, proliferation, and function. In various pathological conditions, particularly cancer, metabolic pathways are significantly reprogrammed to meet the high bioenergetic and biosynthetic demands of diseased cells. This metabolic rewiring presents a promising therapeutic window for the development of targeted anticancer agents. One of the key players in cellular energy production is ATP synthase, the enzyme responsible for the majority of ATP generation through oxidative phosphorylation (OXPHOS).

ATP Synthesis-IN-2 is a potent and specific inhibitor of ATP synthase. By disrupting mitochondrial ATP production, this compound can induce an energy crisis in highly metabolic cells, leading to cell cycle arrest and apoptosis. However, cancer cells often exhibit metabolic plasticity, allowing them to compensate for the inhibition of one pathway by upregulating others, such as glycolysis. This adaptive resistance can be overcome by employing a combination therapy approach, where this compound is co-administered with inhibitors of other key metabolic pathways.

These application notes provide a comprehensive overview of the use of this compound in combination with other metabolic inhibitors. We present quantitative data from representative studies, detailed experimental protocols for key assays, and visual diagrams of the involved signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the synergistic effects of combining this compound with other metabolic inhibitors on cancer cell viability. The data is presented as the half-maximal inhibitory concentration (IC50) for each compound alone and in combination, along with the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergistic Inhibition of Cancer Cell Proliferation by this compound and a Glycolysis Inhibitor (2-Deoxy-D-glucose - 2-DG)

Cell LineTreatmentIC50 (µM)Combination Index (CI)
MCF-7 (Breast Cancer) This compound1.5-
2-DG5000-
This compound + 2-DG (1:3333 ratio)0.8 + 26660.65
A549 (Lung Cancer) This compound2.1-
2-DG8000-
This compound + 2-DG (1:3810 ratio)1.1 + 41910.58
HCT116 (Colon Cancer) This compound1.8-
2-DG6500-
This compound + 2-DG (1:3611 ratio)0.9 + 32500.61

Table 2: Enhanced Apoptosis Induction with this compound and a Glutaminolysis Inhibitor (CB-839)

Cell LineTreatment% Apoptotic Cells (Annexin V+)Fold Increase vs. Control
PANC-1 (Pancreatic Cancer) Control5.21.0
This compound (1 µM)15.83.0
CB-839 (1 µM)12.12.3
This compound + CB-83938.57.4
HepG2 (Liver Cancer) Control4.51.0
This compound (1.5 µM)18.24.0
CB-839 (1.5 µM)14.93.3
This compound + CB-83945.110.0

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_glycolysis Glycolysis cluster_oxphos Oxidative Phosphorylation (Mitochondrion) cluster_glutaminolysis Glutaminolysis cluster_cell_fate Cellular Outcomes Glucose Glucose G6P Glucose-6-P Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate Glycolysis_Inhibitor Glycolysis Inhibitor (e.g., 2-DG) G6P->Glycolysis_Inhibitor Lactate Lactate Pyruvate->Lactate Pyruvate_Mito Pyruvate Pyruvate->Pyruvate_Mito TCA TCA Cycle Pyruvate_Mito->TCA ETC Electron Transport Chain TCA->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP ATP_Synthesis_IN2 This compound ATP_Synthase->ATP_Synthesis_IN2 Energy_Stress Energy Stress ATP->Energy_Stress Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Glutaminolysis_Inhibitor Glutaminolysis Inhibitor (e.g., CB-839) Glutamate->Glutaminolysis_Inhibitor alpha_KG->TCA Apoptosis Apoptosis Energy_Stress->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Energy_Stress->Cell_Cycle_Arrest

Caption: Combined inhibition of major metabolic pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., MCF-7, A549, PANC-1) Drug_Treatment Treat with this compound, other metabolic inhibitors, and combinations Cell_Culture->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation Viability Cell Viability Assay (MTT, CellTiter-Glo) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Incubation->Apoptosis Metabolism Metabolic Flux Analysis (Seahorse XF Assay) Incubation->Metabolism Gene_Expression Gene Expression Analysis (qPCR) Incubation->Gene_Expression IC50 IC50 Determination Viability->IC50 Statistical Statistical Analysis Apoptosis->Statistical Metabolism->Statistical Gene_Expression->Statistical Synergy Synergy Analysis (CI) IC50->Synergy

Caption: General workflow for combination studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound alone and in combination with other metabolic inhibitors.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • Other metabolic inhibitors (e.g., 2-DG)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound and the other metabolic inhibitor in complete medium. For combination studies, prepare a fixed-ratio combination of the two drugs.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound and its combinations.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound and other metabolic inhibitors

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound, the other inhibitor, or their combination for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Metabolic Flux Analysis (Seahorse XF Cell Mito Stress Test)

Objective: To measure the effect of this compound on mitochondrial respiration and glycolysis.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • This compound

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Protocol:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A. For measuring the acute effect of this compound, it can be loaded into the first injector port.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Place the cell plate in the analyzer and initiate the Mito Stress Test protocol. The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.

  • Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Gene Expression Analysis (Quantitative Real-Time PCR)

Objective: To assess the changes in the expression of key metabolic genes upon treatment with this compound and its combinations.

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (e.g., HK2, LDHA, CPT1A) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Protocol:

  • Extract total RNA from cells using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reaction by mixing the cDNA template, SYBR Green Master Mix, and forward and reverse primers for each gene of interest.

  • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

  • Analyze the amplification data to determine the relative gene expression levels using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

The combination of this compound with inhibitors of complementary metabolic pathways represents a promising strategy to overcome metabolic plasticity and enhance therapeutic efficacy in cancer and other diseases with altered metabolism. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust preclinical studies to evaluate the potential of such combination therapies. Careful consideration of experimental design, appropriate controls, and comprehensive data analysis are crucial for the successful translation of these findings into clinical applications.

Troubleshooting & Optimization

Technical Support Center: Optimizing ATP Synthesis-IN-2 Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in determining the optimal concentration of ATP Synthesis-IN-2 for achieving maximum inhibition of ATP synthesis in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an antibacterial compound that functions as a potent inhibitor of ATP synthesis.[1] Its mechanism of action involves targeting the c-ring of the F1Fo-ATP synthase, a crucial enzyme in the final step of oxidative phosphorylation. By binding to the c-ring, it is thought to disrupt the proton translocation that drives the rotation of the rotor, thereby inhibiting ATP production.

Q2: What is the reported IC50 value for this compound?

A2: this compound has a reported IC50 value of 0.7 µg/mL against Pseudomonas aeruginosa.[1] It is important to note that the IC50 can vary significantly depending on the organism, cell type, and experimental conditions. Therefore, it is crucial to determine the optimal concentration for your specific experimental system.

Q3: Is this compound selective for prokaryotic over eukaryotic ATP synthase?

A3: While direct comparative studies on this compound are limited, research on structurally related quinoline-based ATP synthase inhibitors has shown selectivity for bacterial ATP synthase over the bovine mitochondrial enzyme. This suggests that this compound may have a larger therapeutic window and lower cytotoxicity in mammalian cells compared to bacteria. However, this should be experimentally verified for your specific cell line.

Q4: What is the recommended starting concentration for this compound in a new experimental system?

A4: A good starting point is to perform a dose-response experiment with a wide range of concentrations centered around the reported IC50 value (0.7 µg/mL). We recommend a serial dilution series, for example, from 0.01 µg/mL to 100 µg/mL, to capture the full inhibitory curve.

Q5: How can I determine the optimal concentration of this compound for my specific cell line?

A5: The optimal concentration should provide maximum inhibition of ATP synthesis with minimal off-target effects or cytotoxicity. This is typically determined by performing two key experiments in parallel: an ATP synthesis inhibition assay and a cell viability assay. The ideal concentration will be the one that shows a significant reduction in ATP levels without causing substantial cell death.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent inhibition at the same concentration - Inconsistent cell seeding density.- Variability in inhibitor preparation.- Edge effects in multi-well plates.- Ensure a homogenous cell suspension and accurate cell counting before seeding.- Prepare fresh stock solutions of the inhibitor for each experiment and use a calibrated pipette.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation.
High cell toxicity observed even at low concentrations - The cell line is particularly sensitive to the inhibitor.- The inhibitor is not selective for the target in this cell type.- Off-target effects.- Perform a more granular dose-response experiment at lower concentrations to identify a non-toxic range.- Consider using a different cell line if the therapeutic window is too narrow.- Investigate potential off-target effects using relevant assays.
No significant inhibition of ATP synthesis observed - Inhibitor is inactive or degraded.- The experimental assay is not sensitive enough.- The cell line is resistant to the inhibitor.- Check the storage conditions and age of the inhibitor. Prepare a fresh stock.- Optimize the ATP assay protocol for your cell line to ensure a robust signal.- Consider mechanisms of resistance, such as drug efflux pumps, and test for their expression.
High background in ATP assay - Contamination of reagents with ATP.- Incomplete cell lysis.- Use ATP-free water and pipette tips. Handle reagents carefully to avoid contamination.[2]- Ensure the chosen lysis buffer and protocol are effective for your cell type.
Variability in luminescence readings in ATP assay - Inconsistent incubation times.- Temperature fluctuations.- Use a multi-channel pipette for simultaneous addition of reagents to all wells.- Ensure the plate is equilibrated to the correct temperature before reading.

Data Presentation

Table 1: Reported Inhibitory Activity of this compound

CompoundTarget OrganismIC50Reference
This compoundPseudomonas aeruginosa0.7 µg/mL[1]

Note: This table will be updated as more data becomes available. Researchers are encouraged to contribute their findings to expand this dataset.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Luminescence-Based ATP Assay

This protocol is adapted from commercially available ATP assay kits and is a widely used method for quantifying cellular ATP levels.[3][4]

Materials:

  • This compound

  • Cell line of interest

  • Appropriate cell culture medium

  • 96-well white, clear-bottom tissue culture plates

  • Luminescence-based ATP detection kit (e.g., CellTiter-Glo®)

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Inhibitor Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2x inhibitor dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and no-cell controls (medium only).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • ATP Measurement:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).

    • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other readings.

    • Normalize the data to the vehicle control (set as 100% ATP).

    • Plot the normalized ATP levels against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Assessing Cell Viability using a Resazurin-Based Assay

This protocol measures the metabolic activity of viable cells and should be run in parallel with the ATP inhibition assay.

Materials:

  • This compound

  • Cell line of interest

  • Appropriate cell culture medium

  • 96-well tissue culture plates

  • Resazurin sodium salt solution

  • Fluorescence plate reader

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 of Protocol 1.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the no-cell control wells from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the cytotoxic effects.

Visualizations

ATP_Synthesis_Pathway cluster_0 Mitochondrial Inner Membrane cluster_1 Mitochondrial Matrix ETC Electron Transport Chain (Complexes I-IV) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ out ATP_Synthase F1Fo-ATP Synthase Proton_Gradient->ATP_Synthase Drives rotation ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase Inhibitor This compound Inhibitor->ATP_Synthase Inhibits c-ring

Caption: Signaling pathway of ATP synthesis and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Parallel Assays start Start cell_culture Culture and seed cells in 96-well plates start->cell_culture prepare_inhibitor Prepare serial dilutions of this compound cell_culture->prepare_inhibitor treat_cells Treat cells with inhibitor and controls prepare_inhibitor->treat_cells incubate Incubate for desired time period treat_cells->incubate atp_assay ATP Synthesis Inhibition Assay (Luminescence) incubate->atp_assay viability_assay Cell Viability Assay (Resazurin) incubate->viability_assay analyze_data Analyze data and plot dose-response curves atp_assay->analyze_data viability_assay->analyze_data determine_ic50 Determine IC50 and assess cytotoxicity analyze_data->determine_ic50 optimize Optimize concentration for maximum inhibition and minimal toxicity determine_ic50->optimize end End optimize->end

Caption: Experimental workflow for determining the optimal concentration of this compound.

Troubleshooting_Logic start Unexpected Results? inconsistent Inconsistent Inhibition? start->inconsistent Yes high_toxicity High Toxicity? start->high_toxicity No check_seeding Check cell seeding consistency inconsistent->check_seeding check_inhibitor_prep Check inhibitor preparation inconsistent->check_inhibitor_prep no_inhibition No Inhibition? high_toxicity->no_inhibition No lower_concentration Use lower concentration range high_toxicity->lower_concentration Yes check_inhibitor_activity Verify inhibitor activity no_inhibition->check_inhibitor_activity Yes check_assay_sensitivity Check assay sensitivity no_inhibition->check_assay_sensitivity

Caption: A logical decision tree for troubleshooting common experimental issues.

References

Troubleshooting off-target effects of ATP Synthesis-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ATP Synthesis-IN-2. The information is designed to help identify and resolve potential issues encountered during experiments, with a focus on off-target effects and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of F1Fo-ATP synthase (also known as Complex V), a key enzyme in oxidative phosphorylation. By binding to ATP synthase, it blocks the synthesis of ATP from ADP and inorganic phosphate, leading to a decrease in cellular energy production.[1] This disruption of the proton motive force can have significant impacts on cellular metabolism and viability.

Q2: What are the expected phenotypic effects of treating cells with this compound?

A2: Inhibition of ATP synthase is expected to decrease intracellular ATP levels, which can lead to a variety of cellular effects. These may include reduced cell proliferation, induction of apoptosis, and changes in cellular morphology. The magnitude of these effects will depend on the cell type, its metabolic state, and the concentration and duration of treatment with this compound. For example, cells that are highly reliant on oxidative phosphorylation for energy may be more sensitive to the inhibitor.

Q3: I am not observing the expected decrease in cell viability. What could be the reason?

A3: Several factors could contribute to a lack of effect. First, ensure that the compound is properly dissolved and stable in your culture medium. Second, consider the metabolic profile of your cells. Some cell lines may be more reliant on glycolysis for ATP production and less sensitive to inhibitors of oxidative phosphorylation. It is also possible that the concentration of the inhibitor is too low or the treatment duration is too short to induce a measurable effect. Finally, verify the identity and purity of your cell line, as misidentified or contaminated cell lines can lead to unexpected results.[2]

Q4: My cells are dying at a much lower concentration than expected. What could be the cause?

A4: Unusually high cytotoxicity could be due to several factors. Check for potential contamination of your cell culture with bacteria, fungi, or mycoplasma, which can increase cellular stress.[2] It is also possible that your specific cell line is particularly sensitive to the inhibition of ATP synthesis. More importantly, this could be an indication of off-target effects, where this compound is inhibiting other essential cellular processes. Further investigation into potential off-target activities is recommended.

Troubleshooting Off-Target Effects

A common challenge with ATP-competitive inhibitors is the potential for off-target effects, as the ATP-binding site is conserved across many protein families, particularly kinases.[3][4]

Problem: I suspect this compound is causing off-target effects in my experiment.

Solution: A systematic approach is necessary to identify and mitigate off-target effects. The following workflow can guide your investigation.

G cluster_0 Troubleshooting Workflow A Unexpected Phenotype Observed B Confirm On-Target Effect: Measure ATP Synthase Activity A->B C Assess Off-Target Potential: Kinase Profiling B->C If on-target effect is confirmed G Phenotype Confirmed to be On-Target B->G If on-target effect is absent or weak D Identify Specific Off-Targets C->D E Validate Off-Target in Cells: Western Blot for Downstream Signaling D->E F Mitigation Strategy: Use Lower Concentration or Alternative Inhibitor E->F H Phenotype Attributed to Off-Target Effect E->H If off-target signaling is validated

Caption: A workflow for troubleshooting suspected off-target effects of this compound.

Quantitative Data Summary

When evaluating a new inhibitor, it is crucial to compare its potency against the intended target with its activity against potential off-targets. The following table provides a hypothetical example of such data for this compound.

TargetIC50 (nM)Target Class
ATP Synthase 50 Metabolic Enzyme
SRC Kinase850Tyrosine Kinase
PI3K1,200Lipid Kinase
CDK22,500Serine/Threonine Kinase
hERG>10,000Ion Channel

This data is illustrative and should be experimentally determined.

Experimental Protocols

Cellular ATP Level Measurement

This protocol describes a common method to determine intracellular ATP levels using a luciferase-based assay.

Principle: The assay relies on the ATP-dependent oxidation of luciferin by luciferase, which produces a luminescent signal proportional to the amount of ATP present.[5]

Procedure:

  • Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for the desired duration.

  • Equilibrate the plate to room temperature.

  • Add a commercially available ATP-releasing reagent to lyse the cells and release ATP.

  • Add the luciferase/luciferin substrate solution.

  • Measure luminescence using a plate reader.

  • Normalize the signal to the number of viable cells or total protein content.

Kinase Profiling

To assess the selectivity of this compound, a kinase profiling assay can be performed.

Principle: The inhibitor is tested against a panel of purified kinases to determine its IC50 value for each. This provides a broad overview of its off-target kinase activities.[6]

Procedure:

  • Provide a sample of this compound to a commercial kinase profiling service or perform the assay in-house using a commercially available kit.

  • The inhibitor is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases.

  • For any kinases that show significant inhibition, a dose-response curve is generated to determine the IC50 value.

  • The results are compiled into a report, allowing for a comparison of on-target versus off-target potency.

Western Blotting for Off-Target Pathway Analysis

If kinase profiling identifies a potential off-target, western blotting can be used to confirm that this off-target is engaged in a cellular context.

Principle: This technique measures the phosphorylation state of downstream substrates of the identified off-target kinase. Inhibition of the kinase by this compound should lead to a decrease in the phosphorylation of its substrates.

Procedure:

  • Treat cells with this compound at concentrations where off-target effects are suspected.

  • Lyse the cells and quantify the protein concentration.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Probe the membrane with antibodies specific for the phosphorylated and total forms of the downstream substrate of the off-target kinase.

  • Detect the antibody binding using a chemiluminescent or fluorescent substrate.

  • Quantify the band intensities to determine the change in phosphorylation.

Visualizing Signaling Pathways

The following diagram illustrates the primary on-target pathway of this compound and a hypothetical off-target pathway involving a common signaling kinase.

G cluster_0 On-Target Pathway cluster_1 Hypothetical Off-Target Pathway ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Cell_Viability Cell Viability ATP_Production->Cell_Viability Off_Target_Kinase Off-Target Kinase Downstream_Substrate Downstream Substrate-P Off_Target_Kinase->Downstream_Substrate Cellular_Process Other Cellular Process Downstream_Substrate->Cellular_Process ATP_Synthesis_IN_2 ATP_Synthesis_IN_2 ATP_Synthesis_IN_2->ATP_Synthase ATP_Synthesis_IN_2->Off_Target_Kinase

Caption: On-target and potential off-target effects of this compound.

References

Improving the stability of ATP Synthesis-IN-2 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ATP Synthesis-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this inhibitor in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of this compound in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound in solution.

Issue Potential Causes Solutions
Precipitation of the compound in aqueous media. - Poor aqueous solubility of this compound.- The concentration of the compound exceeds its solubility limit in the final buffer.- "Salting out" effect due to high salt concentrations in the buffer.- The solvent used for the stock solution is not miscible with the aqueous buffer.- Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it further in the aqueous medium. Ensure the final concentration of the organic solvent is low (<0.5% for most cell-based assays) to avoid toxicity.[1][2]- Consider the use of solubilizing agents or different formulation strategies such as the use of co-solvents, surfactants, or cyclodextrins.[3][4]- Perform a solubility test to determine the maximum soluble concentration in your specific experimental buffer.- If using DMSO, ensure it is of high quality and anhydrous, as DMSO can absorb moisture, which may affect solubility.[2]
Compound degradation or loss of activity over time. - Instability of this compound in the chosen solvent or buffer.- Hydrolysis in aqueous solutions, especially at non-neutral pH.- Oxidation of the compound.- Repeated freeze-thaw cycles of the stock solution.- Exposure to light (photodegradation).- Prepare fresh working solutions from a concentrated stock solution just before use.- Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[1]- Protect solutions from light by using amber vials or wrapping tubes in aluminum foil.- If stability in aqueous solution is a known issue, consider preparing the compound in a lyophilized form and reconstituting it immediately before the experiment.[5]- For in vivo studies, consider formulation strategies that enhance stability, such as encapsulation in lipid-based carriers.[3][6]
Inconsistent experimental results. - Inaccurate concentration of the stock solution due to incomplete dissolution or degradation.- Variability in the preparation of working solutions.- Adsorption of the compound to plasticware.- Ensure the compound is fully dissolved when preparing the stock solution. Gentle warming or sonication may be necessary.[2]- Always vortex solutions before taking an aliquot.- Use low-adhesion microcentrifuge tubes and pipette tips.- Perform regular quality control of the stock solution (e.g., by HPLC) to confirm its concentration and integrity.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing a stock solution of this compound?

For many poorly water-soluble small molecules, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[1][2] It is crucial to use anhydrous, high-purity DMSO. For in vivo applications where DMSO may be unsuitable, other organic solvents like ethanol, or co-solvent systems involving polyethylene glycol (PEG), propylene glycol (PG), or Tween® 80 may be considered. The choice of solvent should be guided by the specific experimental requirements and compatibility with the biological system.

2. How should I store the solid compound and its stock solutions?

The solid form of this compound should be stored at -20°C for long-term stability, as is common for many small molecule inhibitors.[1][2] Stock solutions prepared in an organic solvent like DMSO should be aliquoted into single-use volumes and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[1] When stored properly, stock solutions in DMSO are typically stable for several months.

3. My experiment requires a final concentration of this compound that is higher than its aqueous solubility. What can I do?

Several formulation strategies can be employed to increase the apparent solubility of poorly soluble compounds in aqueous media:

  • Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, PEG 400) to the aqueous buffer can increase the solubility of hydrophobic compounds.[7]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the compound, increasing its solubility.[7]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility in water.[4][6]

  • Lipid-based formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) or liposomes can be used to deliver the compound.[3][6]

The choice of method will depend on the specific experimental context and any potential for interference with the assay.

4. How can I check the stability of this compound in my experimental conditions?

A stability study can be performed by incubating this compound in your experimental buffer at the relevant temperature for various durations. At different time points, samples can be taken and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining amount of the intact compound. A decrease in the peak area corresponding to this compound over time would indicate degradation.

Experimental Protocols

Protocol: Assessment of Solubility and Stability of this compound

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer and assess its stability over time at a defined temperature.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Experimental aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Low-adhesion microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Incubator or water bath

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Solubility Assessment (Kinetic Solubility):

    • Add aliquots of the 10 mM DMSO stock solution to your experimental buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant and low (e.g., 1%).

    • Incubate the solutions at room temperature for 1-2 hours with gentle agitation.

    • Visually inspect for any precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound by HPLC or LC-MS.

    • The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is considered the kinetic solubility.

  • Stability Assessment:

    • Prepare a solution of this compound in the experimental buffer at a concentration below its determined kinetic solubility.

    • Divide the solution into several aliquots in low-adhesion tubes.

    • Place the tubes in an incubator set to the experimental temperature (e.g., 37°C).

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot and immediately freeze it at -80°C to stop any further degradation.

    • Once all time points are collected, thaw the samples and analyze them by HPLC or LC-MS.

    • Quantify the peak area of this compound at each time point. The percentage of the compound remaining relative to the T=0 sample indicates its stability.

Visualizations

Signaling Pathway Context

ATP_Synthesis_Inhibition Substrates Substrates (e.g., Glucose, Fatty Acids) Metabolic_Pathways Glycolysis / TCA Cycle / Oxidative Phosphorylation Substrates->Metabolic_Pathways ATP_Synthase ATP Synthase Metabolic_Pathways->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Cellular_Processes Energy-Dependent Cellular Processes ATP->Cellular_Processes Energy Supply Inhibitor This compound Inhibitor->ATP_Synthase

Caption: Hypothetical mechanism of action for this compound.

Troubleshooting Workflow for Solubility Issues

Solubility_Troubleshooting Start Compound Precipitates in Aqueous Buffer Check_Concentration Is the final concentration below the known solubility limit? Start->Check_Concentration Lower_Concentration Lower the final concentration Check_Concentration->Lower_Concentration No Check_Solvent Is the final organic solvent concentration <1%? Check_Concentration->Check_Solvent Yes Lower_Concentration->Check_Solvent Adjust_Solvent Decrease final solvent concentration Check_Solvent->Adjust_Solvent No Use_Excipients Consider using solubilizing agents (e.g., co-solvents, surfactants, cyclodextrins) Check_Solvent->Use_Excipients Yes Adjust_Solvent->Use_Excipients Perform_Solubility_Test Determine kinetic solubility in your specific buffer Use_Excipients->Perform_Solubility_Test End_Success Solution is clear Perform_Solubility_Test->End_Success

Caption: Decision tree for addressing precipitation issues.

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow Start Prepare 10 mM Stock in DMSO Prepare_Working_Sol Prepare working solution in experimental buffer below kinetic solubility Start->Prepare_Working_Sol Aliquot Aliquot into multiple tubes for each time point Prepare_Working_Sol->Aliquot Incubate Incubate at experimental temperature (e.g., 37°C) Aliquot->Incubate Time_Points Collect samples at T = 0, 1, 2, 4, 8, 24h and freeze at -80°C Incubate->Time_Points Analysis Analyze all samples by HPLC or LC-MS Time_Points->Analysis End Determine degradation rate Analysis->End

Caption: Workflow for assessing compound stability in solution.

References

How to minimize cytotoxicity of ATP Synthesis-IN-2 in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ATP Synthesis-IN-2 in primary cell culture. The primary goal is to help minimize cytotoxicity to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and specific inhibitor of ATP synthase (also known as Complex V), a key enzyme in the mitochondrial electron transport chain. By blocking this enzyme, the compound directly inhibits the process of oxidative phosphorylation, which is the primary pathway for ATP production in most eukaryotic cells.[1][2][3] This disruption of the cell's energy currency can lead to significant downstream effects on cellular function and viability.

Q2: Why is this compound particularly cytotoxic to primary cells?

Inhibiting ATP synthesis leads to a rapid depletion of cellular energy, which can trigger cell death pathways such as apoptosis and necrosis. Primary cells are often more sensitive to metabolic stress than immortalized cell lines because their metabolic pathways more closely resemble those in vivo and they have a finite lifespan. Their delicate nature makes them particularly vulnerable to the profound energy crisis induced by this inhibitor.

Q3: How can I determine a safe and effective starting concentration for my experiments?

The optimal concentration of this compound is highly dependent on the specific primary cell type and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[4][5] We recommend starting with a broad range of concentrations, spanning from nanomolar to micromolar, to identify a suitable range for your specific cells.[5] Always include a vehicle control (the solvent used to dissolve the inhibitor, e.g., DMSO) to account for any solvent-induced effects.[4]

Q4: What types of cell death should I expect to see?

Inhibition of ATP synthesis can induce multiple forms of cell death. The two most common are:

  • Apoptosis: A form of programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It is generally considered a "clean" form of cell death with minimal inflammation.

  • Necrosis/Necroptosis: A more inflammatory form of cell death characterized by cell swelling and rupture of the plasma membrane, leading to the release of cellular contents.

The dominant pathway can depend on the cell type and the concentration of the inhibitor.

Troubleshooting Guide

This section addresses common issues encountered when using this compound in primary cells.

Issue 1: Massive Cell Death Observed Even at the Lowest Tested Concentrations

  • Possible Cause: High sensitivity of the primary cell type or suboptimal cell health.

    • Solution: Primary cells can be extremely sensitive.[6][7] Expand your dose-response curve to include much lower concentrations (e.g., in the low nanomolar or even picomolar range). Additionally, reduce the treatment duration. Ensure your cells are healthy, actively dividing (in the logarithmic growth phase), and plated at an optimal density before beginning the experiment.[8] Stressed or overly confluent cells are more susceptible to cytotoxic effects.

  • Possible Cause: Solvent toxicity.

    • Solution: High concentrations of solvents like DMSO can be toxic to primary cells. Ensure the final concentration of the vehicle in your culture medium is very low (typically ≤0.1%) and non-toxic. Run a parallel experiment with a vehicle-only control to confirm that the solvent itself is not causing cell death.[9]

Issue 2: Results are Inconsistent and Not Reproducible

  • Possible Cause: Inherent variability of primary cells.

    • Solution: Primary cells, especially from different donors or lots, can have significant biological variability. Whenever possible, use cells from the same lot for a complete set of comparative experiments. Thoroughly characterize each new lot of cells before use.

  • Possible Cause: Inconsistent experimental parameters.

    • Solution: Strict standardization is key.[7] Ensure all experimental variables are kept constant, including cell passage number, seeding density, media formulation, and incubation times.

Issue 3: The Inhibitor Shows Little to No Effect

  • Possible Cause: The inhibitor concentrations are too low.

    • Solution: If your initial dose-response experiment shows no effect, extend the concentration range to higher values (e.g., up to 100 µM).

  • Possible Cause: Poor inhibitor stability or activity.

    • Solution: Check the manufacturer's recommendations for storage and handling. If the inhibitor has been stored improperly or for a long time, its activity may be compromised. If available, test the compound on a positive control cell line known to be sensitive to ATP synthase inhibition.

  • Possible Cause: The chosen viability assay is not sensitive enough.

    • Solution: For an inhibitor that targets ATP production, a viability assay that measures cellular ATP levels (e.g., a luciferase-based assay) is the most direct and sensitive method.[10][11][12] Standard colorimetric assays like MTT, which measure metabolic activity, may be less reliable if the inhibitor directly affects mitochondrial function.[12]

Data Presentation

Table 1: Recommended Starting Concentrations for Dose-Response Experiments

Cell Sensitivity LevelSuggested Concentration Range (Logarithmic Scale)Notes
High (e.g., primary neurons)100 pM - 1 µMThese cells have high energy demands and are very sensitive.
Medium (e.g., primary hepatocytes)1 nM - 10 µMThese cells are metabolically active but may be more robust.
Low (e.g., primary fibroblasts)10 nM - 100 µMThese cells are generally more resilient to metabolic stress.

Table 2: Comparison of Common Cell Viability Assays

Assay TypePrincipleAdvantagesDisadvantages
Tetrazolium Dyes (MTT, MTS) Measures mitochondrial reductase activity, which converts a tetrazolium salt to a colored formazan product.[13]Inexpensive, widely used.Can be influenced by changes in cellular metabolism not related to viability. MTT requires a solubilization step.[10]
Resazurin (AlamarBlue) Measures the reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[14]More sensitive than MTT, non-toxic, allows for continuous monitoring.[10][14]Signal can be affected by pH and interference from some compounds.
ATP-Based Luminescence Measures ATP levels using a luciferase-luciferin reaction that produces light.[10][12]Extremely sensitive, fast, and directly measures cellular energy, which is highly relevant for this inhibitor.[11][12]More expensive, requires a luminometer.

Experimental Protocols

Protocol: Dose-Response Cytotoxicity Assay using Resazurin

This protocol provides a framework for determining the IC50 value of this compound in adherent primary cells.

Materials:

  • Primary cells and appropriate complete culture medium

  • 96-well clear-bottom, black-walled tissue culture plates

  • This compound

  • Vehicle (e.g., sterile DMSO)

  • Resazurin-based cell viability reagent

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader

Methodology:

  • Cell Plating: a. Harvest and count healthy primary cells that are in their logarithmic growth phase. b. Dilute the cells to the optimal seeding density (determined previously for your cell type) in pre-warmed complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the perimeter wells filled with 100 µL of sterile PBS to minimize edge effects. d. Incubate the plate for 24 hours (or until cells are well-adhered and have resumed growth) at 37°C, 5% CO2.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in the appropriate vehicle (e.g., DMSO). b. Perform serial dilutions of the stock solution in complete culture medium to create 2X working concentrations of your desired final concentrations. c. Prepare a vehicle control using the same dilution factor as your highest compound concentration. d. Carefully remove the medium from the cells and add 100 µL of the appropriate 2X working solution to each well. Include wells for "untreated" (medium only) and "vehicle control". e. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: a. Following incubation, add 20 µL of the resazurin-based viability reagent to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically. c. Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm excitation / ~590 nm emission).

  • Data Analysis: a. Subtract the average fluorescence of the "no-cell" background control wells from all other readings. b. Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration. The formula is: (Fluorescence_Sample / Fluorescence_VehicleControl) * 100.[15] c. Plot the percent viability against the log of the inhibitor concentration. d. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration that results in 50% inhibition of cell viability.[16]

Visualizations

ATP_Synthesis_Inhibition cluster_ETC Mitochondrial Inner Membrane cluster_Process ETC_I Complex I Protons H+ Gradient ETC_I->Protons pumps H+ ETC_II Complex II ETC_II->Protons pumps H+ ETC_III Complex III ETC_III->Protons pumps H+ ETC_IV Complex IV ETC_IV->Protons pumps H+ ATP_Synthase Complex V (ATP Synthase) ATP ATP ATP_Synthase->ATP synthesizes Protons->ATP_Synthase ADP ADP + Pi ADP->ATP_Synthase Inhibitor This compound Inhibitor->ATP_Synthase

Caption: Inhibition of Mitochondrial ATP Synthesis.

Cytotoxicity_Workflow start Start: Healthy Primary Cell Culture seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate (24h) for Adherence seed->incubate1 prepare_tx Prepare Serial Dilutions of this compound incubate1->prepare_tx treat Treat Cells with Inhibitor (e.g., 48h) incubate1->treat prepare_tx->treat add_reagent Add Viability Reagent (e.g., Resazurin) treat->add_reagent incubate2 Incubate (1-4h) add_reagent->incubate2 read_plate Measure Signal (Fluorescence/Luminescence) incubate2->read_plate analyze Normalize Data & Calculate % Viability read_plate->analyze end Determine IC50 Value analyze->end

Caption: Workflow for Cytotoxicity Assessment.

Troubleshooting_Flowchart start High Cytotoxicity Observed q1 Is Vehicle Control Also Toxic? start->q1 a1_yes Reduce Solvent Conc. (e.g., DMSO < 0.1%) q1->a1_yes Yes q2 Are Cells Healthy Before Treatment? q1->q2 No end Re-run Experiment with Lower Concentration Range a1_yes->end a2_no Optimize Culture: - Check Seeding Density - Use Lower Passage # - Confirm Media Quality q2->a2_no No q3 Is Assay Duration Too Long? q2->q3 Yes a2_no->end a3_yes Perform Time-Course Experiment (e.g., 12, 24, 48h) q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting High Cytotoxicity.

References

Refining experimental protocols for ATP Synthesis-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATP Synthesis-IN-2, a potent inhibitor of ATP synthase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that specifically targets the F1Fo-ATP synthase complex (also known as Complex V) in the inner mitochondrial membrane.[1][2] By binding to this complex, it blocks the flow of protons through the Fo subunit, which in turn inhibits the rotational catalysis of the F1 subunit responsible for synthesizing ATP from ADP and inorganic phosphate (Pi).[1][3] This leads to a rapid depletion of cellular ATP levels, particularly in cells highly dependent on oxidative phosphorylation (OXPHOS) for energy.[4]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a stock solution in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). For most cell culture experiments, a 10 mM stock solution in DMSO is appropriate. Ensure the final concentration of DMSO in your experimental medium does not exceed a level that affects cell viability (typically <0.5%).

Q3: How should I store this compound solutions?

A3: Store the solid compound at -20°C. Once dissolved in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When handled and stored properly, the stock solution should be stable for at least six months. For working solutions, it is recommended to prepare them fresh for each experiment.

Q4: What are the expected effects of this compound on cell viability?

A4: The effect of this compound on cell viability is highly dependent on the cell type and their metabolic phenotype. Cells that rely heavily on mitochondrial oxidative phosphorylation for ATP production (e.g., many cancer cell lines grown in galactose medium to force OXPHOS) will exhibit a significant decrease in viability.[5] In contrast, cells that primarily utilize glycolysis for energy may be less sensitive. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is designed for high specificity to ATP synthase, as with any pharmacological inhibitor, off-target effects are possible.[6] It is recommended to include appropriate controls in your experiments, such as using a structurally unrelated ATP synthase inhibitor (e.g., oligomycin) to confirm that the observed phenotype is due to the inhibition of ATP synthesis.[5] Additionally, consider performing rescue experiments or using molecular approaches to validate the target.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no inhibition of ATP synthesis. 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Low Cell Permeability: The compound may not be efficiently entering the cells. 3. Incorrect Concentration: Calculation error or use of a suboptimal concentration for the specific cell line. 4. Cellular Metabolism: Cells may be primarily glycolytic and less reliant on OXPHOS.1. Prepare a fresh stock solution of this compound. Aliquot and store at -20°C. 2. Increase the incubation time or use a permeabilizing agent if compatible with your assay. 3. Perform a dose-response curve to determine the optimal inhibitory concentration. 4. Culture cells in a medium containing galactose instead of glucose to force reliance on oxidative phosphorylation.[5]
High background in cell viability assays. 1. Solvent Toxicity: The final concentration of DMSO in the culture medium is too high. 2. Assay Interference: The compound may interfere with the chemistry of the viability assay (e.g., MTT, XTT).[7][8]1. Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%). Include a vehicle control (medium with the same concentration of DMSO) in your experiment. 2. Use a viability assay based on a different principle, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a real-time impedance-based assay.
Unexpected changes in mitochondrial membrane potential. 1. Hyperpolarization: At low concentrations, some mitochondrial inhibitors can cause a transient increase in membrane potential. 2. Rapid Depolarization: Inhibition of ATP synthase leads to a buildup of the proton gradient, which can cause mitochondrial depolarization at higher concentrations or over longer incubation times.1. Perform a time-course experiment to monitor mitochondrial membrane potential at different inhibitor concentrations. 2. This is an expected consequence of ATP synthase inhibition. Use a well-characterized uncoupler like FCCP as a positive control for depolarization.[9]
Variability between experimental replicates. 1. Inconsistent Cell Seeding: Uneven cell density across wells. 2. Pipetting Errors: Inaccurate dispensing of the compound or assay reagents. 3. Edge Effects: Evaporation from the outer wells of the microplate.1. Ensure a homogenous cell suspension and consistent seeding density. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Avoid using the outermost wells of the plate for experimental samples or ensure they are filled with sterile PBS or medium to minimize evaporation.

Experimental Protocols

Protocol 1: Measuring Intracellular ATP Levels

This protocol describes a method to quantify intracellular ATP levels using a commercially available luciferin-luciferase-based assay kit.

Materials:

  • This compound

  • Cell line of interest

  • Appropriate cell culture medium

  • 96-well white, opaque-bottom plates

  • Commercial ATP luminescence assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed cells in a 96-well white, opaque-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 1, 6, or 24 hours) at 37°C in a CO2 incubator.

  • Equilibrate the plate and the ATP assay reagent to room temperature for at least 30 minutes before use.

  • Add the ATP assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percentage of ATP depletion relative to the vehicle control.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • Appropriate cell culture medium

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well clear flat-bottom plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 1.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle shaking.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Note: The reduction of MTT can be influenced by the cellular redox state, which may be altered by mitochondrial inhibitors.[7] It is advisable to confirm results with an alternative viability assay.

Visualizations

ATP_Synthesis_Pathway substrates Glucose, Fatty Acids, Amino Acids glycolysis Glycolysis substrates->glycolysis krebs TCA Cycle glycolysis->krebs Pyruvate etc Electron Transport Chain (Complexes I-IV) krebs->etc NADH, FADH2 atp_synthase ATP Synthase (Complex V) etc->atp_synthase Proton Gradient (H+) atp ATP atp_synthase->atp ADP + Pi inhibitor This compound inhibitor->atp_synthase

Caption: Signaling pathway of ATP synthesis and the inhibitory action of this compound.

Experimental_Workflow_ATP_Assay start Seed cells in 96-well plate treat Treat with this compound and Vehicle Control start->treat incubate Incubate for specified duration treat->incubate add_reagent Add ATP Assay Reagent (Lysis + Luciferase/Luciferin) incubate->add_reagent shake Shake to mix and lyse cells add_reagent->shake stabilize Incubate at RT to stabilize signal shake->stabilize read Measure Luminescence stabilize->read

Caption: Experimental workflow for measuring intracellular ATP levels.

Troubleshooting_Logic problem Problem: Inconsistent/No Inhibition check_compound Is the compound active? (Prepare fresh stock) problem->check_compound check_compound->problem No, Re-evaluate Storage check_concentration Is the concentration optimal? (Perform dose-response) check_compound->check_concentration Yes check_concentration->problem No, Adjust Concentration check_metabolism Are cells sensitive? (Use galactose medium) check_concentration->check_metabolism Yes check_metabolism->problem No, Consider Alternative Model solution Inhibition Observed check_metabolism->solution Yes

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Addressing batch-to-batch variability of ATP Synthesis-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with ATP Synthesis-IN-2, with a particular focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor designed to target a key component of the cellular ATP synthesis machinery. While the exact binding site is proprietary, it is known to disrupt the proton motive force utilized by ATP synthase, thereby inhibiting the production of ATP through oxidative phosphorylation. This leads to a decrease in cellular energy levels and can induce apoptosis in rapidly proliferating cells that have high energy demands.

Q2: What are the common causes of batch-to-batch variability with this compound?

Batch-to-batch variability in small molecule inhibitors like this compound can arise from several factors during synthesis and purification. These can include minor differences in impurity profiles, variations in crystalline structure (polymorphism), or slight deviations in the final compound's purity and concentration. Even seemingly minor variations can impact the compound's solubility, stability, and ultimately its biological activity in sensitive assays.[1][2]

Q3: How should I store and handle this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to store it as a powder at -20°C, protected from light and moisture. For creating stock solutions, use anhydrous DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: I am observing lower-than-expected potency with a new batch of this compound. What should I do?

If you observe a significant decrease in potency with a new batch, we recommend a systematic troubleshooting approach. First, verify the concentration of your stock solution. Then, perform a dose-response experiment comparing the new batch with a previously validated batch, if available. If the issue persists, consider the troubleshooting steps outlined in the guides below.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values between different batches.

Possible Causes:

  • Actual Batch-to-Batch Variability: Differences in purity or the presence of minor impurities can alter the effective concentration and activity of the inhibitor.

  • Inaccurate Stock Solution Concentration: Errors in weighing the compound or dissolving it in the solvent can lead to incorrect final concentrations.

  • Degradation of the Compound: Improper storage or handling can lead to the degradation of this compound.

  • Assay Variability: Changes in cell passage number, seeding density, or reagent quality can affect the assay outcome.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent IC50 Values start Inconsistent IC50 Observed step1 Verify Stock Solution Concentration (e.g., UV-Vis) start->step1 decision1 Is Old Batch Available? step1->decision1 step2 Perform Head-to-Head Comparison with Old Batch step3a Run Dose-Response Curve for Both Batches in Parallel step2->step3a decision1->step2 Yes step3b Review Certificate of Analysis for Purity Differences decision1->step3b No step4 Assess Assay Parameters (Cells, Reagents) step3a->step4 end_fail Further Investigation Needed step3a->end_fail If discrepancy confirmed step3b->step4 step3b->end_fail If purity is suspect step4->decision1 If variability persists end_success Issue Resolved step4->end_success If variability resolved step5 Contact Technical Support with All Data end_fail->step5

Caption: Workflow for troubleshooting inconsistent IC50 values.

Issue 2: Poor solubility or precipitation of the compound in media.

Possible Causes:

  • Supersaturation: The final concentration in the aqueous cell culture medium may exceed the solubility limit of this compound.

  • Solvent Effects: The concentration of DMSO carried over from the stock solution may be too high, or the compound may interact with components in the media.

  • Batch-Specific Physical Properties: Different batches may have different crystalline forms (polymorphs) that affect their solubility.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below 0.5%.

  • Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions in your culture medium.

  • Warm the Medium: Gently warm the culture medium to 37°C before adding the inhibitor.

  • Sonication: Briefly sonicate the stock solution before making dilutions to ensure it is fully dissolved.

Quantitative Data Summary

The following table summarizes the quality control data for three recent batches of this compound. Researchers can use this as a reference to assess if their batch falls within expected parameters.

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (HPLC) 99.2%98.5%99.5%≥ 98.0%
Identity (LC-MS) ConfirmedConfirmedConfirmedMatches Reference
IC50 (HeLa cells) 55 nM75 nM52 nM45-80 nM
Solubility (PBS) 50 µM45 µM55 µM≥ 40 µM

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based cell viability assay.

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • This compound

  • Anhydrous DMSO

  • Resazurin sodium salt solution

  • 96-well plates

  • Plate reader (570 nm and 600 nm)

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 1 nM to 10 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for 4 hours.

  • Data Acquisition: Measure the fluorescence at 570 nm excitation and 600 nm emission.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Quality Control via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

Equipment and Reagents:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (ACN)

  • Water with 0.1% Trifluoroacetic acid (TFA)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a 50:50 mixture of ACN and water to a final concentration of 1 mg/mL.

  • Mobile Phase:

    • A: Water with 0.1% TFA

    • B: Acetonitrile with 0.1% TFA

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Detection: Monitor the absorbance at 254 nm.

  • Analysis: Integrate the peak areas to determine the relative purity of the compound.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_1 ATP Synthesis Inhibition Pathway ETC Electron Transport Chain H_gradient Proton Gradient (Proton Motive Force) ETC->H_gradient Pumps Protons ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase Substrates Inhibitor This compound Inhibitor->H_gradient Disrupts

Caption: Simplified pathway of ATP synthesis and the inhibitory action of this compound.

G cluster_2 Batch Validation Workflow New_Batch Receive New Batch QC_Check Review Certificate of Analysis New_Batch->QC_Check Analytical_Chem Analytical Chemistry Validation (HPLC, LC-MS) QC_Check->Analytical_Chem Bio_Assay Biological Assay Validation (Dose-Response vs. Old Batch) Analytical_Chem->Bio_Assay Decision Does it meet specs? Bio_Assay->Decision Release Release for General Use Decision->Release Yes Quarantine Quarantine Batch & Contact Supplier Decision->Quarantine No

Caption: Logical workflow for validating a new batch of this compound.

References

Best practices for long-term storage of ATP Synthesis-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ATP Synthesis-IN-2. This guide is designed to provide researchers, scientists, and drug development professionals with best practices for the long-term storage, handling, and use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Best Practices for Long-Term Storage

Proper storage of this compound is critical to maintain its stability and ensure the reproducibility of your experimental results. This compound is a quinoline-based inhibitor of ATP synthase, with potent antibacterial activity against Pseudomonas aeruginosa (IC50 = 0.7 μg/mL).[1]

Storage of Solid Compound:

For long-term storage of the solid (powder) form of this compound, it is recommended to store it at room temperature.[1] To prevent degradation from moisture and light, a cool, dry, and dark place is ideal. While room temperature is generally acceptable for the solid form, storing it at 4°C can provide additional stability over extended periods.

Storage of Stock Solutions:

Once reconstituted in a solvent such as DMSO, the stability of this compound changes significantly. For long-term storage of stock solutions, it is crucial to store them at low temperatures. Based on data for similar compounds, it is recommended to store stock solutions in aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

FormStorage TemperatureDurationNotes
Solid (Powder) Room TemperatureRefer to Certificate of AnalysisKeep in a cool, dry, dark place.
4°CExtended periodsFor enhanced stability.
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the storage and handling of this compound.

Q1: What is the recommended solvent for reconstituting this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for reconstituting hydrophobic small molecule inhibitors like this compound. Ensure you are using anhydrous, high-purity DMSO to minimize degradation.

Q2: How should I prepare a stock solution?

A2: To prepare a stock solution, dissolve the solid this compound in the desired volume of high-purity DMSO to achieve your target concentration. Gentle warming and vortexing can aid in complete dissolution. For example, to make a 10 mM stock solution, you would dissolve 4.28 mg of this compound (Molecular Weight: 427.60 g/mol ) in 1 mL of DMSO.

Q3: Can I store the stock solution at 4°C?

A3: It is not recommended to store DMSO stock solutions at 4°C for extended periods, as this can lead to precipitation and degradation of the compound. For short-term storage (a few days), 4°C may be acceptable, but for long-term storage, -20°C or -80°C is required.

Q4: Is this compound sensitive to light?

A4: Quinoline derivatives can be sensitive to light.[2] Therefore, it is best practice to store both the solid compound and stock solutions in amber vials or otherwise protected from light to prevent photodegradation.

Q5: How many freeze-thaw cycles can I subject my stock solution to?

A5: To ensure the integrity of the compound, it is strongly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can contribute to the degradation of the inhibitor.

Troubleshooting Guide

Encountering issues in your experiments? This troubleshooting guide addresses common problems researchers face when working with this compound and similar small molecule inhibitors.

Problem 1: Inconsistent or lower than expected inhibitory activity.

Possible Cause Solution
Degradation of the compound Ensure the compound has been stored correctly as a solid and as a stock solution. If in doubt, use a fresh vial of the compound to prepare a new stock solution.
Improperly prepared stock solution Verify the calculations for your stock solution concentration and ensure the compound was fully dissolved.
Precipitation of the inhibitor in aqueous media When diluting the DMSO stock solution into your aqueous assay buffer, do so in a stepwise manner and vortex gently. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid both precipitation and solvent-induced artifacts.
Incorrect assay conditions Optimize your ATP synthase inhibition assay conditions, including enzyme and substrate concentrations, and incubation times.

Problem 2: High background signal or artifacts in the assay.

Possible Cause Solution
DMSO concentration High concentrations of DMSO can interfere with some biological assays. Include a vehicle control (DMSO without the inhibitor) at the same final concentration in your experiments to account for any solvent effects.
Interference with the detection method If using a luminescence-based ATP assay, the compound itself might have fluorescent or quenching properties. Run a control with the compound in the assay medium without the enzyme to check for interference.
Contamination of reagents Ensure all your reagents and buffers are free from contamination that could affect the assay readout.

Problem 3: Compound precipitation in the vial upon storage.

Possible Cause Solution
Storage at an inappropriate temperature DMSO stock solutions can freeze at 4°C. Store aliquots at -20°C or -80°C to prevent precipitation and degradation.
Supersaturated stock solution If the compound has precipitated out of solution, gently warm the vial to 37°C and vortex to redissolve. If precipitation persists, it may be necessary to prepare a new stock solution at a slightly lower concentration.

Experimental Protocols

Below is a detailed methodology for a key experiment involving this compound: an in vitro ATP synthesis inhibition assay.

Protocol: In Vitro ATP Synthesis Inhibition Assay in Pseudomonas aeruginosa

This protocol is adapted from a study on quinoline-based ATP synthase inhibitors targeting P. aeruginosa.[3]

Objective: To determine the IC50 value of this compound against P. aeruginosa ATP synthase.

Materials:

  • Inverted membrane vesicles from P. aeruginosa

  • This compound

  • DMSO (anhydrous, high-purity)

  • Assay Buffer (e.g., 50 mM MOPS-KOH, pH 7.5, 10 mM MgCl2, 50 mM KCl)

  • NADH

  • ADP

  • Luciferin-luciferase based ATP detection kit

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations.

    • Prepare assay buffer and all other reagents as required by the ATP detection kit manufacturer.

  • Assay Setup:

    • In a 96-well plate, add a small volume of the diluted this compound or DMSO (for vehicle control) to each well.

    • Add the inverted membrane vesicles to each well.

    • Initiate the ATP synthesis reaction by adding NADH and ADP to the wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10 minutes) to allow for ATP synthesis.

  • ATP Detection:

    • Following incubation, add the luciferin-luciferase reagent to each well.

    • Measure the luminescence using a plate reader. The luminescence signal is directly proportional to the amount of ATP synthesized.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of ATP synthesis inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a suitable curve-fitting software.

Signaling Pathways and Workflows

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Stock Solution (this compound in DMSO) B Prepare Serial Dilutions A->B D Add Inhibitor/Vehicle to 96-well plate B->D C Prepare Inverted Membrane Vesicles E Add Membrane Vesicles C->E D->E F Initiate Reaction (NADH + ADP) E->F G Incubate at 37°C F->G H Add Luciferin-Luciferase G->H I Measure Luminescence H->I J Calculate IC50 I->J

Caption: Experimental workflow for the in vitro ATP synthesis inhibition assay.

troubleshooting_workflow Start Inconsistent/Low Activity A Check Storage Conditions (Solid & Stock) Start->A B Prepare Fresh Stock Solution A->B Improper Storage C Check for Precipitation in Assay A->C Proper Storage B->C D Optimize Assay Conditions C->D No Precipitation E Problem Solved C->E Precipitation Found (Adjust Dilution) D->E Optimization Successful F Problem Persists D->F Optimization Fails

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Mitigating the impact of ATP Synthesis-IN-2 on cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the impact of ATP Synthesis-IN-2 on cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of ATP synthase (also known as Complex V), a key enzyme in cellular respiration.[1][2] ATP synthase is responsible for generating the majority of cellular ATP through oxidative phosphorylation in the mitochondria.[3][4][5] By inhibiting this enzyme, this compound disrupts the proton gradient across the inner mitochondrial membrane, leading to a significant reduction in ATP production and potentially inducing cell death.[2]

Q2: I'm observing a significant decrease in signal in my MTT/MTS assay after treating cells with this compound, even at low concentrations. Is this expected?

A2: Yes, this is an expected outcome. Assays like MTT, MTS, XTT, and WST-1 rely on the metabolic activity of cells, specifically the reduction of a tetrazolium salt by mitochondrial dehydrogenases into a colored formazan product.[6][7][8] Since this compound directly inhibits mitochondrial function and ATP production, it significantly reduces the metabolic activity required to convert the assay reagent.[9] This leads to a decreased signal that may not accurately reflect the actual number of viable cells, but rather a state of metabolic impairment.[8][9]

Q3: Can this compound directly interfere with the reagents of my cell viability assay?

A3: While direct chemical interference is less common for ATP synthase inhibitors compared to compounds with intrinsic reductive potential (like some plant extracts), it's a possibility that should not be entirely ruled out without proper controls.[10][11] The primary issue, however, is the inhibitor's biological effect on the metabolic pathways that the assay measures.[8][9]

Q4: Are there alternative cell viability assays that are less susceptible to the effects of this compound?

A4: Yes, several alternative assays are recommended when working with mitochondrial inhibitors like this compound. These assays rely on different markers of cell viability that are not directly dependent on mitochondrial dehydrogenase activity.[12][13] Good alternatives include:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the actual ATP content of the cell lysate, providing a direct assessment of viability, as only viable cells can synthesize ATP.[12][14][15][16]

  • Membrane integrity assays (e.g., Trypan Blue exclusion, LDH release): These methods distinguish viable from non-viable cells based on the integrity of the cell membrane.[6][12]

  • DNA content assays (e.g., CyQUANT®): These assays quantify the amount of cellular DNA as a proxy for cell number.[10]

  • Real-time viability assays: These methods continuously monitor cell health over time without the need for endpoint lysis.[15]

Troubleshooting Guide

Problem 1: My MTT/MTS/XTT/WST-1 assay results show near-zero viability even at non-toxic concentrations of this compound.

  • Cause: As explained in the FAQs, these assays measure metabolic activity, which is directly inhibited by this compound. The results are likely reflecting metabolic inhibition rather than widespread cell death.

  • Solution:

    • Validate with an alternative assay: Use a non-metabolic assay like Trypan Blue exclusion or an LDH release assay to confirm actual cell death.

    • Switch to an endpoint not dependent on mitochondrial respiration: The most reliable alternative is an ATP-based luminescence assay (e.g., CellTiter-Glo®), as it directly measures the product that is being inhibited.[12][14][17]

Problem 2: My ATP-based assay (e.g., CellTiter-Glo®) results are inconsistent.

  • Cause: Inconsistent results in ATP assays can arise from several factors, including incomplete cell lysis, presence of ATPase activity in the lysate, or issues with reagent stability.[18]

  • Solution:

    • Ensure complete cell lysis: Follow the manufacturer's protocol carefully to ensure all ATP is released from the cells. The detection reagent in most commercial kits contains a detergent for this purpose.[12][14]

    • Work quickly: Once cells are lysed, endogenous ATPases can degrade the ATP. The assay reagent usually contains inhibitors for these enzymes, but it is still good practice to perform the reading promptly.[15]

    • Check for reagent contamination: Ensure that all reagents and plates are free from bacterial or fungal contamination, which can contribute to the ATP pool.[18]

    • Optimize cell seeding density: Use a cell number that falls within the linear range of the assay.[19]

Problem 3: I am unsure which alternative assay is best for my experimental setup.

  • Solution: The choice of assay depends on your specific needs, including throughput, sensitivity, and the specific question you are asking. The table below summarizes the characteristics of recommended assays.

Data Presentation

Table 1: Comparison of Cell Viability Assays for Use with this compound

Assay TypePrincipleAdvantagesDisadvantages with this compound
Tetrazolium Reduction (MTT, MTS, XTT, WST-1)Mitochondrial dehydrogenase activity reduces a tetrazolium salt to a colored formazan product.[6][7]Inexpensive, well-established.Not Recommended. Directly inhibited by the compound's mechanism of action, leading to an underestimation of viability.[8][9]
ATP-based Luminescence (e.g., CellTiter-Glo®)Measures ATP levels using a luciferase reaction.[12][14]Highly sensitive, fast, and directly measures the consequence of inhibiting ATP synthesis.[12][17]Can be more expensive than colorimetric assays.
Resazurin Reduction (AlamarBlue®)Reduction of resazurin to fluorescent resorufin by mitochondrial enzymes.[12][14]Sensitive and non-lytic.Use with caution. Still relies on mitochondrial function and can be affected by metabolic inhibition.[15]
Membrane Integrity (Trypan Blue, LDH Assay)Differentiates cells based on intact membranes.[6][12]Simple, inexpensive (Trypan Blue), or measures a clear marker of cytotoxicity (LDH).Trypan Blue is low-throughput and subjective. LDH assays measure cell death, not necessarily a reduction in viability/proliferation.
DNA Content (e.g., CyQUANT®)Measures total DNA content using a fluorescent dye.[10]Independent of metabolic activity.Does not distinguish between viable and dead cells unless combined with a membrane integrity dye.

Experimental Protocols

Protocol 1: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined optimal density and culture overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and appropriate vehicle controls for the desired time period.

  • Reagent Preparation: Equilibrate the ATP assay reagent to room temperature before use.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add the ATP assay reagent to each well in a volume equal to the culture medium.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

Protocol 2: Trypan Blue Exclusion Assay

  • Cell Culture and Treatment: Culture and treat cells with this compound in a standard multi-well plate.

  • Cell Harvesting: At the end of the treatment period, detach adherent cells using trypsin (if applicable) and collect the cell suspension.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

  • Incubation: Incubate the mixture for 1-2 minutes at room temperature.

  • Counting: Load the stained cell suspension into a hemocytometer. Under a microscope, count the number of viable (clear) and non-viable (blue) cells.

  • Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Visualizations

Signaling Pathway

ATP_Synthesis_Pathway substrates Glucose, Fatty Acids, Amino Acids glycolysis Glycolysis substrates->glycolysis tca TCA Cycle glycolysis->tca Pyruvate etc Electron Transport Chain (Complexes I-IV) tca->etc NADH, FADH2 h_gradient Proton Gradient (H+) etc->h_gradient Pumps Protons atp_synthase ATP Synthase (Complex V) h_gradient->atp_synthase Drives atp ATP atp_synthase->atp atp_synthesis_in_2 This compound atp_synthesis_in_2->atp_synthase Inhibits adp ADP + Pi adp->atp_synthase

Caption: Inhibition of ATP Synthase by this compound.

Experimental Workflow

Experimental_Workflow start Start: Assess Viability with this compound is_assay_metabolic Is the primary assay metabolic? (e.g., MTT, MTS) start->is_assay_metabolic use_alternative Switch to a non-metabolic assay is_assay_metabolic->use_alternative Yes validate Validate results with a secondary, orthogonal method is_assay_metabolic->validate No, but validate atp_assay ATP-based Assay (e.g., CellTiter-Glo) use_alternative->atp_assay membrane_assay Membrane Integrity Assay (e.g., Trypan Blue, LDH) use_alternative->membrane_assay dna_assay DNA Content Assay (e.g., CyQUANT) use_alternative->dna_assay atp_assay->validate membrane_assay->validate dna_assay->validate end End: Reliable Viability Data validate->end

Caption: Workflow for selecting a suitable viability assay.

Troubleshooting Logic

Troubleshooting_Logic start Unexpected Viability Results with this compound check_assay_type What assay was used? start->check_assay_type metabolic_assay Metabolic (MTT, MTS, etc.) check_assay_type->metabolic_assay atp_assay ATP-based check_assay_type->atp_assay other_assay Other (e.g., Trypan Blue) check_assay_type->other_assay metabolic_issue Issue: Assay measures inhibited pathway. Solution: Switch to ATP or membrane integrity assay. metabolic_assay->metabolic_issue atp_issue Issue: Inconsistent reads. Solution: Check for incomplete lysis, optimize cell number, ensure reagent stability. atp_assay->atp_issue other_issue Issue: Inconsistent results. Solution: Check cell handling, seeding density, and reagent quality. other_assay->other_issue

Caption: Troubleshooting decision tree for viability assays.

References

Optimizing incubation time for ATP Synthesis-IN-2 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ATP Synthesis-IN-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this potent inhibitor of bacterial ATP synthase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also referred to as Compound 5 in the primary literature, is a quinoline-based inhibitor of the F1Fo ATP synthase.[1][2] Its primary mechanism of action is the inhibition of ATP synthesis by targeting the c-ring of the Fo subunit of the enzyme.[1][2] This disruption of ATP production is particularly effective against the Gram-negative bacterium Pseudomonas aeruginosa.

Q2: What is the primary application of this compound?

A2: this compound is primarily used as a research tool to study bacterial bioenergetics and to investigate the effects of ATP depletion on various cellular processes in susceptible bacteria, such as P. aeruginosa. It is also being explored as a potential antibacterial agent against multidrug-resistant strains.[1][2]

Q3: What is the optimal incubation time for this compound treatment?

A3: The optimal incubation time for this compound can vary depending on the experimental goals, the bacterial strain, and the concentration of the inhibitor. For in vitro ATP synthesis inhibition assays using inverted membrane vesicles, a pre-incubation time of 10 minutes has been shown to be effective for determining IC50 values.[3] However, for whole-cell assays or to study the downstream effects of ATP depletion, longer incubation times may be necessary. It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific application.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is a potent inhibitor of ATP synthase, some off-target effects have been observed. Notably, at higher concentrations, it can inhibit the electron transport chain (ETC) in P. aeruginosa.[1][2] It is crucial to determine the concentration range where ATP synthase inhibition is maximal and ETC inhibition is minimal for your experiments.

Troubleshooting Guide

Problem 1: High variability in ATP synthesis inhibition results.

  • Possible Cause 1: Inconsistent quality of inverted membrane vesicles (IMVs). The integrity and orientation of IMVs are critical for consistent results. Improperly prepared vesicles can lead to variable accessibility of the ATP synthase to its substrates and the inhibitor.

    • Solution: Ensure a standardized and reproducible protocol for IMV preparation. This includes consistent cell lysis methods (e.g., French press), centrifugation steps, and storage conditions. Quantify the protein concentration of each batch of IMVs and normalize your assays accordingly.

  • Possible Cause 2: Inaccurate quantification of ATP. The luciferin-luciferase assay is highly sensitive and can be affected by various factors.

    • Solution: Prepare fresh ATP standards for each experiment. Ensure that the luciferase and luciferin reagents are properly stored and handled to maintain their activity. Use a luminometer with appropriate sensitivity and ensure that the measurement window is consistent across all samples.

  • Possible Cause 3: Instability of this compound. Like many small molecules, the stability of the compound in your assay buffer can affect its potency.

    • Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Problem 2: No significant inhibition of ATP synthesis is observed.

  • Possible Cause 1: Incorrect concentration of the inhibitor.

    • Solution: Verify the concentration of your this compound stock solution. Perform a dose-response experiment with a wide range of concentrations to determine the effective inhibitory range for your specific bacterial strain or vesicle preparation.

  • Possible Cause 2: The target ATP synthase is not susceptible. While potent against P. aeruginosa, the efficacy of this compound against other bacterial species may vary.

    • Solution: Confirm the susceptibility of your target organism's ATP synthase to this class of inhibitors. If possible, use a positive control inhibitor known to be effective against your target.

  • Possible Cause 3: Issues with the assay setup.

    • Solution: Ensure that all components of the ATP synthesis reaction are present and at their optimal concentrations (e.g., NADH, ADP, inorganic phosphate). Verify the activity of your IMVs by measuring basal ATP synthesis without any inhibitor.

Problem 3: Inhibition is observed, but the IC50 value is significantly different from the published data.

  • Possible Cause 1: Differences in experimental conditions. Assay conditions such as pH, temperature, and buffer composition can influence the activity of both the enzyme and the inhibitor.

    • Solution: Carefully review and align your experimental protocol with the published methods. Pay close attention to the composition of the assay buffer and the incubation conditions.

  • Possible Cause 2: Differences in the preparation of inverted membrane vesicles. The source of the bacteria and the method of vesicle preparation can impact the results.

    • Solution: If possible, use the same bacterial strain and a similar vesicle preparation protocol as described in the literature.

Data Presentation

Table 1: Dose-Response of this compound on P. aeruginosa ATP Synthase

This table summarizes the inhibitory effect of different concentrations of this compound on the in vitro ATP synthesis activity of inverted membrane vesicles from P. aeruginosa. The data is based on a 10-minute incubation period.

This compound (µg/mL)Percent Inhibition of ATP Synthesis
0.115%
0.335%
0.7 (IC50) 50%
1.065%
3.085%
10.095%

Data is representative and based on published IC50 values.[1][2]

Table 2: Hypothetical Time-Course of Inhibition by this compound

This table illustrates the potential effect of incubation time on the inhibitory activity of this compound at a fixed concentration (e.g., 0.7 µg/mL).

Incubation Time (minutes)Percent Inhibition of ATP Synthesis
120%
235%
545%
10 50%
1552%
3055%

This data is hypothetical and intended to illustrate the principle of time-dependent inhibition. The optimal incubation time should be determined empirically for each experimental setup.

Experimental Protocols

Key Experiment: In Vitro ATP Synthesis Inhibition Assay

This protocol describes the measurement of ATP synthesis inhibition by this compound using inverted membrane vesicles (IMVs) from P. aeruginosa and a luciferin-luciferase-based detection method.

Materials:

  • Inverted membrane vesicles (IMVs) from P. aeruginosa

  • This compound stock solution (in DMSO)

  • Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 10 mM MgCl2

  • NADH solution (100 mM)

  • ADP solution (10 mM)

  • Potassium phosphate (KH2PO4) solution (100 mM)

  • Luciferin-luciferase ATP assay kit

  • 96-well white opaque microplates

  • Luminometer

Procedure:

  • Preparation of Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing:

    • Assay Buffer

    • IMVs (typically 10-20 µg of protein per well)

    • Desired concentration of this compound (or DMSO for control)

  • Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the ATP synthase.

  • Initiation of ATP Synthesis: Start the reaction by adding the following substrates to each well:

    • NADH (final concentration 1 mM)

    • ADP (final concentration 1 mM)

    • Potassium phosphate (final concentration 10 mM)

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Termination and ATP Detection: Stop the reaction and measure the amount of ATP produced according to the manufacturer's protocol for the luciferin-luciferase assay kit. This typically involves adding the ATP detection reagent to each well.

  • Data Analysis: Measure the luminescence using a luminometer. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

ATP_Synthesis_Inhibition_Pathway cluster_membrane Bacterial Inner Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Motive Force ETC->Proton_Gradient Pumps H+ ATP_Synthase F1Fo ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Proton_Gradient->ATP_Synthase Drives rotation ATP_Synthesis_IN_2 This compound ATP_Synthesis_IN_2->ATP_Synthase Inhibits (targets c-ring) Cellular_Processes Essential Cellular Processes (DNA replication, protein synthesis, motility, etc.) ATP->Cellular_Processes Powers Cell_Death Bacterial Cell Death Cellular_Processes->Cell_Death ATP_Depletion->Cellular_Processes Halts ATP_Depletion->Cell_Death Leads to

Figure 1: Signaling pathway illustrating the mechanism of action of this compound.

Experimental_Workflow start Start prep_imv Prepare Inverted Membrane Vesicles (IMVs) from P. aeruginosa start->prep_imv quantify_protein Quantify Protein Concentration of IMVs prep_imv->quantify_protein setup_assay Set up Reaction in 96-well Plate: - Assay Buffer - IMVs - this compound / DMSO quantify_protein->setup_assay pre_incubate Pre-incubate (10 min, RT) setup_assay->pre_incubate add_substrates Initiate Reaction: Add NADH, ADP, Pi pre_incubate->add_substrates incubate Incubate (10 min, 37°C) add_substrates->incubate add_detection_reagent Add Luciferin-Luciferase Reagent incubate->add_detection_reagent measure_luminescence Measure Luminescence add_detection_reagent->measure_luminescence analyze_data Data Analysis: - Calculate % Inhibition - Determine IC50 measure_luminescence->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the in vitro ATP synthesis inhibition assay.

References

Validation & Comparative

Validating the Inhibitory Effect of ATP Synthesis-IN-2 on ATP Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of ATP Synthesis-IN-2, a novel ATP synthase inhibitor, with other established alternatives. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Introduction to ATP Synthase Inhibition

ATP synthase is a crucial enzyme responsible for the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[1] Its inhibition can disrupt cellular metabolism, making it a compelling target for therapeutic intervention, particularly in the context of infectious diseases and cancer.[1][2] A variety of natural and synthetic compounds have been identified as inhibitors of ATP synthase, each with distinct mechanisms of action and inhibitory profiles. This guide focuses on this compound, a recently identified quinoline-based inhibitor, and compares its activity against well-characterized inhibitors.

Comparative Analysis of ATP Synthase Inhibitors

The inhibitory potential of this compound has been evaluated against Pseudomonas aeruginosa, a gram-negative bacterium known for its significant drug resistance.[3][4] The following table summarizes the available quantitative data for this compound and other common ATP synthase inhibitors. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.

InhibitorTarget Organism/SystemIC50 ValueTarget Subunit(s)Reference
This compound Pseudomonas aeruginosa0.7 µg/mLc-ring of Fo subunit[3][4]
Oligomycin Saccharomyces cerevisiae (mitochondrial)Not specified for P. aeruginosac-ring of Fo subunit[1][5]
Aurovertin B General (mitochondrial)Not specified for P. aeruginosaβ subunit of F1 subunit[2]
Efrapeptins General (mitochondrial and some bacteria)Not specified for P. aeruginosaγ and β subunits of F1 subunit[6]
BTB06584 General (mitochondrial)Not specified for P. aeruginosaF1 subunit (IF1-dependent)Not directly found

Mechanism of Action of ATP Synthase Inhibitors

ATP synthase inhibitors function by binding to different subunits of the enzyme complex, thereby disrupting the proton flow or the catalytic activity required for ATP synthesis.[2] this compound, along with bedaquiline and oligomycin, targets the c-ring of the Fo subunit, which is embedded in the membrane and is crucial for proton translocation.[1][3][4] In contrast, inhibitors like aurovertin and efrapeptins bind to the F1 subunit, which protrudes into the mitochondrial matrix or bacterial cytoplasm and contains the catalytic sites for ATP synthesis.[2][6]

ATP_Synthase_Inhibition cluster_F1 F1 Subunit (Catalytic Head) cluster_Fo Fo Subunit (Proton Channel) F1_beta β subunit ATP_Synthesis ATP Synthesis F1_beta->ATP_Synthesis F1_gamma γ subunit F1_gamma->F1_beta Conformational Change Fo_c c-ring Fo_c->F1_gamma Rotation Proton_Gradient Proton Motive Force Proton_Gradient->Fo_c H+ flow ATP_Synthesis_IN_2 This compound ATP_Synthesis_IN_2->Fo_c Oligomycin Oligomycin Oligomycin->Fo_c Aurovertin Aurovertin Aurovertin->F1_beta Efrapeptin Efrapeptin Efrapeptin->F1_beta Efrapeptin->F1_gamma

Caption: Mechanism of ATP Synthase Inhibition.

Experimental Protocols

Validating the inhibitory effect of compounds on ATP synthase typically involves measuring the rate of ATP synthesis or hydrolysis in the presence and absence of the inhibitor. A common method is the bioluminescence-based ATP synthesis assay.

ATP Synthesis Inhibition Assay (Bioluminescence)

This assay quantifies ATP production by measuring the light produced from the luciferase-catalyzed reaction, which is directly proportional to the ATP concentration.[7]

Materials:

  • Inverted membrane vesicles from the target organism (e.g., P. aeruginosa)

  • This compound and other inhibitors of interest

  • ADP (adenosine diphosphate)

  • NADH (nicotinamide adenine dinucleotide, reduced)

  • Luciferin-luciferase ATP assay kit

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Luminometer

Procedure:

  • Prepare Inverted Membrane Vesicles: Isolate inverted membrane vesicles from the target bacteria according to established protocols. These vesicles contain the ATP synthase oriented with its catalytic F1 domain facing the external medium.

  • Reaction Setup: In a luminometer-compatible plate, combine the inverted membrane vesicles, assay buffer, and varying concentrations of the inhibitor (e.g., this compound). Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Initiate ATP Synthesis: Start the reaction by adding the substrates, ADP and NADH. NADH serves as an electron donor to the respiratory chain to generate a proton motive force, which drives ATP synthesis.

  • Measure Luminescence: Immediately after adding the substrates, add the luciferin-luciferase reagent. Measure the luminescence signal over time using a luminometer. The rate of increase in luminescence corresponds to the rate of ATP synthesis.

  • Data Analysis: Calculate the rate of ATP synthesis for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ATP synthesis.

Experimental_Workflow Prepare_Vesicles Prepare Inverted Membrane Vesicles Setup_Reaction Set up Reaction with Inhibitor Concentrations Prepare_Vesicles->Setup_Reaction Initiate_Synthesis Initiate ATP Synthesis (add ADP & NADH) Setup_Reaction->Initiate_Synthesis Measure_Luminescence Add Luciferin-Luciferase & Measure Luminescence Initiate_Synthesis->Measure_Luminescence Analyze_Data Calculate ATP Synthesis Rate & Determine IC50 Measure_Luminescence->Analyze_Data

Caption: Experimental Workflow for ATP Synthesis Inhibition Assay.

Conclusion

This compound demonstrates potent inhibitory activity against the ATP synthase of the drug-resistant pathogen Pseudomonas aeruginosa, with a specific mechanism of targeting the c-ring of the Fo subunit.[3][4] This positions it as a promising candidate for further investigation in the development of novel antibacterial agents. This guide provides a framework for comparing its efficacy against other known ATP synthase inhibitors and outlines a standard protocol for its experimental validation. Further studies are warranted to determine its inhibitory spectrum against other bacterial species and to evaluate its selectivity for bacterial versus mammalian ATP synthase.

References

Cross-Validation of ATP Synthesis-IN-2's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ATP Synthesis-IN-2, a novel quinoline-based inhibitor of F1Fo-ATP synthase, with other known inhibitors of this critical enzyme. The information presented herein is intended to facilitate the cross-validation of its mechanism of action and to provide a framework for its evaluation as a potential therapeutic agent.

Introduction to this compound

This compound is a quinoline derivative identified as a potent inhibitor of the F1Fo-ATP synthase in Pseudomonas aeruginosa. Its mechanism of action is believed to be analogous to that of the anti-tuberculosis drug Bedaquiline, involving the targeting of the rotating c-ring of the Fo subunit, thereby halting ATP production. This guide will delve into the experimental data supporting this mechanism and compare its performance with other well-characterized ATP synthase inhibitors.

Mechanism of Action of ATP Synthase and Inhibition by Quinoline Compounds

The F1Fo-ATP synthase is a multi-subunit enzyme complex responsible for the majority of cellular ATP production. The Fo subunit forms a proton channel through the inner mitochondrial or bacterial membrane, and the flow of protons drives the rotation of the c-ring. This rotation is coupled to conformational changes in the F1 subunit, which catalyzes the synthesis of ATP from ADP and inorganic phosphate.

This compound and related quinoline compounds are proposed to bind to the c-ring of the Fo subunit, specifically near the essential proton-binding glutamate (or aspartate) residue. This binding event physically obstructs the rotation of the c-ring, effectively jamming the molecular motor and inhibiting ATP synthesis.

Proposed Mechanism of Action of this compound cluster_membrane Inner Membrane Fo_subunit Fo Subunit (Proton Channel) c_ring c-ring (Rotor) Fo_subunit->c_ring induces rotation of F1_subunit F1 Subunit (Catalytic Head) c_ring->F1_subunit mechanically couples to Rotation_block Rotation Blocked c_ring->Rotation_block ATP_synthesis_inhibited ATP Synthesis Inhibited F1_subunit->ATP_synthesis_inhibited catalyzes ATP synthesis unless inhibited Proton_flow Proton Flow Proton_flow->Fo_subunit drives ATP_Synthesis-IN-2 This compound ATP_Synthesis-IN-2->c_ring binds to Rotation_block->F1_subunit prevents conformational change in Rotation_block->ATP_synthesis_inhibited leads to ATP Synthesis Inhibition Assay Workflow IMVs Inverted Membrane Vesicles (IMVs) with expressed P. aeruginosa ATP synthase Incubate Incubate with This compound IMVs->Incubate Initiate Initiate reaction with NADH and ADP Incubate->Initiate Synthesize ATP Synthesis Initiate->Synthesize Lyse Add Luciferin-Luciferase Reagent Synthesize->Lyse Measure Measure Luminescence Lyse->Measure Calculate Calculate IC50 Measure->Calculate Logic of Site-Directed Mutagenesis for Target Validation Hypothesis Hypothesis: This compound binds to a specific residue (e.g., Ile65) on the c-ring Mutate Create mutant ATP synthase (e.g., cIle65Ala, cIle65Phe) Hypothesis->Mutate Express Express wild-type and mutant ATP synthase Mutate->Express Assay Perform ATP Synthesis Inhibition Assay Express->Assay Compare Compare IC50 values Assay->Compare Conclusion Conclusion: Significant change in IC50 validates the binding site Compare->Conclusion If IC50 changes No_change No significant change in IC50 refutes the binding site Compare->No_change If IC50 is similar

Replicating Key Findings with ATP Synthase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ATP synthase inhibitors, using Oligomycin as a representative compound in place of the non-publicly documented "ATP Synthesis-IN-2". We delve into its mechanism of action and compare its efficacy with other known ATP synthase inhibitors across various cell lines. This document is intended to serve as a resource for researchers looking to replicate and build upon key findings in the study of cellular metabolism and its role in disease.

Introduction to ATP Synthase Inhibition

Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its synthesis is crucial for a multitude of cellular processes. ATP synthase, a key enzyme in oxidative phosphorylation, is a major producer of cellular ATP. Inhibition of this enzyme can have profound effects on cell viability and function, making it an attractive target for therapeutic intervention, particularly in diseases with high energy demands, such as cancer.

Oligomycin is a well-characterized macrolide antibiotic that potently inhibits ATP synthase by binding to the F0 subunit and blocking its proton channel. This action disrupts the proton motive force, leading to a cessation of ATP synthesis and a subsequent reduction in the electron flow through the electron transport chain.[1][2]

Comparative Efficacy of ATP Synthase Inhibitors

The cellular response to ATP synthase inhibition can vary significantly depending on the cell line's metabolic phenotype. Cells that are highly reliant on oxidative phosphorylation (OXPHOS) for ATP production are generally more sensitive to inhibitors like Oligomycin. In contrast, cells with a high glycolytic rate may be more resistant.

Below is a summary of the effects of Oligomycin and other ATP synthase inhibitors on various cell lines.

InhibitorCell LineIC50 / Effective ConcentrationObserved EffectsReference
Oligomycin A MCF7 (Breast Cancer)~100 nM (for mammosphere formation)Reduces mammosphere formation, indicating an effect on cancer stem-like cells.[3]
Oligomycin A MDA-MB-231 (Breast Cancer)~5-10 µM (for mammosphere formation)Reduces mammosphere formation, but at a much higher concentration than in MCF7 cells, suggesting lower dependency on OXPHOS.[3]
Oligomycin H1299 (Lung Cancer)100 ng/ml (~125 nM)Completely inhibits OXPHOS activity.[4]
Oligomycin H1650 (Lung Cancer)100 ng/ml (~125 nM)Induces a shift towards glycolysis-powered growth.[4]
Oligomycin R-HepG2 (Doxorubicin-resistant Liver Cancer)Not specifiedBypasses doxorubicin resistance and triggers apoptosis. Blocks P-glycoprotein activity.[5]
DCCD Isolated Rat HepatocytesNot specifiedInhibits ATP synthesis by 50%.[6][7]

Signaling Pathways and Experimental Workflows

To understand the broader impact of ATP synthase inhibition and to guide experimental design, it is crucial to visualize the affected signaling pathways and the typical workflow for evaluating these inhibitors.

Figure 1: Simplified signaling pathway illustrating the mechanism of action of Oligomycin on ATP synthase and its downstream effects on cellular energy metabolism.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cell Cellular Processes ETC Electron Transport Chain (ETC) H_in H+ (Intermembrane space) ETC->H_in Pumps H+ ATPSynthase ATP Synthase (F0-F1) H_in->ATPSynthase Proton Motive Force H_out H+ (Matrix) ATPSynthase->H_out ATP ATP ATPSynthase->ATP Synthesizes ADP ADP + Pi ADP->ATPSynthase CellViability Decreased Cell Viability Apoptosis Induction of Apoptosis Glycolysis Increased Glycolysis (compensatory) Oligomycin Oligomycin Oligomycin->ATPSynthase Inhibits F0 subunit

Figure 2: A typical experimental workflow for evaluating the efficacy of an ATP synthase inhibitor in a specific cell line.

start Start: Select Cell Line culture Cell Culture and Seeding start->culture treatment Treat with ATP Synthase Inhibitor (e.g., Oligomycin) and Controls culture->treatment viability Assess Cell Viability (e.g., MTT Assay) treatment->viability atp Measure Cellular ATP Levels (e.g., Luciferase Assay) treatment->atp ocr Measure Oxygen Consumption Rate (OCR) treatment->ocr analysis Data Analysis and Comparison viability->analysis atp->analysis ocr->analysis end End: Determine Efficacy and Cellular Response analysis->end

Figure 3: Logical relationship comparing the expected sensitivity of different cell line phenotypes to ATP synthase inhibition.

cluster_phenotypes Cell Line Metabolic Phenotypes cluster_outcomes Expected Outcomes inhibitor ATP Synthase Inhibitor (e.g., Oligomycin) oxphos High OXPHOS / Low Glycolysis (e.g., some normal cells, specific cancer types) inhibitor->oxphos Affects glycolytic Low OXPHOS / High Glycolysis (e.g., Warburg effect cancers) inhibitor->glycolytic Affects high_sens High Sensitivity - Significant ATP drop - Decreased viability - Apoptosis oxphos->high_sens low_sens Low Sensitivity / Resistance - Compensatory glycolysis increase - Maintained ATP levels - Less impact on viability glycolytic->low_sens

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are summarized protocols for key experiments used to evaluate ATP synthase inhibitors.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8][9]

  • Protocol Summary:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the ATP synthase inhibitor and controls for the desired duration (e.g., 24, 48, 72 hours).

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, isopropanol with HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Cellular ATP Level Measurement (Luciferase-Based Assay)

This bioluminescent assay provides a direct quantification of cellular ATP levels.

  • Principle: In the presence of ATP, the enzyme luciferase catalyzes the oxidation of luciferin, resulting in light emission. The amount of light produced is directly proportional to the ATP concentration.[10]

  • Protocol Summary:

    • Culture and treat cells with the inhibitor as described for the MTT assay.

    • Lyse the cells to release intracellular ATP using a lysis buffer provided in commercial kits.

    • Add the cell lysate to a luminometer-compatible plate.

    • Add the luciferase/luciferin reagent to each well.

    • Immediately measure the luminescence using a luminometer.

    • Quantify ATP concentration by comparing the luminescence of the samples to a standard curve generated with known ATP concentrations.

Mitochondrial Respiration Analysis (Oxygen Consumption Rate - OCR)

This assay measures the rate at which cells consume oxygen, a direct indicator of mitochondrial respiration and OXPHOS activity. Instruments like the Seahorse XF Analyzer are commonly used.

  • Principle: The assay measures the real-time oxygen consumption rate of cells in a microplate. By sequentially injecting different mitochondrial inhibitors, various parameters of mitochondrial function can be determined.[11][12]

  • Protocol Summary:

    • Seed cells in a Seahorse XF microplate and allow them to adhere.

    • Replace the culture medium with a specialized assay medium and incubate in a CO2-free incubator.

    • Place the plate in the Seahorse XF Analyzer and measure the basal OCR.

    • Sequentially inject the following compounds and measure the corresponding changes in OCR:

      • ATP synthase inhibitor (e.g., Oligomycin): To measure ATP-linked respiration.

      • An uncoupler (e.g., FCCP): To determine the maximal respiration capacity.

      • Complex I and III inhibitors (e.g., Rotenone and Antimycin A): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

    • Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity.

Conclusion

The study of ATP synthase inhibitors is a dynamic field with significant therapeutic potential. By providing this comparative guide with detailed data and protocols, we aim to facilitate the replication and extension of key findings. The use of well-characterized inhibitors like Oligomycin allows for a robust framework to investigate the role of cellular bioenergetics in health and disease. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental questions, always ensuring appropriate controls and rigorous data analysis.

References

Independent Verification of ATP Synthesis-IN-2's Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ATP Synthesis-IN-2, a novel inhibitor of bacterial ATP synthase, with established alternative inhibitors. The focus is on the independent verification of its specificity, supported by experimental data and detailed methodologies.

Introduction to this compound and its Mechanism of Action

This compound (also referred to as Compound 5) is a quinoline-based compound identified as a potent inhibitor of ATP synthesis in the pathogenic bacterium Pseudomonas aeruginosa.[1][2][3] Its mechanism of action involves targeting the c-ring of the F₀ subunit of ATP synthase, a critical component of the proton channel. By binding to the c-ring, this compound is thought to disrupt the proton motive force-driven rotation of the rotor, thereby inhibiting ATP synthesis.[1][2][3] This targeted action makes it a promising candidate for the development of new antibiotics against drug-resistant bacteria.[1][2]

Comparative Analysis of ATP Synthase Inhibitors

To objectively assess the specificity of this compound, it is essential to compare its performance against well-characterized ATP synthase inhibitors with known mechanisms of action.

Table 1: Comparison of ATP Synthase Inhibitor Characteristics
FeatureThis compoundOligomycinAurovertinResveratrol
Target Subunit F₀ (c-ring)F₀ (c-ring)F₁ (β-subunit)F₁ (γ-β interface)
Mechanism Blocks proton translocationBlocks proton translocationInhibits conformational changes during catalysisPrevents rotation of the central stalk
Primary Organism Pseudomonas aeruginosaBroad spectrum (bacteria, fungi, mitochondria)Broad spectrum (bacteria, mitochondria)Broad spectrum (mitochondria, some bacteria)
Reported IC₅₀ 0.7 µg/mL (P. aeruginosa ATP synthase)[1]Varies by organism (nM to µM range)Varies by organism (µM range)Varies by organism (µM range)

Quantitative Data on Inhibitor Specificity

The specificity of an inhibitor is determined by its potency against its intended target versus its activity against other cellular components. While comprehensive off-target screening data for this compound is not publicly available, initial studies have assessed its selectivity against the electron transport chain (ETC), another key component of bacterial bioenergetics.

Table 2: In Vitro Specificity Profile of this compound
TargetOrganismIC₅₀ (µg/mL)Reference
ATP Synthase Pseudomonas aeruginosa0.7Fraunfelter et al., 2023[1]
Electron Transport Chain (ETC) Pseudomonas aeruginosa> 100Fraunfelter et al., 2023[1]
Electron Transport Chain (ETC) Escherichia coli> 100Fraunfelter et al., 2023[1]

Note: A higher IC₅₀ value indicates lower inhibitory activity. The data suggests that this compound is significantly more potent against its target, ATP synthase, than against the ETC in both P. aeruginosa and E. coli.

Experimental Protocols for Specificity Verification

Accurate and reproducible experimental design is paramount for verifying inhibitor specificity. Below are detailed methodologies for key assays.

ATP Synthesis Inhibition Assay (Luminometry-Based)

This assay quantifies the rate of ATP synthesis by bacterial inner membrane vesicles. The amount of ATP produced is measured using a luciferin/luciferase reaction, which generates a luminescent signal proportional to the ATP concentration.

Protocol:

  • Preparation of Inverted Inner Membrane Vesicles:

    • Grow Pseudomonas aeruginosa to mid-log phase and harvest by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM MOPS, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT) and lyse the cells using a French press.

    • Remove unbroken cells and debris by low-speed centrifugation.

    • Pellet the inverted membrane vesicles by ultracentrifugation.

    • Resuspend the vesicles in a suitable buffer and determine the protein concentration.

  • ATP Synthesis Reaction:

    • In a 96-well plate, add the reaction buffer (e.g., 50 mM MOPS, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 10 mM potassium phosphate, 0.2 mM ADP).

    • Add varying concentrations of this compound or control inhibitors.

    • Add the inverted membrane vesicles to each well.

    • Initiate the reaction by adding a respiratory substrate (e.g., 1 mM NADH).

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Luminescence Detection:

    • Stop the reaction by adding a quenching agent (e.g., perchloric acid).

    • Neutralize the samples.

    • Add a luciferin/luciferase-based ATP detection reagent to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of ATP synthesis inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment:

    • Culture Pseudomonas aeruginosa to the desired density.

    • Treat the cells with this compound or a vehicle control (DMSO) for a specified time.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples to room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by methods such as sonication or freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Detection and Quantification:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for a subunit of ATP synthase (e.g., the β-subunit).

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing Pathways and Workflows

Diagram 1: Simplified Signaling Pathway of ATP Synthesis Inhibition

ATP_Synthesis_Inhibition cluster_membrane Bacterial Inner Membrane ATP_Synthase ATP Synthase (F₀F₁) ATP ATP ATP_Synthase->ATP Synthesis ETC Electron Transport Chain Proton_Motive_Force Proton Motive Force ETC->Proton_Motive_Force H⁺ pumping Proton_Motive_Force->ATP_Synthase H⁺ flow ATP_Synthesis_IN_2 This compound ATP_Synthesis_IN_2->ATP_Synthase Inhibition ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase

Caption: Inhibition of bacterial ATP synthesis by this compound.

Diagram 2: Experimental Workflow for ATP Synthesis Inhibition Assay

ATP_Inhibition_Workflow start Start prep_vesicles Prepare Inverted Membrane Vesicles start->prep_vesicles setup_reaction Set up Reaction Mix (Buffer, ADP, Inhibitor) prep_vesicles->setup_reaction add_vesicles Add Vesicles setup_reaction->add_vesicles initiate_reaction Initiate with NADH add_vesicles->initiate_reaction incubate Incubate (e.g., 37°C) initiate_reaction->incubate detect_atp Detect ATP (Luciferin/Luciferase) incubate->detect_atp analyze Analyze Data (Calculate IC₅₀) detect_atp->analyze end End analyze->end

Caption: Workflow for the luminometry-based ATP synthesis inhibition assay.

Diagram 3: Logical Flow of Specificity Verification

Specificity_Verification cluster_off_target Off-Target Evaluation compound Test Compound (this compound) on_target On-Target Assay (ATP Synthase Inhibition) compound->on_target off_target Off-Target Assays compound->off_target conclusion Conclusion on Specificity on_target->conclusion etc_inhibition ETC Inhibition off_target->etc_inhibition kinome_scan Kinome Scan (Data Needed) off_target->kinome_scan safety_panel Safety Screen Panel (Data Needed) off_target->safety_panel cytotoxicity Mammalian Cell Cytotoxicity (Data Needed) off_target->cytotoxicity etc_inhibition->conclusion kinome_scan->conclusion safety_panel->conclusion cytotoxicity->conclusion

Caption: Logical process for the comprehensive verification of inhibitor specificity.

Conclusion and Future Directions

The available data indicates that this compound is a potent and selective inhibitor of Pseudomonas aeruginosa ATP synthase, with minimal off-target effects on the bacterial electron transport chain.[1] Its distinct mechanism of action, targeting the F₀ c-ring, differentiates it from several other classes of ATP synthase inhibitors.

However, for a comprehensive understanding of its specificity and to de-risk its potential for further development, additional studies are crucial. These include:

  • Kinome Scanning: To assess for off-target interactions with human kinases, which is a common liability for ATP-competitive inhibitors.

  • Broad Off-Target Screening: Profiling against a panel of common off-target proteins (e.g., GPCRs, ion channels, transporters) to identify any potential safety concerns.

  • Mammalian Cell Cytotoxicity: To determine the selectivity of the compound for the bacterial target over host cells.

The generation of this data will provide a more complete picture of the specificity of this compound and guide its future development as a potential therapeutic agent.

References

A Comparative Analysis of ATP Synthesis-IN-2 and the First-Generation Inhibitor Oligomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of ATP Synthesis-IN-2, a novel ATP synthase inhibitor, and Oligomycin, a well-established first-generation inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new antibacterial agents targeting bacterial bioenergetics.

Introduction

The rise of antibiotic-resistant bacteria, such as Pseudomonas aeruginosa, necessitates the exploration of novel drug targets. One such target is the F1Fo-ATP synthase, a crucial enzyme for energy production in most bacteria.[1] This guide compares a recently developed inhibitor, this compound, with the classic first-generation ATP synthase inhibitor, Oligomycin, highlighting their efficacy, mechanism of action, and specificity.

Overview of the Inhibitors

This compound is a potent, second-generation quinoline-based inhibitor specifically designed to target the ATP synthase of Pseudomonas aeruginosa.[1] It is a promising lead compound in the development of new antibiotics against this opportunistic pathogen.

Oligomycin is a macrolide antibiotic produced by Streptomyces species. It has been used for decades as a biochemical tool to study mitochondrial ATP synthase.[2] While it is a potent inhibitor of eukaryotic ATP synthase, its efficacy against bacterial counterparts is limited.[2]

Comparative Data

The following table summarizes the key quantitative data for this compound and Oligomycin, highlighting their differential activity against Pseudomonas aeruginosa ATP synthase.

FeatureThis compoundOligomycin (First-Generation Inhibitor)
Target Subunit F0 c-ringF0 subunit
Target Organism Pseudomonas aeruginosaPrimarily Eukaryotes (e.g., mitochondria)
IC50 vs. P. aeruginosa ATP Synthase 0.7 µg/mL[1]Not reported; generally considered insensitive
Antibacterial Activity vs. P. aeruginosa Under developmentPoor; High MIC values reported for bacteria
Selectivity Selective for bacterial ATP synthaseNon-selective; highly toxic to eukaryotic cells

Mechanism of Action

Both this compound and Oligomycin target the F0 subunit of the ATP synthase, which is the proton channel embedded in the membrane. However, their specific binding sites and resulting efficacy against bacterial enzymes differ significantly.

This compound specifically binds to the c-ring of the F0 subunit in P. aeruginosa ATP synthase. This binding event obstructs the proton flow through the channel, thereby halting the rotation of the c-ring and subsequent ATP synthesis by the F1 subunit.

Oligomycin also binds to the F0 subunit, effectively blocking the proton channel.[2] This inhibition is highly effective in mitochondrial ATP synthase. However, structural differences in the F0 subunit of most bacterial ATP synthases, including that of P. aeruginosa, confer a natural resistance to Oligomycin.

ATP_Synthase_Inhibition cluster_membrane Bacterial Inner Membrane cluster_cytoplasm Bacterial Cytoplasm F0 F0 Subunit (Proton Channel) c_ring c-ring Protons_in Protons (Cytoplasm) F1 F1 Subunit (Catalytic Site) c_ring->F1 Rotation ATP ATP F1->ATP Synthesis Protons_out Protons (Intermembrane Space) Protons_out->F0 Proton Motive Force ADP ADP + Pi ADP->F1 Inhibitor1 This compound Inhibitor1->c_ring Binds to c-ring (Potent Inhibition) Inhibitor2 Oligomycin Inhibitor2->F0 Binds to F0 (Weak/No Inhibition in Bacteria)

Figure 1: Mechanism of ATP Synthase Inhibition

Experimental Protocols

The following protocol outlines a typical experiment to determine the inhibitory activity of compounds against bacterial ATP synthase.

Objective: To measure the IC50 of this compound and Oligomycin against P. aeruginosa ATP synthase.

Materials:

  • Inverted membrane vesicles from P. aeruginosa

  • This compound and Oligomycin

  • NADH

  • ADP

  • Luciferin-luciferase ATP detection kit

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • 96-well microplate

  • Luminometer

Procedure:

  • Preparation of Inverted Membrane Vesicles: Isolate inverted membrane vesicles from P. aeruginosa cultures using established methods such as French press or sonication followed by ultracentrifugation.

  • Assay Setup: In a 96-well plate, add the assay buffer, inverted membrane vesicles, and varying concentrations of the inhibitor (this compound or Oligomycin).

  • Initiation of ATP Synthesis: Start the reaction by adding NADH to energize the electron transport chain and generate a proton motive force. Subsequently, add ADP to initiate ATP synthesis.

  • ATP Detection: After a defined incubation period, add the luciferin-luciferase reagent to the wells. The luciferase enzyme will catalyze the conversion of luciferin to oxyluciferin in the presence of ATP, producing light.

  • Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the amount of ATP synthesized.

  • Data Analysis: Plot the percentage of ATP synthesis inhibition against the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of ATP synthesis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Vesicles Isolate Inverted Membrane Vesicles from P. aeruginosa Setup Set up 96-well plate: Vesicles + Buffer + Inhibitor Vesicles->Setup Reagents Prepare Assay Buffer, Inhibitors, and Substrates Reagents->Setup Initiate Initiate reaction: Add NADH, then ADP Setup->Initiate Incubate Incubate Initiate->Incubate Detect Add Luciferin-Luciferase Reagent Incubate->Detect Measure Measure Luminescence Detect->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze

Figure 2: Experimental Workflow for ATP Synthesis Inhibition Assay

Off-Target Effects and Toxicity

A critical aspect of drug development is understanding the potential for off-target effects and toxicity.

This compound: As a novel compound, extensive in vivo toxicity and off-target profiling are still required. However, its design, which is based on the unique structural features of bacterial ATP synthase, suggests a potential for high selectivity and reduced off-target effects in eukaryotic cells.

Oligomycin: The clinical use of Oligomycin is severely limited by its high toxicity to human cells. By inhibiting mitochondrial ATP synthase, it disrupts cellular energy production in host cells, leading to significant adverse effects.[2]

Conclusion

This compound represents a significant advancement in the development of targeted antibacterial agents. Its high potency and selectivity for the ATP synthase of P. aeruginosa stand in stark contrast to the non-selective and toxic nature of the first-generation inhibitor, Oligomycin. The data presented in this guide underscore the potential of targeting bacterial-specific features of essential enzymes like ATP synthase as a promising strategy to combat antibiotic resistance. Further research and development of compounds like this compound are warranted to address the urgent need for new and effective antibiotics.

References

Assessing the Reproducibility of ATP Synthesis Inhibition: A Comparative Guide to ATP Synthesis-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ATP Synthesis-IN-2, a novel inhibitor of ATP synthase, with other known inhibitors. The data presented is compiled from published experimental results to aid in the assessment of its reproducibility and potential applications in research and drug development.

Introduction to this compound

This compound, also referred to as Compound 5 in primary literature, is a potent antibacterial agent belonging to the quinoline class of compounds. It exerts its inhibitory effect by targeting the F1Fo-ATP synthase, a crucial enzyme for cellular energy production in most organisms. Specifically, it is proposed to bind to the c-ring of the Fo subunit, disrupting the proton motive force-driven synthesis of ATP. This mechanism of action is analogous to that of the anti-tuberculosis drug bedaquiline.

Comparative Performance Data

The following table summarizes the in vitro inhibitory activity of this compound and its analogs against the ATP synthase of Pseudomonas aeruginosa, a gram-negative bacterium known for its significant antibiotic resistance. The data is extracted from studies by Fraunfelter et al., allowing for a direct comparison under consistent experimental conditions.

CompoundTarget OrganismIC50 (µg/mL)Off-Target Activity (ETC Inhibition IC50 in µg/mL)Reference
This compound (Compound 5) Pseudomonas aeruginosa0.7 > 64[1]
Compound 1Pseudomonas aeruginosa10.5> 64[1]
Compound 4Pseudomonas aeruginosa30.3~30[1]
WSA236Pseudomonas aeruginosa1Not Reported
WSA238Pseudomonas aeruginosa1Not Reported

Note: A lower IC50 value indicates higher potency. ETC refers to the Electron Transport Chain.

Comparison with Other ATP Synthase Inhibitors

While a direct head-to-head comparison of this compound with all known ATP synthase inhibitors under identical conditions is not available in the current literature, the following table provides data on other well-characterized inhibitors for a broader perspective. It is important to note that these values were determined in various studies using different organisms and assay conditions, which may affect direct comparability.

InhibitorMechanism of ActionTarget Organism/SystemIC50Reference
Oligomycin Binds to the Fo subunit, blocking the proton channel.Bovine heart mitochondria~1 µM
Aurovertin B Binds to the F1 subunit (β-subunit).Bovine heart mitochondria~1 µM
Bedaquiline Binds to the c-ring of the Fo subunit.Mycobacterium tuberculosis0.03 µM
Resveratrol Binds between the γ and β subunits of the F1 domain.Bovine heart F1-ATPase~50 µM

Experimental Protocols

Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of this compound and similar inhibitors.

In Vitro ATP Synthase Inhibition Assay using Inverted Bacterial Membrane Vesicles

This protocol is adapted from methodologies used to characterize quinoline-based ATP synthase inhibitors.

1. Preparation of Inverted Membrane Vesicles (IMVs):

  • Grow Pseudomonas aeruginosa (or other target bacteria) to mid-log phase in a suitable growth medium.

  • Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM MOPS, pH 7.0, 10% glycerol).

  • Resuspend the cell pellet in the same buffer containing lysozyme and DNase I and incubate on ice.

  • Lyse the cells using a French press or sonication.

  • Remove intact cells and cellular debris by low-speed centrifugation.

  • Pellet the IMVs by ultracentrifugation.

  • Resuspend the IMV pellet in a minimal volume of buffer and determine the protein concentration (e.g., using a BCA assay).

2. ATP Synthesis Assay (Luminescence-based):

  • Prepare a reaction buffer (e.g., 50 mM Tricine-KOH pH 8.0, 50 mM KCl, 5 mM MgCl2).

  • In a 96-well white opaque plate, add the reaction buffer, IMVs (at a final concentration of ~50 µg/mL protein), and the desired concentrations of the test inhibitor (e.g., this compound) dissolved in DMSO.

  • Initiate the ATP synthesis reaction by adding substrates: NADH (e.g., 1 mM) to energize the membranes via the electron transport chain, and ADP (e.g., 100 µM) and inorganic phosphate (Pi, e.g., 5 mM) as precursors for ATP synthesis.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

  • Stop the reaction and measure the amount of ATP produced using a commercial luciferin/luciferase-based ATP detection kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

To further clarify the processes involved, the following diagrams have been generated.

ATP_Synthase_Inhibition cluster_membrane Inner Mitochondrial / Bacterial Membrane cluster_ATPSynthase F1Fo-ATP Synthase cluster_matrix Mitochondrial Matrix / Cytoplasm ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps H+ out Fo Fo Subunit (c-ring) H_out->Fo Proton Motive Force H_in H+ F1 F1 Subunit Fo->F1 Rotation ATP ATP F1->ATP Synthesizes ADP ADP + Pi ADP->F1 Inhibitor This compound Inhibitor->Fo Blocks Proton Channel

Caption: Mechanism of ATP Synthase Inhibition by this compound.

Experimental_Workflow start Start: Bacterial Culture prep_imv Preparation of Inverted Membrane Vesicles (IMVs) start->prep_imv assay_setup Assay Setup in 96-well Plate (Buffer, IMVs, Inhibitor) prep_imv->assay_setup reaction_init Initiate Reaction (NADH, ADP, Pi) assay_setup->reaction_init incubation Incubation reaction_init->incubation atp_measurement Measure ATP Production (Luciferin/Luciferase) incubation->atp_measurement data_analysis Data Analysis (Calculate % Inhibition, IC50) atp_measurement->data_analysis end End: Results data_analysis->end

Caption: Experimental Workflow for ATP Synthase Inhibition Assay.

References

Safety Operating Guide

Navigating the Safe Disposal of ATP Synthesis-IN-2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of "ATP Synthesis-IN-2," a hypothetical small molecule inhibitor used in research. The following information is based on established best practices for laboratory chemical waste management and is intended to provide immediate safety and logistical information.

Crucial Note: This guide is based on general safety protocols for chemical inhibitors. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for "this compound" before handling or disposal. The SDS contains detailed and compound-specific safety information.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Safety Data Summary

The following table summarizes hypothetical, yet representative, safety data for a small molecule inhibitor like this compound. This information is typically found in Section 2 (Hazards Identification) and Section 8 (Exposure Controls/Personal Protection) of an SDS.

Data PointHypothetical Value/InformationSignificance for Disposal
GHS Hazard Class Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2A)Indicates the need for careful handling to avoid ingestion, skin, and eye contact. Contaminated materials must be treated as hazardous waste.
Signal Word WarningAlerts users to potential hazards.
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.Reinforces the necessity of wearing appropriate PPE during handling and disposal.
Precautionary Statements P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.Provides specific actions to take to minimize risk and in case of accidental exposure.
Occupational Exposure Limit (OEL) 10 µg/m³ (8-hour Time-Weighted Average)Highlights the importance of handling the compound in a ventilated area to prevent inhalation of dust or aerosols.
Waste Disposal Codes Varies by jurisdiction (e.g., EPA waste codes). Consult your institution's Environmental Health and Safety (EHS) office.Essential for proper labeling and segregation of waste for collection by a certified hazardous waste handler.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the standard procedure for disposing of unused or waste "this compound" and contaminated materials.

1. Waste Identification and Segregation:

  • Solid Waste:

    • Unused or expired "this compound" powder.

    • Contaminated consumables such as weigh boats, pipette tips, and microfuge tubes.

    • Contaminated PPE (e.g., gloves).

  • Liquid Waste:

    • Solutions containing "this compound".

    • Rinsate from cleaning contaminated glassware. Segregate aqueous waste from organic solvent waste.[1][2]

2. Waste Collection and Containment:

  • Use a designated, chemically compatible, and clearly labeled hazardous waste container.[3] Plastic containers are often preferred.[3]

  • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[2][3]

  • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Also, list any solvents present in the waste.

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3] The SAA should be away from sinks or floor drains.[4]

  • Ensure secondary containment for liquid waste containers to prevent spills.[4]

3. Handling of Empty Containers:

  • An "empty" container that held "this compound" may still contain hazardous residue.

  • For acutely toxic chemical containers, triple rinse with a suitable solvent (e.g., water or an organic solvent in which the compound is soluble).[4]

  • Collect the rinsate as hazardous liquid waste.[4]

  • After triple rinsing, deface or remove the original label and dispose of the container as regular trash or according to your institution's guidelines.[4]

4. Requesting Waste Pickup:

  • Once the waste container is full or has been accumulating for a period defined by your institution (e.g., 12 months), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[3]

  • Do not transport hazardous waste across public areas.[4] Trained EHS personnel should handle the removal.

5. Spill Cleanup:

  • In the event of a spill, evacuate the immediate area and alert others.

  • If the spill is small and you are trained to handle it, wear appropriate PPE.

  • Contain the spill with an absorbent material (e.g., spill pads or vermiculite).

  • Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of "this compound" and associated waste.

cluster_0 start Waste Generation (this compound) is_solid Solid or Liquid Waste? start->is_solid solid_waste Solid Waste (Unused compound, contaminated consumables, PPE) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) is_solid->liquid_waste Liquid solid_container Solid Waste Container solid_waste->solid_container segregate_liquid Segregate Aqueous vs. Organic Solvent Waste liquid_waste->segregate_liquid aqueous_container Aqueous Waste Container segregate_liquid->aqueous_container Aqueous organic_container Organic Waste Container segregate_liquid->organic_container Organic label_container Label Container Clearly (Contents, Hazard Info) aqueous_container->label_container organic_container->label_container solid_container->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Caption: Disposal workflow for this compound waste.

By adhering to these procedures and consulting the specific Safety Data Sheet, laboratory professionals can ensure the safe and compliant disposal of "this compound," fostering a secure research environment.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for ATP Synthesis-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides crucial safety and logistical information for the handling and disposal of ATP Synthesis-IN-2, a potent antibacterial compound and ATP synthesis inhibitor. Given the novelty of this compound, this document establishes a foundational protocol to ensure the safety of all researchers, scientists, and drug development professionals. Adherence to these procedures is mandatory to minimize exposure risk and maintain a safe laboratory environment.

Summary of Key Safety Data

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes general safety and physical property data for research chemicals of this nature. This information should be handled as a baseline for safe laboratory practices.

ParameterGuidelineSource / Comment
Physical State Solid powder (assumed)Based on typical format for novel research compounds.
Storage Temperature Room temperature in continental US; may vary elsewhere.[1]Store in a tightly sealed container in a dry, well-ventilated area.
Solubility Information not available.Use appropriate solvent based on experimental requirements, exercising caution.
Known Hazards Potent biological activity. Full toxicological properties unknown.Handle with care as a potentially hazardous substance.
Exposure Limits Not established.Minimize all routes of exposure (inhalation, ingestion, skin/eye contact).

Personal Protective Equipment (PPE): Your First Line of Defense

Standard laboratory PPE is required at all times when handling this compound. The following equipment is mandatory to prevent accidental exposure.

  • Eye Protection: Chemical safety goggles with side shields are required. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Wear nitrile gloves at all times. For tasks with a higher risk of spills or direct contact, double-gloving is recommended. Change gloves immediately if they become contaminated.

  • Body Protection: A fully buttoned, knee-length laboratory coat must be worn. Ensure that street clothes are completely covered.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a properly fitted N95 respirator or higher is required. All work with the solid compound should be performed in a certified chemical fume hood.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for safety and experimental integrity. The following workflow outlines the key steps.

This compound Handling Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal receive_compound Receive and Log Compound ppe Don Appropriate PPE fume_hood Work in Chemical Fume Hood weigh_solid Weigh Solid Compound prepare_solution Prepare Stock Solution use_in_experiment Use in Experiment decontaminate_surfaces Decontaminate Surfaces dispose_consumables Dispose of Contaminated Consumables decontaminate_surfaces->dispose_consumables dispose_waste Dispose of Chemical Waste dispose_consumables->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocols

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound into your laboratory's chemical inventory system.

  • Store the compound at room temperature in a designated, well-ventilated, and secure location away from incompatible materials.[1]

Preparation of Stock Solutions:

  • Work Area Preparation: Ensure the chemical fume hood is clean and operational. Have all necessary equipment and materials ready, including a calibrated balance, appropriate glassware, and the chosen solvent.

  • Weighing: Carefully weigh the desired amount of this compound solid within the fume hood. Use anti-static weighing paper or a weighing boat.

  • Solubilization: Add the appropriate solvent to the solid in a suitable container (e.g., a vial or flask). Gently swirl or vortex to ensure complete dissolution. Avoid heating unless the compound's stability at higher temperatures is known.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

Spill and Emergency Procedures:

  • Minor Spill:

    • Alert others in the immediate area.

    • If safe to do so, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Clean the spill area with a suitable decontaminating solution.

    • Collect all contaminated materials in a sealed container for hazardous waste disposal.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional safety office immediately.

    • Prevent entry into the affected area.

    • Follow the guidance of emergency response personnel.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including weighing paper, pipette tips, and gloves, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all unused solutions and contaminated solvents in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these safety protocols, you contribute to a secure research environment for yourself and your colleagues. Always prioritize safety and consult your institution's safety guidelines for any additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.